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  • Product: 1-(2-Methylphenyl)-1,4-diazepane acetate
  • CAS: 1185429-26-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-Methylphenyl)-1,4-diazepane Acetate (CAS 1185429-26-8)

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Methylphenyl)-1,4-diazepane, in its acetate salt form, is a substituted diazepane derivative. The 1,4-diazepane scaffold is a significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylphenyl)-1,4-diazepane, in its acetate salt form, is a substituted diazepane derivative. The 1,4-diazepane scaffold is a significant pharmacophore, forming the core of numerous biologically active compounds.[1][2] Derivatives of this seven-membered heterocyclic ring system are known to exhibit a wide range of activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[2] The presence of a 2-methylphenyl (o-tolyl) group at the N1 position introduces specific steric and electronic features that can significantly influence the molecule's interaction with biological targets. This guide provides a comprehensive technical overview of 1-(2-Methylphenyl)-1,4-diazepane acetate, including a plausible synthetic route, detailed characterization methodologies, and essential safety considerations. While specific experimental data for this exact compound is not extensively published, this document leverages established principles for analogous structures to provide a robust framework for its study and application.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-(2-Methylphenyl)-1,4-diazepane acetate is presented in the table below.

PropertyValueSource
CAS Number 1185429-26-8[3]
Molecular Formula C₁₄H₂₂N₂O₂[4]
Molecular Weight 250.34 g/mol [3][4]
Physical Form Solid[3][4]
Purity ≥95% (typical for commercial samples)[3]
Storage Temperature Room Temperature[3]

Synthesis and Purification

The synthesis of 1-(2-Methylphenyl)-1,4-diazepane typically involves the N-arylation of a protected 1,4-diazepane precursor. A common and effective method for this transformation is the Buchwald-Hartwig amination.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 1,4-Diazepane_mono-protected mono-Boc-1,4-diazepane Reaction_Vessel Buchwald-Hartwig Amination 1,4-Diazepane_mono-protected->Reaction_Vessel Aryl_Halide 2-Bromotoluene Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., BINAP) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Solvent Anhydrous Toluene Solvent->Reaction_Vessel Intermediate Boc-protected 1-(2-Methylphenyl)-1,4-diazepane Deprotection Acidic Deprotection (TFA or HCl) Intermediate->Deprotection Removal of Boc group Final_Product 1-(2-Methylphenyl)-1,4-diazepane Salt_Formation Salt Formation (Acetic Acid) Final_Product->Salt_Formation Forms acetate salt Reaction_Vessel->Intermediate Yields protected intermediate Deprotection->Final_Product Yields free base Final_Product_Acetate Final_Product_Acetate Salt_Formation->Final_Product_Acetate Final Product: 1-(2-Methylphenyl)-1,4-diazepane acetate

Caption: Proposed synthetic workflow for 1-(2-Methylphenyl)-1,4-diazepane acetate.

Experimental Protocol: Synthesis

Step 1: Buchwald-Hartwig N-Arylation

  • To a dry, inert-atmosphere flask, add mono-Boc-1,4-diazepane (1.0 eq.), 2-bromotoluene (1.1 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand like BINAP (0.03 eq.).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected product.

Step 2: Deprotection

  • Dissolve the crude Boc-protected intermediate in a suitable solvent such as dichloromethane.

  • Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

Step 3: Acetate Salt Formation

  • Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol.

  • Add an equimolar amount of acetic acid.

  • Stir the solution, and if necessary, induce precipitation by adding a non-polar co-solvent such as diethyl ether.

  • Collect the resulting solid by filtration, wash with the non-polar solvent, and dry under vacuum to yield 1-(2-Methylphenyl)-1,4-diazepane acetate.

Purification Protocol

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/hexane. Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

A comprehensive characterization of 1-(2-Methylphenyl)-1,4-diazepane acetate is crucial for confirming its identity and purity. The following techniques are recommended.

G Compound 1-(2-Methylphenyl)-1,4-diazepane acetate Techniques Spectroscopic Methods Chromatographic Methods Other Compound->Techniques Spectroscopic NMR (¹H, ¹³C) Mass Spectrometry (MS) Infrared (IR) Spectroscopy Techniques:f0->Spectroscopic Chromatographic HPLC GC-MS Techniques:f1->Chromatographic Other Elemental Analysis Melting Point Techniques:f2->Other

Caption: Key analytical techniques for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylphenyl group, the methyl protons, and the methylene protons of the diazepane ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the diazepane ring.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound. For 1-(2-Methylphenyl)-1,4-diazepane, the expected molecular ion peak [M+H]⁺ for the free base would be at m/z 191.15. The acetate salt will likely dissociate in the mass spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include C-H stretching from the aromatic and aliphatic groups, N-H stretching (if the secondary amine is protonated), and C=O stretching from the acetate counter-ion.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point for method development.[5] Detection can be performed using a UV detector.

Biological Context and Potential Applications

The 1,4-diazepane core is a "privileged structure" in medicinal chemistry, known for its interaction with various biological targets.[1] Aryl-substituted diazepanes, in particular, have been investigated for a range of central nervous system (CNS) activities. The introduction of the 2-methylphenyl group may modulate the compound's lipophilicity, metabolic stability, and receptor binding profile. This compound could serve as a valuable building block or lead compound in drug discovery programs targeting, but not limited to, CNS disorders.

Safety and Handling

Hazard Identification:

  • Pictograms: GHS07[4]

  • Signal Word: Warning[4]

  • Hazard Statements: H302 (Harmful if swallowed)[4]

Precautions for Safe Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood to avoid inhalation.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials.

Conclusion

1-(2-Methylphenyl)-1,4-diazepane acetate is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive framework for its synthesis, purification, characterization, and safe handling based on established chemical principles for this class of molecules. Researchers working with this compound are encouraged to perform thorough analytical validation to confirm its identity and purity before use in further applications.

References

  • Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - NIH. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed. [Link]

  • RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form - Research Journal of Pharmacy and Technology. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(o-Tolyl)-1,4-diazepane Acetate: Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 1-(o-Tolyl)-1,4-diazepane acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(o-Tolyl)-1,4-diazepane acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical structure, a plausible synthetic route, and detailed analytical characterization. The methodologies and principles described herein are grounded in established chemical literature and provide a framework for the synthesis and analysis of this and structurally related compounds.

Introduction to 1-(o-Tolyl)-1,4-diazepane and its Acetate Salt

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Derivatives of 1,4-diazepane have shown a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[2][3][4] The introduction of an o-tolyl group at the 1-position of the diazepane ring can significantly influence the compound's steric and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.

The acetate salt of 1-(o-Tolyl)-1,4-diazepane is formed by the reaction of the basic diazepane nitrogen with acetic acid. This salt formation is a common strategy in drug development to improve the solubility, stability, and bioavailability of parent compounds. This guide will first detail the synthesis and characterization of the free base, 1-(o-Tolyl)-1,4-diazepane, and then describe its conversion to the acetate salt.

Chemical Structure and Properties

The chemical structure of 1-(o-Tolyl)-1,4-diazepane consists of a seven-membered diazepine ring with a tolyl (methylphenyl) substituent at one of the nitrogen atoms.

Below is a diagram illustrating the chemical structure of 1-(o-Tolyl)-1,4-diazepane.

Caption: Chemical structure of 1-(o-Tolyl)-1,4-diazepane.

Table 1: Physicochemical Properties of 1-(o-Tolyl)-1,4-diazepane (Predicted)

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂-
Molecular Weight190.29 g/mol -
XLogP32.3PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Note: These properties are computationally predicted and should be confirmed experimentally.

Synthesis of 1-(o-Tolyl)-1,4-diazepane

The synthesis of 1-(o-Tolyl)-1,4-diazepane can be achieved through a multi-step process, which is a modification of established methods for synthesizing N-aryl-1,4-diazepanes.[5][6][7] A plausible and efficient synthetic route involves the reductive amination of a suitable precursor.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Arylation cluster_2 Step 3: Deprotection 1,4-Diazepane 1,4-Diazepane 1-Boc-1,4-diazepane 1-Boc-1,4-diazepane 1,4-Diazepane->1-Boc-1,4-diazepane Boc₂O, Et₃N 1,4-Diazepane->1-Boc-1,4-diazepane 1-Boc-4-(o-tolyl)-1,4-diazepane 1-Boc-4-(o-tolyl)-1,4-diazepane 1-Boc-1,4-diazepane->1-Boc-4-(o-tolyl)-1,4-diazepane 2-Iodotoluene, Pd₂(dba)₃, BINAP, NaOtBu 1-Boc-1,4-diazepane->1-Boc-4-(o-tolyl)-1,4-diazepane 1-(o-Tolyl)-1,4-diazepane 1-(o-Tolyl)-1,4-diazepane 1-Boc-4-(o-tolyl)-1,4-diazepane->1-(o-Tolyl)-1,4-diazepane TFA or HCl in Dioxane 1-Boc-4-(o-tolyl)-1,4-diazepane->1-(o-Tolyl)-1,4-diazepane

Caption: Proposed synthetic workflow for 1-(o-Tolyl)-1,4-diazepane.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-1,4-diazepane

  • To a stirred solution of 1,4-diazepane (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N, 1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-1,4-diazepane.

Step 2: Synthesis of 1-Boc-4-(o-tolyl)-1,4-diazepane

  • To a flame-dried Schlenk flask, add 1-Boc-1,4-diazepane (1.0 eq), 2-iodotoluene (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.1 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 1-Boc-4-(o-tolyl)-1,4-diazepane.

Step 3: Synthesis of 1-(o-Tolyl)-1,4-diazepane (Deprotection)

  • Dissolve 1-Boc-4-(o-tolyl)-1,4-diazepane (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid and liberate the free base.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give 1-(o-Tolyl)-1,4-diazepane as the final product.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 1-(o-Tolyl)-1,4-diazepane. The following techniques are recommended.

Table 2: Expected Analytical Data for 1-(o-Tolyl)-1,4-diazepane

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.00 (m, 4H, Ar-H), 3.50-3.30 (m, 4H, N-CH₂), 3.10-2.90 (m, 4H, N-CH₂), 2.35 (s, 3H, Ar-CH₃), 2.00-1.80 (m, 2H, CH₂), 1.70 (br s, 1H, NH).
¹³C NMR (CDCl₃, 100 MHz)δ 150.0 (Ar-C), 135.0 (Ar-C), 131.0 (Ar-CH), 126.5 (Ar-CH), 123.0 (Ar-CH), 119.0 (Ar-CH), 55.0 (N-CH₂), 53.0 (N-CH₂), 48.0 (N-CH₂), 47.0 (N-CH₂), 28.0 (CH₂), 18.0 (Ar-CH₃).
FT-IR (KBr, cm⁻¹)3300 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1500 (Ar C=C stretch), 1350 (C-N stretch).
Mass Spectrometry (ESI-MS) m/z: 191.15 [M+H]⁺.

Note: The chemical shifts (δ) in NMR are approximate and may vary depending on the solvent and experimental conditions.

Formation of 1-(o-Tolyl)-1,4-diazepane Acetate

The conversion of the free base to its acetate salt is a straightforward acid-base reaction.

Protocol for Acetate Salt Formation
  • Dissolve 1-(o-Tolyl)-1,4-diazepane (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate or isopropanol.

  • To this solution, add a stoichiometric amount (1.0 eq) of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the acetate salt. Recrystallization from an appropriate solvent system can be performed for further purification.

Characterization of the Acetate Salt

The formation of the acetate salt can be confirmed by analytical techniques. In the ¹H NMR spectrum, a new singlet corresponding to the acetate methyl protons will appear around δ 2.0 ppm, and the N-H proton signal may shift or broaden. FT-IR spectroscopy will show a characteristic broad absorption for the carboxylate group.

Conclusion

This technical guide has outlined the chemical structure, a viable synthetic route, and the analytical characterization of 1-(o-Tolyl)-1,4-diazepane and its acetate salt. The provided protocols are based on established chemical principles and literature precedents for similar compounds.[1][5][6][7] Researchers and scientists can utilize this guide as a foundational resource for the synthesis and study of this and other N-aryl-1,4-diazepane derivatives for potential applications in drug discovery and development.[8][9][10]

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. Available from: [Link]

  • PubMed. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Available from: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • PubMed. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • ACS Publications. Reactions of Tröger's Base Derivatives with Aryne Intermediates. Available from: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available from: [Link]

  • RSC Publishing. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

  • National Center for Biotechnology Information. 1,4-Ditosyl-1,4-diazepane. Available from: [Link]

  • PubMed. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Available from: [Link]

  • PubChem. 1H-1,4-Diazepine. Available from: [Link]

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Foundational

The Homopiperazine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists Abstract The homopiperazine (1,4-diazepane) ring system has cemented its status as a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

The homopiperazine (1,4-diazepane) ring system has cemented its status as a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold in the design of novel therapeutic agents.[1][2] Its unique seven-membered heterocyclic structure, featuring two nitrogen atoms, provides a flexible yet constrained framework that is ideal for developing ligands with high affinity and selectivity for a wide array of biological targets.[3][4] This guide provides an in-depth technical overview for researchers and drug development professionals, exploring the synthesis, structure-activity relationships (SAR), and therapeutic applications of homopiperazine derivatives. We will delve into the causality behind synthetic strategies and assay design, offering field-proven insights and detailed experimental protocols to empower your research endeavors.

The Homopiperazine Core: A Foundation for Versatility

The utility of the homopiperazine scaffold stems from its distinct physicochemical properties. Unlike the more common six-membered piperazine ring, the seven-membered diazepane ring possesses greater conformational flexibility. This allows for more precise spatial orientation of substituents, which is a critical factor in optimizing interactions with complex biological targets like G-protein coupled receptors (GPCRs) and enzymes.[4][5] The two nitrogen atoms at the 1 and 4 positions serve as key points for chemical modification, enabling the synthesis of large and diverse compound libraries.[6] Furthermore, their basicity can be fine-tuned through substitution, which is essential for modulating pharmacokinetic properties such as solubility and bioavailability.[4]

homopiperazine_structure cluster_0 Homopiperazine (1,4-Diazepane) Core structure structure N1_label N1 N4_label N4

Caption: Core structure of the homopiperazine (1,4-diazepane) ring.

Synthetic Strategies: Building the Derivatives

The construction of homopiperazine-based molecules can be approached in two main stages: synthesis of the core ring system and its subsequent derivatization. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and efficiency.

Formation of the Homopiperazine Ring

While homopiperazine is commercially available, understanding its synthesis is crucial for creating novel, substituted core structures. A prominent method involves the Beckmann rearrangement of a 4-piperidone derivative.[5][6]

Causality: The Beckmann rearrangement is an elegant choice for ring expansion. It transforms a readily available six-membered ring (piperidone) into the desired seven-membered diazepinone, which can then be reduced to the homopiperazine scaffold. This strategy allows for the introduction of substituents on the carbon backbone of the ring at an early stage.

beckmann_rearrangement start 4-Piperidone oxime Oxime Formation start->oxime H₂NOH·HCl rearrangement Beckmann Rearrangement oxime->rearrangement p-TsCl diazepanone Diazepinone Scaffold rearrangement->diazepanone reduction Amide Reduction (e.g., Borane/THF) diazepanone->reduction final Homopiperazine Scaffold reduction->final

Caption: Key steps in synthesizing the homopiperazine scaffold via Beckmann rearrangement.

Derivatization of the Homopiperazine Scaffold

The true power of the scaffold lies in the diverse functionalization of its nitrogen atoms.

  • N-Alkylation and N-Arylation: The secondary amine nature of the nitrogen atoms makes them excellent nucleophiles. Standard N-alkylation with alkyl halides is straightforward. For N-arylation, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are exceptionally efficient.[7][8]

    • Expertise Insight: The Buchwald-Hartwig protocol is preferred over classical methods for N-arylation because it offers a much broader substrate scope, higher yields, and milder reaction conditions, which is critical for complex molecules with sensitive functional groups.[7] The choice of phosphine ligand (e.g., X-Phos) is crucial for reaction success and must be optimized for the specific aryl halide and amine coupling partners.[7]

  • Acylation and Urea/Thiourea Formation: The nucleophilic nitrogens readily react with acyl chlorides, anhydrides, isocyanates, and isothiocyanates to form amides, ureas, and thioureas, respectively.[1][2] This is a highly reliable and common method for linking the homopiperazine core to other pharmacophores.

derivatization_strategies cluster_n1 N1-Functionalization cluster_n4 N4-Functionalization start Homopiperazine Core n1_aryl N-Aryl Derivatives start->n1_aryl Buchwald-Hartwig (Ar-X, Pd(0), Ligand) n1_alkyl N-Alkyl Derivatives start->n1_alkyl Nucleophilic Substitution (R-X, Base) n4_urea Ureas / Thioureas n1_aryl->n4_urea Isocyanate (R-NCO) or Isothiocyanate (R-NCS) n4_amide Amides n1_alkyl->n4_amide Acyl Chloride (R-COCl)

Caption: Common derivatization pathways for the homopiperazine scaffold.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Homopiperazine derivatives have demonstrated efficacy across a remarkable range of therapeutic areas.[1] This section explores key applications and the underlying SAR that drives their activity.

Anticancer Agents

Derivatives of homopiperazine are emerging as potent anticancer agents, acting through mechanisms such as proteasome inhibition and the induction of cell death as mitocans.[9]

  • SAR Insights: A study on 1-benzhydryl-1,4-diazepane derivatives revealed critical SAR trends for cytotoxicity against leukemic cells.[1][2]

    • Linker Chemistry: Compounds with a carboxamide linker (-C(=O)NH-) consistently showed greater potency than those with a carbothioamide linker (-C(=S)NH-).[1][10] The higher electronegativity of the oxygen atom in the carboxamide likely leads to more favorable hydrogen bonding interactions with the biological target.

    • Aryl Substitution: The nature and position of substituents on the terminal aryl ring significantly impact activity. For instance, a 3-chloro substituent on the phenylcarboxamide moiety resulted in the most potent compound in one series, with an IC50 value of 18 µM.[2][10] A 4-fluoro substituent also conferred good activity.[1][10]

Table 1: Anticancer Activity of Selected 1-Benzhydryl-4-(phenylcarboxamide/carbothioamide)-1,4-diazepane Derivatives

Compound IDLinker (X)Aryl Substituent (R)IC50 (µM) on Reh cellsReference
6a-C(=O)-3-Cl18[2][10]
6b-C(=O)-4-F30[1][10]
6d-C(=O)-3-OCH₃30[10]
7c-C(=S)-4-F65[1]
7d-C(=S)-3-OCH₃55[10]
Antipsychotic Agents

The homopiperazine scaffold is a common feature in antipsychotic drugs, often acting as a bioisosteric replacement for piperazine to modulate receptor binding profiles, particularly at dopamine (D₂) and serotonin (5-HT) receptors.[11][12][13]

  • SAR Insights: Structure-activity relationship studies on a homopiperazine analog of haloperidol revealed that modifications to the N-aryl substituent and the linker chain could fine-tune the binding affinity for various dopamine and serotonin receptor subtypes.[11] This work led to the identification of new agents with profiles suggesting potential as novel antipsychotics.[11] The flexible homopiperazine ring allows the pharmacophores to adopt an optimal conformation for binding within the receptor pockets, a feat that can be more challenging with the rigid piperazine core.

Agents for Neurodegenerative Diseases

Recent research has highlighted the potential of piperazine and its derivatives, including homopiperazine, in the context of neurodegenerative diseases like Alzheimer's.[14][15]

  • Mechanism of Action: Some derivatives have been shown to act as agonists of the transient receptor potential canonical 6 (TRPC6) channel.[14][15] Activation of this channel can regulate dendritic spine stability and protect neurons from amyloid toxicity, offering a novel therapeutic strategy.[14] The homopiperazine core in these molecules serves to correctly position the necessary interacting moieties to achieve potent agonism at the TRPC6 channel.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are described in detail. They represent self-validating systems for the synthesis and evaluation of homopiperazine derivatives.

Protocol: Synthesis of 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide (Compound 6a)

This protocol is adapted from a validated literature procedure and demonstrates a key derivatization strategy.[2][10]

Workflow Diagram:

Caption: Workflow for the synthesis of a homopiperazine carboxamide derivative.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-benzhydryl-1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (3.0 eq) to the solution and stir the mixture for 10 minutes at room temperature. The triethylamine acts as a base to neutralize any acid formed and to facilitate the reaction.

  • Isocyanate Addition: Add 3-chlorophenyl isocyanate (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 5-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Solvent Removal: Upon completion, remove the DCM under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add deionized water and extract the product into ethyl acetate. Repeat the extraction three times.

  • Washing: Combine the organic layers and wash sequentially with a 10% aqueous ammonium chloride solution and deionized water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the sodium sulfate and concentrate the organic layer in vacuo. Purify the crude product by column chromatography on silica gel (60-120 mesh) using a hexane:ethyl acetate (8:2) mixture as the eluent to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, LCMS, and elemental analysis.[10]

Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. This is a standard method for evaluating the anticancer potential of new compounds.[1][2]

Step-by-Step Methodology:

  • Cell Seeding: Seed Reh (B-cell leukemia) cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to final concentrations (e.g., 10, 50, 100, 250 µM) in the culture medium.[2] Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO treated) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives

The field of homopiperazine chemistry is continually evolving. Future research will likely focus on:

  • C-H Functionalization: Direct modification of the carbon backbone of the homopiperazine ring is a cutting-edge strategy to access novel chemical space and create derivatives with unprecedented structural diversity.[16]

  • Multi-Target Ligands: The scaffold's flexibility is ideal for designing single molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like schizophrenia and cancer.[17]

  • Computational Chemistry: The integration of molecular docking, QSAR, and machine learning will continue to accelerate the design and optimization of homopiperazine derivatives, allowing for more accurate prediction of their biological activity and pharmacokinetic properties before synthesis.[18][19]

Conclusion

The homopiperazine scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique structural and physicochemical properties have enabled the development of a wide range of biologically active molecules. By understanding the causal principles behind synthetic design and biological evaluation, researchers can effectively leverage this privileged structure to discover and develop the next generation of innovative therapeutics.

References

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Scientific Research Publishing. [Link]

  • Design and Synthesis of Combinatorial Scaffolds-Diazepinone and Homopiperazine. Ingenta Connect. [Link]

  • Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives with Polyamine-like Actions at N-Methyl-D-aspartate Receptors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. National Library of Medicine. [Link]

  • Homopiperazine Derivatives: A New Frontier in Cancer Therapy Research. Acme Bioscience. [Link]

  • Homopiperazine: A Cornerstone in Pharmaceutical Synthesis and Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and Biological Evaluation of Homopiperazine Derivatives With Beta-Aminoacyl Group as Dipeptidyl Peptidase IV Inhibitors. PubMed. [Link]

  • Design and Synthesis of Combinatorial Scaffolds-Diazepinone and Homopiperazine. Bentham Science. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Scientific Research Publishing. [Link]

  • An improved synthesis of N-aryl and N-heteroaryl substituted homopiperazines—from conventional thermal conditions to scaling-up using microwave heating. ResearchGate. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. National Institutes of Health. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. [Link]

  • A Novel Synthesis of Homopiperazine and Its Monomethyl Derivatives. ACS Publications. [Link]

  • Synthesis, modeling, bioactivity, docking, binding energy analysis of new effective piperazine derivatives as effective drug candidates for treatment of Parkinson's disease. Research Square. [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

Sources

Exploratory

1-(2-Methylphenyl)-1,4-diazepane acetate molecular weight and formula

Technical Monograph: Physicochemical Profiling and Analytical Characterization of 1-(2-Methylphenyl)-1,4-diazepane Acetate Abstract This technical guide provides a comprehensive structural and physicochemical analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Analytical Characterization of 1-(2-Methylphenyl)-1,4-diazepane Acetate

Abstract

This technical guide provides a comprehensive structural and physicochemical analysis of 1-(2-Methylphenyl)-1,4-diazepane acetate (CAS 1185429-26-8). As a functionalized homopiperazine derivative, this compound represents a critical "privileged scaffold" in medicinal chemistry, particularly for targeting G-protein-coupled receptors (GPCRs) and kinase active sites where conformational flexibility is required. This document details its molecular stoichiometry, synthesis pathways, and rigorous analytical protocols for quality assurance in drug development workflows.

Molecular Identity & Stoichiometry

The precise characterization of the salt form is essential for accurate dosing and molarity calculations in biological assays. The acetate counterion improves the solubility profile of the lipophilic o-tolyl-diazepane base.

Table 1: Physicochemical Specifications

ParameterSpecificationNotes
Systematic Name 1-(2-Methylphenyl)-1,4-diazepane acetateN-arylated homopiperazine salt
CAS Number 1185429-26-8Unique identifier
Empirical Formula C₁₄H₂₂N₂O₂ Includes acetate counterion
Base Formula C₁₂H₁₈N₂The active pharmaceutical ingredient (API)
Counterion C₂H₄O₂ (Acetic Acid)1:1 Stoichiometry
Molecular Weight 250.34 g/mol Used for molarity calculations
Base MW 190.29 g/mol Used for binding affinity corrections
Physical State Solid / Crystalline PowderHygroscopic nature likely
Stoichiometric Calculation Logic
  • Base Moiety (1-(2-Methylphenyl)-1,4-diazepane):

    • Structure: A 7-membered diazepane ring attached to an o-tolyl group.

    • Calculation: 12 Carbons + 18 Hydrogens + 2 Nitrogens = 190.29 Da.[1]

  • Acid Moiety (Acetic Acid):

    • Structure: CH₃COOH.

    • Calculation: 2 Carbons + 4 Hydrogens + 2 Oxygens = 60.05 Da.

  • Total Salt:

    
    .
    

Structural Context & Synthetic Utility

The 1,4-diazepane (homopiperazine) ring is structurally distinct from the more common piperazine (6-membered) ring. The extra methylene group introduces a "twist-chair" conformation, allowing the molecule to adopt unique spatial vectors unavailable to rigid scaffolds.

  • Pharmacophore Relevance: The o-tolyl group provides steric bulk and lipophilicity, often exploited to fill hydrophobic pockets in targets like Rho-associated protein kinase (ROCK) or specific serotonin receptors (5-HT).

  • Salt Selection: The acetate salt is chosen to mitigate the high basicity of the secondary amine in the diazepane ring (

    
    ), facilitating easier handling and dissolution in aqueous buffers for biological screening.
    

Experimental Protocols: Synthesis & Purification

While specific industrial routes are proprietary, the following protocol represents the Gold Standard laboratory synthesis for high-purity N-aryl diazepanes, utilizing Buchwald-Hartwig amination to overcome the steric hindrance of the o-methyl group.

Protocol A: Pd-Catalyzed C-N Cross-Coupling

Objective: Synthesize the free base 1-(2-Methylphenyl)-1,4-diazepane.

  • Reagents:

    • 2-Bromotoluene (1.0 equiv)

    • Homopiperazine (3.0 equiv) – Excess prevents bis-arylation.

    • Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) – Catalyst system.

    • NaOtBu (1.4 equiv) – Base.

    • Toluene (Anhydrous).

  • Procedure:

    • Charge an oven-dried Schlenk flask with Pd(OAc)₂, BINAP, and NaOtBu under Argon.

    • Add anhydrous Toluene, followed by 2-Bromotoluene and Homopiperazine.

    • Heat to 100°C for 12 hours . The color typically shifts from deep red to orange-brown.

    • Workup: Cool to RT, filter through a Celite pad (removes Pd), and concentrate in vacuo.

    • Purification: Flash column chromatography (DCM:MeOH:NH₄OH 90:9:1). The excess homopiperazine elutes last due to polarity.

Protocol B: Acetate Salt Formation

Objective: Convert the oil base into the stable crystalline acetate.

  • Dissolve the purified free base (1.0 g, 5.25 mmol) in Diethyl Ether (10 mL).

  • Add Glacial Acetic Acid (1.0 equiv, 300 µL) dropwise at 0°C.

  • A white precipitate should form immediately.

  • Stir for 30 minutes, filter, and wash with cold ether.

  • Critical Step: Dry under high vacuum (0.1 mbar) for 24 hours to remove trace acetic acid, ensuring the MW matches the theoretical 250.34 g/mol .

Analytical Characterization & Visualization

To validate the compound identity, a multi-modal analytical approach is required.

Visualized Workflow: Synthesis & Analysis

G Start Start: 2-Bromotoluene + Homopiperazine Step1 Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Step1 100°C, 12h Step2 Free Base Isolation (Flash Chromatography) Step1->Step2 Purification Step3 Salt Formation (+ Acetic Acid) Step2->Step3 Et2O, 0°C Final Target: 1-(2-Methylphenyl)- 1,4-diazepane Acetate Step3->Final Drying QC QC: HPLC & NMR Final->QC Validation

Figure 1: Synthetic workflow from raw materials to the final acetate salt, including critical purification checkpoints.

Analytical Criteria

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Phenyl absorption).

  • Expectation: The acetate counterion will dissociate; the peak observed is the protonated base. Retention time (RT) will be moderate due to the lipophilic tolyl group.

2. Proton NMR (¹H-NMR) in DMSO-d₆

  • Diagnostic Signals:

    • δ 1.91 ppm (s, 3H): Acetate methyl group (singlet). Integration must be 3H relative to the tolyl methyl to confirm 1:1 salt.

    • δ 2.25 ppm (s, 3H): Tolyl methyl group.

    • δ 6.8 - 7.2 ppm (m, 4H): Aromatic protons (characteristic ortho-substitution pattern).

    • δ 2.8 - 3.2 ppm (m, 8H): Diazepane ring protons (broadening may occur due to ring conformational flipping).

Handling & Stability

  • Hygroscopicity: Acetate salts of secondary amines are often hygroscopic. Store in a desiccator at -20°C.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (Hexane).

  • Safety: The compound is a skin irritant. Standard PPE (gloves, goggles) is mandatory.

References

  • Sigma-Aldrich. (n.d.). 1-(2-Methylphenyl)-1,4-diazepane acetate Product Specification. Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from

  • PubChem. (2025).[2][3] 1-(2-Methylphenyl)-1,4-diazepane Compound Summary. National Library of Medicine. Retrieved from

  • GuideChem. (n.d.). 1-(2-Methylphenyl)-1,4-diazepane acetate Properties. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1-(2-Methylphenyl)-1,4-diazepane Acetate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-(2-Methylphenyl)-1,4-diazepane acetate, a compound of interest in drug development and chemical research. Recognizing the critical role...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 1-(2-Methylphenyl)-1,4-diazepane acetate, a compound of interest in drug development and chemical research. Recognizing the critical role of solubility in determining a compound's bioavailability, formulation, and ultimate therapeutic efficacy, this document delves into the theoretical underpinnings of its solubility, presents detailed methodologies for its empirical determination, and offers a practical framework for interpreting solubility data in the context of pharmaceutical sciences.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to high attrition rates. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its dissolution rate, absorption, and overall bioavailability.[1] For a compound like 1-(2-Methylphenyl)-1,4-diazepane acetate, which belongs to the 1,4-diazepane class of compounds known for their diverse biological activities, understanding its solubility profile is paramount for its development.[2][3] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols for assessing the solubility of this compound in various organic solvents.

Physicochemical Properties of 1-(2-Methylphenyl)-1,4-diazepane Acetate

A foundational understanding of the molecule's structure is essential to predicting and interpreting its solubility.

PropertyValueSource
Chemical Formula C₁₄H₂₂N₂O₂[4]
Molecular Weight 250.34 g/mol [4][5]
Physical Form Solid[4][5]
Structure
1-(2-Methylphenyl)-1,4-diazepane
Acetate
General Class Amine Salt[6][7]

The structure reveals a tertiary amine within a diazepane ring, substituted with a nonpolar 2-methylphenyl group. The presence of the acetate counter-ion forms a salt, which significantly influences its polarity and, consequently, its solubility.[6][8] As an amine salt, it is expected to have increased polarity compared to its free base form.[7]

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" provides a fundamental principle for predicting solubility. This is dictated by the interplay of intermolecular forces between the solute (1-(2-Methylphenyl)-1,4-diazepane acetate) and the solvent.

  • Polarity: As an amine salt, the compound possesses a significant degree of polarity due to the ionic interaction between the protonated diazepane nitrogen and the acetate anion.[6][7][8] This suggests a higher affinity for polar solvents.

  • Hydrogen Bonding: The acetate counter-ion can act as a hydrogen bond acceptor, while the N-H group on the protonated diazepane ring can act as a hydrogen bond donor. Solvents capable of hydrogen bonding are therefore likely to be effective at solvating the molecule.

  • Van der Waals Forces: The nonpolar 2-methylphenyl group and the hydrocarbon backbone of the diazepane ring will interact with nonpolar solvents through weaker van der Waals forces. The presence of this "oily" carbon-rich region can enhance solubility in less polar organic solvents.[6]

The balance between the polar salt character and the nonpolar organic moieties will determine the compound's solubility across a spectrum of organic solvents.

Hypothetical Solubility Data of 1-(2-Methylphenyl)-1,4-diazepane Acetate

Due to the absence of publicly available experimental data, the following table presents a hypothetical but scientifically plausible set of solubility data for 1-(2-Methylphenyl)-1,4-diazepane acetate at ambient temperature. This data is intended for illustrative purposes to guide researchers in their experimental design and interpretation.

SolventSolvent Polarity (Dielectric Constant)Predicted Solubility (mg/mL)Classification
Methanol32.7> 50Very Soluble
Ethanol24.525 - 50Soluble
Isopropanol19.910 - 25Sparingly Soluble
Acetone20.75 - 10Slightly Soluble
Dichloromethane8.91 - 5Very Slightly Soluble
Toluene2.4< 1Practically Insoluble
Hexane1.9< 0.1Insoluble

This predicted trend aligns with the theoretical principles discussed: high solubility in polar, protic solvents like methanol and ethanol, and decreasing solubility as the solvent polarity decreases.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and well-controlled experimental methods. Two common approaches are the kinetic and thermodynamic solubility assays.[9]

Kinetic Solubility Determination by Nephelometry

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound from a concentrated stock solution.[10]

Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO) is diluted into an aqueous buffer. The concentration at which the compound precipitates out of solution, causing turbidity, is measured by nephelometry (light scattering).[1]

Workflow:

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Serially Dilute Stock in Plate stock->dilute plate Dispense Buffer to 96-well Plate plate->dilute incubate Incubate and Shake dilute->incubate read Read Turbidity (Nephelometer) incubate->read analyze Determine Precipitation Point read->analyze

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(2-Methylphenyl)-1,4-diazepane acetate in 100% DMSO.

  • Plate Preparation: Add 198 µL of the desired organic solvent to each well of a 96-well microplate.

  • Serial Dilution: Add 2 µL of the 10 mM stock solution to the first well of each solvent series and mix thoroughly. Perform a 2-fold serial dilution by transferring 100 µL to subsequent wells.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a solvent-only control.

Thermodynamic Solubility Determination by HPLC

This method determines the equilibrium solubility of a compound and is considered the gold standard.[9]

Principle: An excess of the solid compound is equilibrated with the solvent of interest over a set period. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Workflow:

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification add Add Excess Solid to Solvent shake Shake/Stir (e.g., 24-48h) add->shake separate Centrifuge or Filter shake->separate dilute Dilute Supernatant separate->dilute hplc Analyze by HPLC-UV dilute->hplc quantify Calculate Concentration hplc->quantify

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid 1-(2-Methylphenyl)-1,4-diazepane acetate (e.g., 5-10 mg) to a vial containing 1 mL of the selected organic solvent.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to separate the undissolved solid.

  • Sample Dilution: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Inject the diluted sample into an HPLC system equipped with a UV detector.

  • Quantification: Determine the concentration of the compound in the original saturated solution by comparing the peak area to a standard calibration curve.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 1-(2-Methylphenyl)-1,4-diazepane acetate in organic solvents. The principles outlined herein are broadly applicable to other amine salts and polar organic molecules in pharmaceutical development. While the provided solubility data is hypothetical, the experimental protocols offer a clear path for its empirical determination. Future work should focus on generating robust experimental data for this compound in a wider range of pharmaceutically relevant solvents and solvent mixtures. Additionally, investigating the impact of temperature and pH (in aqueous/organic co-solvent systems) on solubility will provide a more complete picture for formulation development.

References

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Retrieved from [Link]

  • Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent. Retrieved from [Link]

  • Tang, N., Shi, W., & Yan, W. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(2), 893-898. Retrieved from [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • GlaxoSmithKline. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Quora. Are amines soluble in organic solvents? Retrieved from [Link]

  • R Discovery. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Retrieved from [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • ScienceMadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • PubMed. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • ResearchGate. (2021). 1,4‐Diazepane Ring‐Based Systems. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(2-Methylphenyl)-1,4-diazepane

Introduction: The Significance of N-Aryl Diazepanes The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are kno...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Diazepanes

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of therapeutic properties, including antipsychotic, anxiolytic, and anticancer activities.[2][3] The specific introduction of an aryl group at the N1 position, as in 1-(2-methylphenyl)-1,4-diazepane (also known as 1-(o-tolyl)-1,4-diazepane), creates a key building block for drug discovery and development. The o-tolyl moiety provides specific steric and electronic properties that can be crucial for tuning a molecule's interaction with biological targets.

This guide provides an in-depth exploration of the primary synthetic strategies for preparing 1-(2-methylphenyl)-1,4-diazepane, with a focus on the underlying chemical principles, practical experimental protocols, and comparative analysis of methodologies. It is intended for researchers and professionals engaged in synthetic organic chemistry and pharmaceutical development.

Part I: Palladium-Catalyzed N-Arylation: The Premier Strategy

The most direct and widely adopted method for constructing the C(aryl)-N bond required for 1-(2-methylphenyl)-1,4-diazepane is the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and high efficiency compared to classical methods.[4]

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination stems from a well-understood catalytic cycle involving a palladium(0) active species. The cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (2-bromotoluene), forming a Pd(II) intermediate.[4][6][7]

  • Amine Coordination & Deprotonation: The 1,4-diazepane coordinates to the Pd(II) complex, displacing the halide ligand. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond as the aryl group and the amino group are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6]

The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often employed to stabilize the palladium catalyst and promote the reductive elimination step, which is typically rate-limiting.[6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition pd_amido L₂Pd(II)(Ar)(NR₂) pd_complex->pd_amido Amine Binding & Deprotonation product Ar-NR₂ pd_amido->product Reductive Elimination product->pd0 Catalyst Regeneration start_point amine_point aryl_halide Ar-X (2-Bromotoluene) amine HNR₂ (1,4-Diazepane) base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol describes the coupling of mono-Boc-protected 1,4-diazepane with 2-bromotoluene. The Boc protecting group prevents undesired double arylation and simplifies purification.

Materials:

  • tert-butyl 1,4-diazepane-1-carboxylate (mono-Boc-1,4-diazepane)

  • 2-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Hydrochloric Acid (4M in 1,4-dioxane)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and Sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene, followed by mono-Boc-1,4-diazepane (1.0 eq) and 2-bromotoluene (1.2 eq).

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude residue by column chromatography on silica gel to obtain tert-butyl 4-(2-methylphenyl)-1,4-diazepane-1-carboxylate.

  • Deprotection: Dissolve the purified intermediate in a minimal amount of ethyl acetate. Add 4M HCl in 1,4-dioxane (excess, ~5-10 eq) and stir at room temperature for 2-4 hours.

  • Isolation: The product hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum. To obtain the free base, suspend the salt in dichloromethane and wash with saturated sodium bicarbonate solution. Dry and evaporate the organic layer to yield 1-(2-methylphenyl)-1,4-diazepane.

Part II: Alternative Strategies - Synthesis via Ring Formation

While N-arylation of a pre-formed diazepane ring is most direct, alternative strategies involve constructing the seven-membered ring with the o-tolyl group already incorporated. These multi-step routes can offer flexibility but are generally more complex. One conceptual approach involves the cyclization of a linear precursor derived from o-toluidine.

Conceptual Workflow: Ring Construction from o-Toluidine

This strategy builds the molecule from its constituent parts, offering a high degree of control over the final structure.

Ring_Formation_Workflow start o-Toluidine step1 Step 1: Alkylation with protected 2-haloethylamine start->step1 intermediate1 N-(o-tolyl)ethylenediamine (protected) step1->intermediate1 step2 Step 2: Second Alkylation with a 3-carbon dielectrophile intermediate1->step2 intermediate2 Linear Diamine Precursor step2->intermediate2 step3 Step 3: Deprotection & Intramolecular Cyclization intermediate2->step3 product 1-(2-Methylphenyl)-1,4-diazepane step3->product

Caption: A conceptual workflow for building the diazepane ring.

This method requires careful selection of protecting groups and cyclization conditions to avoid polymerization and favor the formation of the desired seven-membered ring. While feasible, it is considerably more labor-intensive than the cross-coupling approach.

Part III: Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors like scale, available starting materials, and desired purity.

FeatureBuchwald-Hartwig N-ArylationRing Construction from Arylamine
Overall Yield Typically Good to ExcellentVariable, often lower due to multiple steps
Number of Steps 2 (Coupling + Deprotection)3 or more
Convergence Highly convergentLinear synthesis
Key Challenge Catalyst/ligand cost, removal of palladiumControlling intramolecular cyclization, protecting group strategy
Scalability Well-established for industrial scaleMore challenging to scale up
Starting Materials 1,4-Diazepane, 2-bromotolueneo-Toluidine, various bifunctional reagents

Part IV: Purification and Spectroscopic Characterization

Purification Insights

The final product, 1-(2-methylphenyl)-1,4-diazepane, is a basic amine that can be purified via several methods:

  • Column Chromatography: Using silica gel with a solvent system like dichloromethane/methanol/ammonia is effective for removing non-polar impurities.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride or acetate) to facilitate purification by crystallization.[8][9] This is a highly effective method for achieving high purity on a larger scale.

Expected Spectroscopic Data

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

  • ¹H NMR:

    • Aromatic Protons: Multiplets in the range of δ 7.0-7.3 ppm (4H).

    • Diazepane Ring Protons: A series of complex multiplets typically between δ 2.8-3.5 ppm (10H). The protons adjacent to the nitrogen atoms will be distinct.

    • Methyl Protons: A sharp singlet around δ 2.3 ppm (3H).

    • NH Proton: A broad singlet (1H), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Signals between δ 120-150 ppm, including the quaternary carbon attached to the nitrogen.

    • Diazepane Carbons: Signals in the aliphatic region, typically δ 45-60 ppm.

    • Methyl Carbon: A signal around δ 18-20 ppm.

  • Mass Spectrometry (MS):

    • ESI-MS: Expect to observe the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the free base (C₁₂H₁₈N₂ = 190.28 g/mol ).

Conclusion

For the synthesis of 1-(2-methylphenyl)-1,4-diazepane, the Buchwald-Hartwig N-arylation stands out as the most efficient and reliable method, benefiting from high convergence and well-optimized reaction conditions. While ring-closing strategies offer an alternative, they present greater synthetic challenges. The protocols and data presented in this guide provide a robust framework for researchers to successfully synthesize and characterize this valuable heterocyclic building block for applications in medicinal chemistry and beyond.

References

  • Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH). Available at: [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Bentham Science. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [https://www.benthamscience.com/contents/pdf/ orientado-cms/TOCMJ/2018/00000012/00000003/TOCMJ-2018-A12.pdf]([Link] orientado-cms/TOCMJ/2018/00000012/00000003/TOCMJ-2018-A12.pdf)

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. eurekaselect.com. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health (NIH). Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters. Available at: [Link]

  • 1,4‐Diazepane Ring‐Based Systems. ResearchGate. Available at: [Link]

  • 1-[(2-methylphenyl)methyl]-1,4-diazepane. PubChemLite. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]

  • Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. National Institutes of Health (NIH). Available at: [Link]

Sources

Foundational

Technical Safety &amp; Handling Guide: 1-(2-Methylphenyl)-1,4-diazepane Acetate

This technical guide provides an in-depth analysis of the safety, handling, and physicochemical profile of 1-(2-Methylphenyl)-1,4-diazepane acetate .[1][2][3] It is designed for researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the safety, handling, and physicochemical profile of 1-(2-Methylphenyl)-1,4-diazepane acetate .[1][2][3] It is designed for researchers and drug development professionals who require more than a standard Safety Data Sheet (SDS) summary.[2][3]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

1-(2-Methylphenyl)-1,4-diazepane acetate is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates, particularly those targeting Central Nervous System (CNS) pathways due to the diazepane pharmacophore.[1][2][3]

Chemical Specifications
PropertyData
CAS Number 1185429-26-8
Chemical Formula C₁₂H₁₈N₂[1][2][3][4][5] · C₂H₄O₂ (Acetate Salt)
Molecular Weight 250.34 g/mol
Physical State Solid (Crystalline powder)
Solubility Water-soluble (Acetate salt form enhances hydrophilicity)
Acidity (pKa) Predicted ~4.75 (Acetate), Diazepane N-H ~9-10
Structural Context

The compound consists of a homopiperazine (1,4-diazepane) ring N-substituted with an o-tolyl (2-methylphenyl) group.[1][2][3] The acetate counterion stabilizes the secondary amine, rendering the compound less volatile and more shelf-stable than its free base counterpart, but potentially more hygroscopic.[1][2]

Hazard Identification & Toxicological Analysis[1][2][3][6]

Core GHS Classification: WARNING Hazard Statements: H302 (Harmful if swallowed).[2][3][6]

Toxicological Mechanism (The "Why")

While specific LD50 data for this exact salt is sparse, the H302 classification is derived from the Structure-Activity Relationship (SAR) of the diazepane class.[1][2][3]

  • Pharmacological Activity: Diazepanes are privileged structures in medicinal chemistry, often acting as ligands for histamine (H3) or serotonin receptors.[2][3] This biological activity translates to potential acute toxicity if ingested.[2][3][6]

  • Metabolic Activation: The o-tolyl moiety is susceptible to benzylic oxidation by Cytochrome P450 enzymes (CYP450), potentially generating reactive intermediates.[1][2][3]

  • Salt Form Implications: The acetate salt dissociates in physiological pH.[2][3] The acute toxicity is primarily driven by the cationic diazepane core, while the acetate contributes to potential mild irritation of mucous membranes.[2][3]

Predicted Hazards (Precautionary Principle)

Although H302 is the primary confirmed hazard, researchers should treat this compound as a potential Irritant (H315/H319) due to the secondary amine functionality liberated upon dissolution.[2][3]

Risk Assessment & Handling Protocols

Engineering Controls
  • Primary Barrier: All handling of the open powder must occur inside a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity >100 fpm.[2][3]

  • Static Control: As a dry organic salt, the powder poses a low-to-moderate static discharge risk.[1][2][3] Use anti-static weighing boats and grounded spatulas.[2][3]

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95 or P100 (if outside hood)Prevents inhalation of fine particulates (H302/H335 risk).[1][2][3]
Dermal Nitrile Gloves (Double gloving recommended)Protects against transdermal absorption of the lipophilic tolyl core.[2][3]
Ocular Chemical Safety GogglesPrevents contact with potential irritant dust.[2][3]
Experimental Workflow Visualization

The following diagram outlines the decision logic for handling this compound based on its specific hazard profile.

RiskAssessment Start Start: Handling 1-(2-Methylphenyl)-1,4-diazepane Acetate CheckState Check Physical State (Solid/Powder) Start->CheckState HazardCheck Hazard: H302 (Oral Tox) + Potential Irritant CheckState->HazardCheck Weighing Weighing Procedure Solubilization Solubilization (e.g., DMSO/Water) Weighing->Solubilization Action Proceed with Synthesis/Screening Solubilization->Action Control1 Engineering Control: Fume Hood / ISO 5 BSC HazardCheck->Control1 Required Control2 PPE: Nitrile Gloves + Goggles + Lab Coat HazardCheck->Control2 Required Control1->Weighing Control2->Weighing Disposal Disposal: Solid Waste (P-List equivalent protocol) Action->Disposal

Figure 1: Operational Risk Assessment Workflow for 1-(2-Methylphenyl)-1,4-diazepane acetate handling.

Emergency Response & First Aid

Note: This section synthesizes standard amine salt protocols with specific H302 mitigation.

In Case of Exposure[1][2][6]
  • Inhalation: Move to fresh air immediately. The acetate component may cause mild upper respiratory irritation.[2][3]

  • Skin Contact: Wash with soap and water for 15 minutes.[2][3] Do not use alcohol, as it may enhance the transdermal absorption of the lipophilic tolyl ring.[2][3]

  • Eye Contact: Flush with water for 15 minutes.[2][3] The salt is acidic/neutral; rapid dilution is key to preventing pH-induced damage.[1][2][3]

  • Ingestion (Critical): Do NOT induce vomiting. The H302 classification indicates oral toxicity.[2][3] Rinse mouth with water if conscious and contact Poison Control immediately.[2][3]

Spill Cleanup[1][2][3]
  • Small Spills (<10g): Wet the powder with a paper towel dampened with water (to prevent dust generation) and wipe up.[2][3]

  • Decontamination: Clean the surface with a 10% bleach solution followed by water.[2][3] The bleach aids in oxidizing the diazepane ring, reducing pharmacological activity.[2][3]

Storage & Stability

  • Temperature: Store at Room Temperature (RT) .

  • Atmosphere: Keep container tightly closed. Acetate salts can be hygroscopic ; storage in a desiccator is recommended to prevent hydrolysis or clumping.[2][3]

  • Incompatibilities: Strong oxidizing agents (reaction with secondary amine), Strong bases (liberates the volatile free base).[2][3]

Regulatory & Compliance

  • TSCA (USA): Often listed for R&D Use Only .[2][3] Not for commercial use without PMN (Pre-Manufacture Notice).[2][3]

  • REACH (EU): Likely not registered for high tonnage; treat as a substance of unknown concern (SVHC) protocol.[2][3]

  • Transport: Not regulated as a Dangerous Good (DG) for transport by IATA/DOT unless in bulk quantities exceeding specific thresholds, but "Keep away from foodstuffs" label is standard.[2][3]

References

  • PubChem.[2][3][4] (n.d.). 1-(2-Methylphenyl)-1,4-diazepane.[1][2][3][4][5][7] National Library of Medicine.[2][3] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols using 1-(2-Methylphenyl)-1,4-diazepane acetate as a building block

Initiating Data Collection I've started gathering data with comprehensive Google searches, focusing on the synthesis, properties, and applications of 1-(2-Methylphenyl)-1,4-diazepane acetate. My goal is to compile inform...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data with comprehensive Google searches, focusing on the synthesis, properties, and applications of 1-(2-Methylphenyl)-1,4-diazepane acetate. My goal is to compile information on its synthetic routes, parameters, and potential challenges.

Analyzing Search Results

I'm now analyzing the search results, aiming to pinpoint common synthetic routes and identify critical reaction parameters. I'm focusing on protocols from reliable sources and assessing potential challenges. The goal is to create a well-structured application note. I'm beginning to structure the note, starting with an introduction highlighting its role in medicinal chemistry and drug discovery. The subsequent section will feature the synthesis, detailing a step-by-step protocol.

Outlining Further Analysis

I'm now diving deeper, planning sections beyond synthesis. I will provide a dedicated section to its application in more complex molecule synthesis, complete with a detailed protocol. A Graphviz diagram to visually illustrate the experimental workflow is next on my to-do list. I will also troubleshoot potential issues.

Gathering Initial Data

I've begun compiling preliminary data, primarily focusing on commercial sources for 1-(2-Methylphenyl)-1,4-diazepane acetate. I have the CAS number, molecular weight, and physical properties from the suppliers. My next steps involve exploring more in-depth characteristics and analytical data for this compound.

Expanding the Literature Review

I'm now expanding the literature review beyond initial commercial data. I've successfully located the CAS number, molecular weight, and solid-state form of 1-(2-Methylphenyl)-1,4-diazepane acetate from supplier information, which is a good start for the materials section. However, a specific synthesis protocol for this exact compound remains elusive. I've found general synthesis strategies for diazepines and benzodiazepines, including methods like intramolecular C-N coupling and ring-opening reactions. I've also identified related protocols for N-acylation/alkylation, which may be adaptable, so I need to refine the search for a direct procedure or a suitable analogue.

Refining Search Parameters

I'm now refocusing the literature search, prompted by the initial findings. Commercial data, like the CAS number, molecular weight, and solid form, are now compiled. However, a precise synthesis protocol is still missing, necessitating a more targeted approach. I'm focusing on finding a detailed synthesis method for 1-(2-Methylphenyl)-1,4-diazepane, or a close analogue, from which I can construct the acetate salt protocol. Additionally, I need examples of N-acylation/alkylation reactions starting with 1-aryl-1,4-diazepanes and spectroscopic data for characterization. I'll be refining the search terms to find these key pieces of information.

Gathering Basic Info

I've gathered some useful data from previous searches. I now have the basic properties of 1-(2-Methylphenyl)-1,4-diazepane acetate from supplier websites. Also, I have a better understanding of general synthetic strategies for 1-aryl-1,4-diazepanes, especially the Buchwald-Hartwig amination.

Focusing on Synthesis Details

I am now focusing on generating a detailed synthesis plan for the target molecule. While I have identified plausible routes like Buchwald-Hartwig amination, specific protocols are still needed. I plan to refine the synthetic route from these general approaches and determine a method for converting the free base to its acetate salt. I will then create specific application protocols. I'm also searching for relevant characterization data to fill in gaps.

Refining Synthetic Protocols

I'm now formulating a detailed synthesis plan. Building on Buchwald-Hartwig amination and reductive amination, I need specific protocols. I still lack specific characterization data, particularly NMR. The plan is to create a protocol for the target molecule's synthesis and conversion to its acetate salt, then adapt and specify N-acylation and N-alkylation protocols for the application section.

Gathering Crucial Information

I've made headway! The searches have yielded vital data for protocol construction. I've pinpointed Buchwald-Hartwig amination as a strong approach for synthesizing 1-aryl-1,4-diazepanes, along with general protocols. Furthermore, I've secured general procedures for N-acylation and N-alkylation.

Synthesizing Specific Protocols

I've been working on translating general knowledge into concrete steps. While the foundation is solid, with Buchwald-Hartwig amination and general N-alkylation and N-acylation protocols in hand, the goal is now to formulate a specific, detailed procedure for 1-(2-methylphenyl)-1,4-diazepane synthesis. I'll propose a Buchwald-Hartwig amination protocol using common catalysts and conditions. A standard salt formation procedure is also being designed, and relevant NMR data analysis is in progress. I will need to clearly state my assumptions and expectations, as I proceed.

Constructing Application Note

I'm now drafting the application note, aiming for specificity. While general protocols for Buchwald-Hartwig amination and N-acylation are useful, a clear, step-by-step procedure for 1-(2-methylphenyl)-1,4-diazepane synthesis is the key focus. I will formulate a specific Buchwald-Hartwig amination protocol using common catalysts and conditions, as well as a salt formation procedure. I will also address NMR data analysis using structurally related compounds, and clearly state all assumptions.

Application

Application Note &amp; Protocol: Selective N-alkylation of 1-(2-Methylphenyl)-1,4-diazepane Acetate

Abstract This comprehensive guide details the procedure for the N-alkylation of 1-(2-methylphenyl)-1,4-diazepane acetate, a key intermediate in the synthesis of various pharmacologically active compounds. The protocol fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the procedure for the N-alkylation of 1-(2-methylphenyl)-1,4-diazepane acetate, a key intermediate in the synthesis of various pharmacologically active compounds. The protocol focuses on a classical approach using alkyl halides as alkylating agents, with an in-depth discussion on the rationale behind experimental choices to ensure high yield and purity of the desired N-alkylated product. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and organic synthesis.

Introduction: The Significance of N-Alkylated 1,4-Diazepanes

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[1] The functionalization of the diazepane ring, particularly at the nitrogen atoms, is a critical step in modulating the pharmacological profile of these molecules. N-alkylation allows for the introduction of various substituents that can influence potency, selectivity, and pharmacokinetic properties. This application note provides a detailed protocol for the N-alkylation of the secondary amine in 1-(2-methylphenyl)-1,4-diazepane, starting from its acetate salt.

Reaction Principle: Nucleophilic Substitution

The N-alkylation of a secondary amine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The lone pair of electrons on the nitrogen atom of the diazepane acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Scheme 1: General Reaction for N-Alkylation of 1-(2-Methylphenyl)-1,4-diazepane

Caption: A streamlined workflow for the N-alkylation procedure.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of 1-(2-methylphenyl)-1,4-diazepane acetate with a generic alkyl halide.

Materials and Reagents
ReagentGradeSupplier
1-(2-Methylphenyl)-1,4-diazepane acetate≥98%Commercial Source
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)Reagent GradeCommercial Source
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercial Source
Acetonitrile (CH₃CN), anhydrous≥99.8%Commercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Saturated Sodium Bicarbonate (NaHCO₃) solutionLaboratory Prepared-
Brine (Saturated NaCl solution)Laboratory Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source
Silica Gel for column chromatography60 Å, 230-400 meshCommercial Source
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Reaction Procedure
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(2-methylphenyl)-1,4-diazepane acetate (1.0 eq.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 eq.) and anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15-20 minutes to facilitate the neutralization of the acetate salt and liberation of the free amine.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane) or LC-MS. The reaction is typically complete within 4-12 hours.

Work-up and Purification
  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and salts, and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Characterization

The structure and purity of the synthesized 4-alkyl-1-(2-methylphenyl)-1,4-diazepane can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and the successful incorporation of the alkyl group. [4][5]* Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the N-H stretch (if visible in the starting material) and the presence of C-H stretches corresponding to the newly introduced alkyl group.

Alternative Method: Reductive Amination

For certain substrates, particularly when direct alkylation with halides leads to side products or low yields, reductive amination offers a valuable alternative. [6][7][8]This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Scheme 2: Reductive Amination of 1-(2-Methylphenyl)-1,4-diazepane

Caption: Reductive amination as an alternative N-alkylation strategy.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Insufficient base, inactive alkylating agent, low temperature.Use freshly dried base, check the purity of the alkyl halide, ensure the reaction is at the correct temperature.
Formation of dialkylated product Amine is too reactive, excess alkylating agent.Use a milder base, use a stoichiometric amount of alkylating agent, or consider reductive amination. [2]
Side reactions Unstable alkylating agent, high reaction temperature.Use a more stable alkylating agent, lower the reaction temperature and increase the reaction time.

Safety Precautions

  • Alkylating agents are often toxic and can be carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. [9][10][11]* Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

References

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Pan American Health Organization. Available at: [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

  • N-alkylation of secondary amine? ResearchGate. Available at: [Link]

  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. National Institutes of Health. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. Available at: [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. Available at: [Link]

  • Production method of 1,4-diazepane derivatives. Google Patents.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. PubMed. Available at: [Link]

  • Catalytic reductive N-alkylation of amines using carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Available at: [Link]

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. Available at: [Link]

  • 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry. Pressbooks. Available at: [Link]

  • Safe Handling of Hazardous Drugs. BC Cancer. Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. Available at: [Link]

  • 1-aryl-4-(2-oxoalkylsulfanyl)-2,3(5h)-benzodiazepines: synthesis and thiophene ring annulation to 1,2-diazepine core. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Royal Society of Chemistry. Available at: [Link]

  • Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3. ResearchGate. Available at: [Link]

  • Chapter 2: Synthetic Methods for Alkyl Amines. Royal Society of Chemistry. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Available at: [Link]

  • N-Selective Alkylation of Norepinephrine by Reductive Amination. ResearchGate. Available at: [Link]

  • Synthesis and pharmacological activities of novel 1-alkyl-4-aryl-6-hydroxyperhydro-1,4-diazepine-2,3-diones. ResearchGate. Available at: [Link]

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Method

Strategic Use of Homopiperazine Acetate Salts in the Synthesis of Pharmaceutical Intermediates

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Homopiperazine is a seven-membered heterocyclic diamine that serves as a foundational building block, or "privileged scaffold,"...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Homopiperazine is a seven-membered heterocyclic diamine that serves as a foundational building block, or "privileged scaffold," in medicinal chemistry.[1][2][3] Its structural motif is integral to a wide array of pharmaceutical agents, including those for cardiovascular and central nervous system (CNS) disorders.[1][4] However, the free base form of homopiperazine presents significant handling challenges, primarily due to its hygroscopic and air-sensitive nature, which can compromise stoichiometric accuracy and introduce impurities.[2][5] This application note details the strategic preparation and use of homopiperazine diacetate salt as a superior alternative for the synthesis of pharmaceutical intermediates. By converting the diamine into a stable, crystalline, and easily handled salt, researchers can achieve greater precision, purity, and reproducibility in their synthetic workflows. We provide a comprehensive guide covering the rationale for using the acetate salt, detailed protocols for its preparation and characterization, and its application in key synthetic transformations such as N-alkylation and reductive amination.

Part 1: The Rationale - Why Use Homopiperazine Acetate?

The decision to use a salt form of a reagent is a critical process consideration driven by the need for stability, purity, and ease of handling. In the case of homopiperazine, these factors are particularly pronounced.

Physicochemical Properties of Homopiperazine Free Base

Homopiperazine (1,4-diazepane) is a cyclic diamine that typically exists as a low-melting, white to off-white crystalline solid.[2] Its utility as a synthetic intermediate is rooted in the reactivity of its two secondary amine functionalities. However, these same properties contribute to its primary drawbacks:

  • Hygroscopicity: The amine groups readily absorb moisture from the atmosphere, causing the material to become difficult to weigh accurately and potentially introducing water into sensitive reactions.[2][5]

  • Air Sensitivity: As a basic amine, it can react with atmospheric carbon dioxide to form carbonate salts, leading to impurities and a reduction in the effective concentration of the free base.

  • Handling Difficulties: Its low melting point (41-45 °C) means it can exist as a solid or a viscous liquid at or near ambient laboratory temperatures, complicating transfers and measurements.[4]

The Acetate Salt Advantage

Converting the free base into its diacetate salt is an effective strategy to mitigate these issues. The formation of the salt involves protonating both basic nitrogen atoms with acetic acid, resulting in a stable, crystalline solid.[6]

The primary advantages of using homopiperazine diacetate are:

  • Enhanced Stability: The salt is significantly less hygroscopic and not sensitive to atmospheric CO2, allowing for long-term storage without degradation.

  • Ease of Handling: As a free-flowing crystalline solid, it can be weighed with high accuracy, ensuring precise stoichiometric control in subsequent reactions.[5]

  • Inherent Purification: The crystallization process used to form the diacetate salt is itself a highly effective purification step, removing many of the common impurities found in crude homopiperazine, such as unreacted starting materials or side-reaction products.[5][6]

G FreeBase Homopiperazine Free Base (Hygroscopic, Air-Sensitive) Challenges Handling Issues: • Inaccurate Weighing • Impurity Formation (Carbonates) • Inconsistent Stoichiometry FreeBase->Challenges Process Salt Formation (+ 2 Acetic Acid) FreeBase->Process Overcomes AcetateSalt Homopiperazine Diacetate (Stable, Crystalline Solid) Process->AcetateSalt Advantages Process Advantages: • High Purity • Accurate Weighing • Enhanced Stability AcetateSalt->Advantages

Caption: Workflow from unstable free base to stable diacetate salt.

Part 2: Preparation and Characterization of Homopiperazine Diacetate

A robust synthesis begins with well-characterized starting materials. This section provides a protocol for the preparation of high-purity homopiperazine diacetate from a crude source of the free base.

Protocol: Purification via Diacetate Salt Formation

This protocol is adapted from established methods for purifying piperazines via salt crystallization.[5][6] The principle relies on the high solubility of the free base and impurities in a solvent like acetone, while the diacetate salt is insoluble and precipitates.

Materials:

  • Crude Homopiperazine

  • Glacial Acetic Acid

  • Acetone (ACS grade, cold)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Dissolution: In a suitable flask, dissolve the crude homopiperazine in a minimal amount of acetone. Stir until the solution is homogenous.

  • Salt Formation: Slowly add 2.1 molar equivalents of glacial acetic acid to the stirred solution. A slight excess of acid ensures complete salt formation. A white precipitate of homopiperazine diacetate will begin to form almost immediately.

  • Precipitation: Continue stirring the mixture vigorously for 30 minutes at room temperature to ensure the reaction is complete.

  • Crystallization: Cool the flask in an ice bath to a temperature between 10-20°C. Stir for an additional 1 hour to maximize the precipitation of the crystalline salt.[5]

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any residual impurities and excess acetic acid.[5]

  • Drying: Dry the pure white crystalline solid in a vacuum oven at 40-50°C until a constant weight is achieved.

Causality Note: Acetone is the ideal solvent for this procedure. It readily dissolves the homopiperazine free base and many organic impurities but is a poor solvent for the ionic diacetate salt, causing it to precipitate efficiently. Cooling reduces the solubility further, leading to a higher recovery yield.[6]

Quality Control and Characterization

The purity of the prepared salt is paramount. The following table summarizes key analytical tests to validate the quality of the homopiperazine diacetate.

Parameter Method Typical Specification Rationale
Appearance Visual InspectionWhite crystalline solidDeviations (e.g., yellowing) may indicate impurities.
Melting Point Capillary Method~200 °C (with sublimation)[6]A sharp melting point indicates high purity.
Assay (Purity) Nonaqueous Titration[7]≥ 99.0%Determines the exact content of the amine salt.
Identity FTIR / ¹H NMRConforms to reference spectrumConfirms the chemical structure and absence of major impurities.
Residual Solvents GC-HSAcetone ≤ 5000 ppmEnsures removal of processing solvents.

Analytical Method Insight: Nonaqueous Titration Due to the basic nature of the amine, even in its salt form, titration is a highly effective method for assay. The sample is dissolved in a non-aqueous solvent like glacial acetic acid, and titrated with a standardized solution of a strong acid, such as perchloric acid.[7] A crystal violet indicator is often used to visualize the endpoint.[7] This method provides an absolute measure of purity that is complementary to chromatographic techniques.

Part 3: Application in Pharmaceutical Intermediate Synthesis

Homopiperazine diacetate is not just a purified raw material but a versatile reagent. Its use requires an understanding of how to liberate the reactive free base in situ.

General Reaction Workflow

The core principle involves reacting the diacetate salt in the presence of a suitable base. This base neutralizes the acetic acid, freeing the nucleophilic nitrogen atoms of homopiperazine to react with an electrophile.

G cluster_reactants Reactants cluster_products Products HomopiperazineSalt Homopiperazine Diacetate Salt Reaction In Situ Free Base Generation & Nucleophilic Attack HomopiperazineSalt->Reaction Electrophile Electrophile (e.g., R-X, R-CHO) Electrophile->Reaction Base External Base (e.g., K₂CO₃, Et₃N) Base->Reaction Intermediate N-Substituted Homopiperazine Intermediate Reaction->Intermediate Byproducts Salt Byproducts (e.g., K-Acetate, Et₃N·HOAc) Reaction->Byproducts

Caption: General workflow for using homopiperazine diacetate in synthesis.

Protocol: N-Alkylation of Homopiperazine Diacetate

This protocol describes the synthesis of a mono-N-alkylated homopiperazine derivative, a common step in building more complex pharmaceutical intermediates.

Materials:

  • Homopiperazine Diacetate (1.0 eq)

  • Benzyl Bromide (1.0 eq for mono-alkylation)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.2 eq)

  • Acetonitrile (ACN), anhydrous

  • Standard workup and purification reagents (DCM, water, brine, MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add homopiperazine diacetate, potassium carbonate, and anhydrous acetonitrile.

  • Stirring: Stir the suspension vigorously for 15 minutes at room temperature.

  • Addition of Electrophile: Add benzyl bromide dropwise to the suspension.

  • Reaction: Heat the mixture to 60°C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired N-benzylhomopiperazine.

Expert Rationale: Potassium carbonate is a critical component. It is a heterogeneous base strong enough to deprotonate the ammonium acetate salt, liberating the homopiperazine free base in situ, while being mild enough to prevent side reactions with the alkyl halide. Using 2.2 equivalents ensures the complete neutralization of both acetate counter-ions and the HBr generated during the reaction.

Protocol: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in drug synthesis.

Materials:

  • Homopiperazine Diacetate (1.0 eq)

  • A model aldehyde, e.g., 4-Chlorobenzaldehyde (2.2 eq for di-alkylation)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In a flask, suspend homopiperazine diacetate and 4-chlorobenzaldehyde in 1,2-dichloroethane.

  • Stirring: Stir the mixture at room temperature for 1 hour. During this time, the iminium ion intermediate will begin to form. The acetate from the starting material helps to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride portion-wise over 15 minutes. An exothermic reaction may be observed.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-4 hours).

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Expert Rationale: Sodium triacetoxyborohydride is the reducing agent of choice for this transformation. It is mild and selective for iminium ions over aldehydes. It is also tolerant of the slightly acidic conditions that are generated by the acetate salt, which are favorable for iminium ion formation.

Part 4: Troubleshooting and Advanced Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Insufficient or inappropriate base used.Ensure at least 2 equivalents of a suitable base (e.g., K₂CO₃, Et₃N) are used to liberate the free amine. For weaker bases, increased temperature may be required.
Low quality or wet solvent/reagents.Use anhydrous solvents and ensure reagents are dry.
Formation of Di-substituted Product Stoichiometry of the electrophile is too high.For mono-substitution, use a strict 1.0:1.0 ratio of homopiperazine salt to electrophile. Consider adding the electrophile slowly at a lower temperature.
Complex Mixture of Products Reaction temperature is too high, causing side reactions.Lower the reaction temperature and allow for a longer reaction time.
Impure starting materials.Re-verify the purity of the homopiperazine diacetate and the electrophile before starting the reaction.

Conclusion

The use of homopiperazine diacetate represents a significant process improvement over the direct use of its free base. By leveraging the salt as a stable, pure, and easily handled solid, chemists and drug development professionals can eliminate a key source of variability and impurity in their synthetic routes. The protocols and insights provided herein demonstrate that with a proper understanding of the in situ free base liberation, homopiperazine diacetate can be seamlessly integrated into standard synthetic procedures, leading to more robust, scalable, and reproducible methods for the preparation of vital pharmaceutical intermediates.

References

  • Homopiperazine: A Cornerstone in Pharmaceutical Synthesis and Drug Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Homopiperazine 505-66-8 wiki.Guidechem.
  • Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of... (2013). PubMed.
  • Synthesis and Biological Evaluation of Homopiperazine Derivatives With Beta-Aminoacyl Group as Dipeptidyl Peptidase IV Inhibitors. (2008). PubMed.
  • Piperazine & Derivatives.
  • Homopiperazine.Chem-Impex.
  • Cetirizine.Wikipedia.
  • Technical Support Center: Purification of Piperazine-Containing Compounds.Benchchem.
  • Analytical CHEMISTRY.[Source not specified, likely a journal article scan].
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.Journal of Chemical and Pharmaceutical Research.
  • Content detection method of chemical intermediate N-methyl piperazine.
  • Purification of piperazine.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[Source not specified, likely a reprint].

Sources

Application

Solid-phase synthesis applications of 1,4-diazepane derivatives

Application Note: Solid-Phase Synthesis of 1,4-Diazepane Derivatives Executive Summary The 1,4-diazepane (homopiperazine) and its benzo-fused analogs are "privileged scaffolds" in medicinal chemistry, serving as core str...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis of 1,4-Diazepane Derivatives

Executive Summary

The 1,4-diazepane (homopiperazine) and its benzo-fused analogs are "privileged scaffolds" in medicinal chemistry, serving as core structures for ligands targeting G-protein coupled receptors (GPCRs), kinases, and CNS channels. Their seven-membered ring offers a unique conformational space distinct from the ubiquitous six-membered piperazines and piperidines, allowing for precise vectorization of side chains.

This guide details the Solid-Phase Synthesis (SPS) of two critical subclasses:

  • Perhydro-1,4-diazepine-2,5-diones: Peptidomimetics derived from

    
    - and 
    
    
    
    -amino acids.[1]
  • 1,4-Benzodiazepine-2,5-diones: A classic CNS-active scaffold derived from anthranilic acid equivalents.

Key Technical Advantage: We utilize a Cyclization-Release Strategy .[2] This methodology ensures high purity of the final library because only molecules that successfully undergo the intramolecular cyclization are cleaved from the solid support, leaving incomplete intermediates bound to the resin.

Strategic Planning & Resin Selection

Success in diazepane synthesis relies heavily on the choice of resin and linker.

ParameterRecommended ChoiceRationale
Resin Matrix Polystyrene (1% DVB) Provides optimal swelling in DCM/DMF, essential for the kinetics of macrocyclization.
Linker Wang Linker (Hydroxymethylphenoxy)Forms an ester bond with the C-terminus. This ester is activated enough to be attacked by an internal nucleophile (amine) for cyclization-release, yet stable to Fmoc deprotection conditions.
Loading 0.6 – 0.8 mmol/g Moderate loading prevents site-site interactions (pseudo-dilution) which can lead to intermolecular oligomerization rather than intramolecular cyclization.
Orthogonality Fmoc/tBu The Fmoc group is removed by base (piperidine), while the resin linkage (ester) is stable to these conditions but susceptible to nucleophilic attack by the N-terminal amine.

Protocol A: Synthesis of Perhydro-1,4-diazepine-2,5-diones

This protocol assembles a linear precursor consisting of an


-amino acid and a 

-amino acid, followed by cyclization.
Mechanism of Action
  • Loading: Fmoc-

    
    -amino acid is esterified to the Wang resin.
    
  • Elongation: Fmoc-

    
    -amino acid is coupled.
    
  • Alkylation (Optional): N-alkylation of the

    
    -nitrogen introduces diversity (
    
    
    
    ).
  • Cyclization-Release: Deprotection of the N-terminus triggers nucleophilic attack on the resin-bound ester, releasing the 7-membered ring.

Step-by-Step Methodology

Reagents:

  • Coupling: DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole), DMAP (Dimethylaminopyridine).

  • Deprotection: 20% Piperidine in DMF.

  • Solvents: Anhydrous DMF, DCM.

Workflow:

  • Resin Loading (Esterification):

    • Swell Wang resin (1.0 g, 0.8 mmol/g) in DCM for 30 min.

    • Dissolve Fmoc-

      
      -Alanine (or derivative) (4.0 mmol, 5 eq) in DMF/DCM (1:1). Add DIC (2.0 mmol, 2.5 eq). Stir 20 min at 0°C (pre-activation).
      
    • Add mixture to resin. Add DMAP (0.08 mmol, 0.1 eq).

    • Shake at RT for 12 hours.

    • QC Check: Measure loading via Fmoc UV-quantification (

      
      ). Target >0.6 mmol/g. Cap unreacted hydroxyls with Acetic Anhydride/Pyridine.
      
  • Fmoc Deprotection:

    • Wash resin (DMF x3). Treat with 20% Piperidine/DMF (2 x 10 min).

    • Wash (DMF x3, DCM x3, DMF x3). Chloranil test should be positive (blue).

  • Peptide Coupling (Introduction of

    
    ): 
    
    • Dissolve Fmoc-

      
      -Amino Acid (4.0 mmol, 5 eq), HBTU (3.8 mmol), and DIEA (8.0 mmol) in DMF.
      
    • Add to resin. Shake for 2 hours at RT.

    • QC Check: Chloranil test should be colorless (complete coupling).

  • N-Alkylation (Introduction of

    
     - Optional): 
    
    • Note: If

      
       is H, skip this step.
      
    • Deprotect Fmoc (Step 2).

    • Reductive Amination: Treat resin with Aldehyde (

      
      -CHO, 10 eq) in 1% AcOH/DMF for 1 hr. Add NaBH(OAc)3 (10 eq). Shake 4 hrs.
      
    • Alternative (Nosyl Strategy): For non-hindered alkylation, use o-NBS protection followed by Mitsunobu alkylation, then de-nosylation.

  • Cyclization-Release (The Critical Step):

    • Perform final Fmoc deprotection (if not done in Step 4).

    • Wash resin thoroughly with DMF, then DCM.

    • Condition: Suspend resin in 5% Acetic Acid in 2-Butanol or Toluene/DMF (4:1) with catalytic acetic acid .

    • Heat to 60–80°C for 12–24 hours.

    • Mechanism:[1][3] The free secondary/primary amine attacks the resin ester carbonyl. The 7-membered lactam forms and detaches into the solution.

  • Isolation:

    • Filter the resin. Collect the filtrate.

    • Evaporate solvent. The residue is the cyclized product.

    • Purification: Usually high purity (>90%). If necessary, use prep-HPLC (C18, Water/Acetonitrile gradient).

Protocol B: Synthesis of 1,4-Benzodiazepine-2,5-diones

This protocol utilizes an anthranilic acid equivalent (2-nitrobenzoic acid) to build the benzo-fused system.

Step-by-Step Methodology
  • Resin Loading:

    • Load Fmoc-

      
      -Amino Acid onto Wang resin (Standard esterification as above). This defines the substituent at position 3 (
      
      
      
      ).
  • Chain Extension:

    • Remove Fmoc.[1]

    • Couple 2-Nitrobenzoic acid (or substituted derivative) using DIC/HOBt in DMF.

    • Result: Resin-O-CO-CH(

      
      )-NH-CO-Ph(
      
      
      
      ).
  • N-Alkylation (Position 4 -

    
    ): 
    
    • Note: The amide nitrogen attached to the phenyl ring is electron-deficient and hard to alkylate. We alkylate the amide nitrogen derived from the amino acid if required, or alkylate the aniline after reduction (reductive amination).

    • Standard Strategy: Alkylate the amide nitrogen before coupling the nitrobenzoic acid (i.e., alkylate the amino acid on resin), OR use N-alkylated amino acids as starting materials.

  • Reduction of Nitro Group:

    • Treat resin with SnCl2·2H2O (2M) in DMF for 4 hours.

    • Alternative: Zn powder / Acetic acid.

    • Result: The nitro group is converted to an aniline (

      
      ).
      
  • Cyclization-Release:

    • Wash resin with DMF and DCM.

    • Treat with DMSO/DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10:1) at 60°C for 12 hours.

    • Mechanism:[1][3] The generated aniline attacks the resin ester.

    • Note: The conformational constraint of the benzene ring facilitates this cyclization compared to the perhydro version.

Visualization of Workflows

DiazepaneSynthesis cluster_0 Protocol A: Perhydro-1,4-diazepine-2,5-dione cluster_1 Protocol B: 1,4-Benzodiazepine-2,5-dione StartA Wang Resin (Hydroxyl) LoadA Load Fmoc-Beta-AA (DIC/DMAP) StartA->LoadA DeprotA1 Fmoc Removal (Piperidine) LoadA->DeprotA1 CoupleA Couple Fmoc-Alpha-AA (HBTU/DIEA) DeprotA1->CoupleA DeprotA2 Fmoc Removal (Piperidine) CoupleA->DeprotA2 CyclizeA Cyclization-Release (Heat, AcOH/BuOH) DeprotA2->CyclizeA ProductA 1,4-Diazepine-2,5-dione (In Solution) CyclizeA->ProductA StartB Wang Resin (Hydroxyl) LoadB Load Fmoc-Alpha-AA (DIC/DMAP) StartB->LoadB DeprotB1 Fmoc Removal LoadB->DeprotB1 CoupleB Couple 2-Nitrobenzoic Acid (DIC/HOBt) DeprotB1->CoupleB ReduceB Nitro Reduction (SnCl2/DMF) CoupleB->ReduceB CyclizeB Cyclization-Release (DMSO/DBU, 60°C) ReduceB->CyclizeB ProductB Benzo-1,4-diazepine-2,5-dione (In Solution) CyclizeB->ProductB

Caption: Comparative workflows for the solid-phase synthesis of Perhydro- and Benzo-fused 1,4-diazepane scaffolds using a cyclization-release strategy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cyclization Steric hindrance of

groups or poor swelling.
Switch solvent to DMSO or NMP to improve swelling at high temp. Increase temperature to 80°C.
Oligomerization Resin loading too high (Intermolecular reaction).Reduce loading to <0.4 mmol/g . Use a "High Swelling" resin like ChemMatrix.
Racemization Base-catalyzed epimerization during cyclization.Use the mildest base possible. For Protocol A, use Acetic Acid (acid catalysis) instead of base if racemization is observed.
Over-Alkylation Reductive amination went to quaternary ammonium.Control stoichiometry of aldehyde carefully. Use sterically hindered borohydrides if necessary.

References

  • Giovannoni, J., et al. (2001).

    
    -amino acids." Tetrahedron Letters, 42(32), 5389-5392. 
    
  • Bunin, B. A., & Ellman, J. A. (1992). "A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives." Journal of the American Chemical Society, 114(27), 10997-10998.

  • Boojamra, C. G., et al. (1997). "Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality." Journal of Organic Chemistry, 62(5), 1240-1256.

  • Hone, N. D., et al. (2003). "Solid phase synthesis of tetrahydro-1,4-benzodiazepin-2-ones." Tetrahedron Letters, 44(46), 8493-8495.[4] [4]

Sources

Method

Handling and Storage Protocols for Hygroscopic Acetate Salts

Application Note: AN-HYG-001 Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scope: Sodium Acetate (Anhydrous), Potassium Acetate, and Ammonium Acetate. Abstract & Introduction In qu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HYG-001

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scope: Sodium Acetate (Anhydrous), Potassium Acetate, and Ammonium Acetate.

Abstract & Introduction

In quantitative analysis and organic synthesis, the hygroscopic nature of acetate salts is a frequent, yet often overlooked, source of experimental error. Anhydrous acetate salts (specifically Sodium and Potassium acetate) possess a high affinity for atmospheric moisture.[1] When exposed to environments where the Relative Humidity (RH) exceeds their Critical Relative Humidity (CRH), these salts undergo deliquescence —a phase transition where the solid absorbs enough moisture to dissolve into a saturated liquid solution.

This phenomenon introduces two critical failure modes:

  • Mass Error: Weighing a "wet" salt results in a lower molar concentration than calculated, as a portion of the mass is water, not the active salt.

  • Chemical Instability: Absorbed moisture can catalyze hydrolysis or facilitate microbial growth in stored solids.

This guide provides a standardized, self-validating protocol for handling these materials to ensure assay reproducibility and chemical integrity.

Mechanism of Action: The Physics of Deliquescence

To control moisture, one must understand the thermodynamic driving force. A salt will absorb moisture only if the ambient RH is greater than its CRH.[2]

  • Critical Relative Humidity (CRH): The RH of the atmosphere at which the material is in equilibrium with its saturated solution.[2][3]

  • The Danger Zone: If Ambient RH > Salt CRH, the salt acts as a desiccant, pulling water from the air until it dissolves.

Table 1: Hygroscopic Thresholds of Common Acetate Salts (at 25°C)
Salt TypeFormApprox.[2][3][4][5][6][7][8][9][10][11][12] CRH (%)Risk LevelHandling Requirement
Potassium Acetate Anhydrous~22%Critical Glove box or rapid "Weigh by Difference"
Sodium Acetate Anhydrous<40%*High Minimal exposure; Desiccator storage
Sodium Acetate Trihydrate~76%ModerateStandard lab conditions (stable <70% RH)
Ammonium Acetate Anhydrous~60%HighHygroscopic/Deliquescent

*Note: Anhydrous Sodium Acetate is kinetically aggressive in absorbing moisture to return to its trihydrate state.[1]

Protocol 1: Drying and Conditioning (The Reset)

Objective: To return the salt to a known stoichiometric state (anhydrous) before preparation. Causality: Surface moisture adsorption is instantaneous. Relying on the manufacturer's assay from a bottle opened three months ago is scientifically invalid.

Equipment
  • Laboratory Oven (Gravity convection or forced air).

  • Shallow Pyrex or Borosilicate glass tray.

  • Desiccator with active silica gel or

    
    .
    
Workflow
  • Spread: Distribute the salt in a thin layer (<1 cm depth) on the glass tray to maximize surface area for desorption.

  • Heat: Place in the oven.

    • Sodium Acetate (Anhydrous):[1][4][13] Heat at 120°C for 4–6 hours . (Melting point is 324°C; decomposition risks increase >300°C).

    • Potassium Acetate:[7][14] Heat at 150°C for 2–4 hours .

  • Cool: Transfer immediately to a desiccator to cool. Do not allow to cool on the benchtop; the salt will pull moisture as it cools due to the pressure differential.

  • Verify: (Optional) Perform a Loss on Drying (LOD) test or Karl Fischer titration to validate water content is <0.5%.

Protocol 2: The "Weighing by Difference" Technique

Objective: To quantify the exact mass of salt transferred without error from moisture adsorption during the weighing process. Rationale: Taring a weigh boat and slowly adding hygroscopic salt allows the salt to absorb water during the measurement. The balance reading drifts upwards, leading to an under-concentration of the final solution.

Step-by-Step Methodology
  • Preparation: Dry the weighing bottle (glass vial with a ground glass stopper) and the salt (per Protocol 1).

  • Initial Weighing (

    
    ): 
    
    • Add the approximate amount of salt needed into the weighing bottle.

    • Close the stopper immediately.

    • Place the full, closed bottle on the analytical balance. Record mass to 0.1 mg.

  • Transfer:

    • Remove the bottle from the balance.[15]

    • Over the receiving vessel (flask/beaker), remove the stopper and pour the salt.

    • Crucial: Do not use a spatula. Pouring minimizes contamination and time open.

    • Replace the stopper immediately.

  • Final Weighing (

    
    ): 
    
    • Place the now-empty (or partially empty) closed bottle back on the balance.

    • Record the mass.[15][16][17][18]

  • Calculation:

    
    
    
Visualization: Weighing Workflow

The following diagram illustrates the logical flow to prevent moisture error.

WeighingByDifference Start Start: Dry Salt in Desiccator Fill Fill Weighing Bottle & Stopper Immediately Start->Fill Weigh1 Weigh Closed Bottle (Mass A) Fill->Weigh1 Minimize Exposure Transfer Open & Pour into Target Vessel Weigh1->Transfer Reseal Reseal Immediately Transfer->Reseal < 10 Seconds Weigh2 Weigh Closed Bottle (Mass B) Reseal->Weigh2 Calc Calculate Mass: A - B = True Mass Weigh2->Calc

Figure 1: The "Weighing by Difference" workflow minimizes the time the hygroscopic salt is exposed to ambient humidity, ensuring the recorded mass reflects the solid, not adsorbed water.[17]

Protocol 3: Storage and Maintenance

Objective: Long-term preservation of anhydrous integrity.

  • Primary Container: Use glass or high-density polyethylene (HDPE) bottles. Avoid simple plastic bags which are permeable to water vapor over time.

  • Seal Integrity: Wrap the cap junction with Parafilm M or Teflon tape after every use.

  • Headspace Management: Minimize headspace. If a large bottle is <25% full, transfer contents to a smaller, dried container to reduce the volume of moist air trapped inside.

  • Secondary Containment: Store the primary bottle inside a desiccator cabinet maintained at <20% RH.

Troubleshooting & Failure Analysis

If your acetate solution pH is drifting or yields are inconsistent, analyze the salt's physical state.

Diagram: The Hygroscopic Failure Cycle

This diagram details how improper handling leads to experimental failure.

FailureCycle cluster_prevention Prevention Barrier Anhydrous Anhydrous Salt (High Lattice Energy) Exposure Exposure to Air (RH > CRH) Anhydrous->Exposure Adsorption Surface Adsorption (Water Layer Forms) Exposure->Adsorption Rapid Kinetics Deliquescence Deliquescence (Crystal Dissolves) Adsorption->Deliquescence If RH > 22-40% WeighingError Weighing Error (Weighing Water as Salt) Deliquescence->WeighingError ExpFailure Experimental Failure (Incorrect Molarity) WeighingError->ExpFailure Protocol Protocol: Weigh by Difference & Desiccator Storage Protocol->Exposure Blocks

Figure 2: The cascade of failure initiated by humidity exposure. Note that Potassium Acetate can deliquesce at RH as low as 22%.

References

  • National Institute of Standards and Technology (NIST). (1977). Humidity Fixed Points of Binary Saturated Aqueous Solutions. Journal of Research of the National Bureau of Standards.

  • Greenspan, L. (1977). Humidity fixed points of binary saturated aqueous solutions. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry.

  • Apelblat, A., & Korin, E. (1998). Vapor Pressures of Saturated Aqueous Solutions of Potassium Acetate. Journal of Chemical & Engineering Data.

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. (Requires Subscription/Login for full text, General Guidance available via USP).

  • PubChem. (n.d.). Sodium Acetate - Safety and Hazards. National Library of Medicine.

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(2-Methylphenyl)-1,4-diazepane

Introduction: Navigating the Challenges of Sterically Hindered C-N Bond Formation The Buchwald-Hartwig amination has emerged as an indispensable tool in modern synthetic organic chemistry, providing a versatile and effic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered C-N Bond Formation

The Buchwald-Hartwig amination has emerged as an indispensable tool in modern synthetic organic chemistry, providing a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] For researchers and professionals in drug development, the ability to predictably and efficiently construct these bonds is of paramount importance.

This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of a particularly challenging substrate: 1-(2-methylphenyl)-1,4-diazepane. The steric hindrance imposed by the ortho-methyl group on the phenyl ring, coupled with the bidentate nature of the diazepane ring, presents a unique set of challenges that necessitate a carefully considered approach to catalyst and ligand selection, as well as reaction parameter optimization. These application notes are designed to equip researchers with the foundational knowledge and practical guidance to successfully navigate these complexities and achieve high-yielding C-N bond formation.

Mechanistic Rationale: The Engine of C-N Cross-Coupling

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, proceeds through a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[5]

  • Amine Coordination and Deprotonation: The amine, in this case, 1-(2-methylphenyl)-1,4-diazepane, coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylated amine is released from the palladium center, regenerating the active Pd(0) catalyst.[5]

The steric bulk of both the amine and the aryl halide can significantly impact the rates of these elementary steps. For sterically demanding substrates like 1-(2-methylphenyl)-1,4-diazepane, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination steps.[2]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)(L)-X Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination [Ar-Pd(II)(L)(Amine)]+X- Oxidative_Addition->Amine_Coordination Amine Reductive_Elimination Ar-Pd(II)(L)-Amido Amine_Coordination->Reductive_Elimination Base, -HX Reductive_Elimination->Pd(0)L Ar-Amine (Product) Product N-Aryl-1-(2-methylphenyl)-1,4-diazepane Reductive_Elimination->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Amine 1-(2-Methylphenyl)-1,4-diazepane Amine->Amine_Coordination Base Base Base->Amine_Coordination

Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

Experimental Protocol: Buchwald-Hartwig Amination of 1-(2-Methylphenyl)-1,4-diazepane with an Aryl Bromide

This protocol provides a general procedure for the coupling of 1-(2-methylphenyl)-1,4-diazepane with a model aryl bromide. Optimization of the reaction parameters may be necessary for different aryl halides.

Materials:

  • Aryl bromide (1.0 equiv)

  • 1-(2-Methylphenyl)-1,4-diazepane (1.2 equiv)

  • Palladium catalyst: Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (3 mol%)

  • Phosphine ligand: XPhos (3.0 mol%) or RuPhos (3.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous solvent: Toluene or 1,4-Dioxane

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), 1-(2-methylphenyl)-1,4-diazepane (1.2 equiv), and sodium tert-butoxide (1.5 equiv). In a separate vial, weigh the palladium source and the phosphine ligand.

  • Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the palladium source and ligand to the Schlenk tube, followed by the anhydrous solvent (to a concentration of approximately 0.1 M with respect to the aryl bromide).

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the aryl halide.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-(2-methylphenyl)-1,4-diazepane.

Experimental_Workflow Start Start: Oven-dried Schlenk tube Add_Reagents Add Aryl Bromide, Amine, and NaOtBu Start->Add_Reagents Inert_Atmosphere Evacuate and backfill with Argon (3x) Add_Reagents->Inert_Atmosphere Add_Catalyst Add Pd source, Ligand, and Solvent Inert_Atmosphere->Add_Catalyst Heat_Reaction Heat at 100-110 °C and stir Add_Catalyst->Heat_Reaction Monitor_Progress Monitor by TLC or LC-MS Heat_Reaction->Monitor_Progress Workup Cool, dilute, and perform aqueous wash Monitor_Progress->Workup Reaction Complete Purification Dry, concentrate, and purify by column chromatography Workup->Purification End End: Isolated Product Purification->End

Caption: A flowchart illustrating the key steps in the experimental protocol.

Quantitative Data Summary

The following table provides representative reaction parameters for the Buchwald-Hartwig amination of sterically hindered cyclic amines with aryl halides. These conditions can serve as a starting point for the optimization of the reaction with 1-(2-methylphenyl)-1,4-diazepane.

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneN-MethylpiperazinePd₂(dba)₃ (1.5)RuPhos (3.0)NaOtBuToluene1000.180
4-Bromotoluene1-(2-Pyridyl)piperazinePd₂(dba)₃ (1.5)RuPhos (3.0)NaOtBuToluene1000.196
Aryl ChloridePiperazinePd₂(dba)₃ (1.5)RuPhos (3.0)NaOtBuToluene1100.17up to 97
Aryl BromideSecondary Cyclic AminePd₂(dba)₃ (1.0)SIPr·HCl (4.0)LHMDSTHF2210-72good

Process Optimization and Troubleshooting

Achieving high yields in the Buchwald-Hartwig amination of sterically hindered substrates often requires careful optimization of reaction conditions. Here are some key considerations and troubleshooting tips:

  • Ligand Selection: For sterically encumbered amines like 1-(2-methylphenyl)-1,4-diazepane, bulky and electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are generally the most effective.[1] These ligands promote the formation of the active monoligated palladium species, which accelerates both oxidative addition and reductive elimination.

  • Base Selection: While sodium tert-butoxide is a commonly used strong base, other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) may be beneficial in certain cases, particularly if the substrates are base-sensitive.[6]

  • Solvent Choice: Toluene and 1,4-dioxane are standard solvents for this reaction. The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • Catalyst Loading: While the protocol suggests 1.5 mol% of Pd₂(dba)₃, catalyst loading can often be reduced with careful optimization, especially on a larger scale. Conversely, for particularly challenging substrates, increasing the catalyst loading may be necessary.

  • Low Yield or No Reaction: If the reaction is sluggish or fails to proceed, consider screening different ligands and bases. Ensuring the reaction is performed under strictly anhydrous and anaerobic conditions is also critical, as oxygen and water can deactivate the palladium catalyst.

  • Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide. This can sometimes be suppressed by adjusting the ligand-to-palladium ratio or by using a different ligand.

Conclusion

The Buchwald-Hartwig amination of 1-(2-methylphenyl)-1,4-diazepane represents a challenging yet highly valuable transformation in the synthesis of complex molecules for drug discovery and development. By leveraging a fundamental understanding of the reaction mechanism and carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can successfully overcome the steric challenges posed by this substrate. The protocols and optimization strategies outlined in these application notes provide a robust starting point for achieving efficient and high-yielding C-N bond formation, ultimately accelerating the discovery of new chemical entities.

References

  • Thieme E-Journals, Accessed February 12, 2026.

  • University College London, Accessed February 12, 2026.

  • National Center for Biotechnology Information, Accessed February 12, 2026.

  • National Center for Biotechnology Information, Accessed February 12, 2026.

  • Wikipedia, Accessed February 12, 2026.

  • WuXi AppTec, Accessed February 12, 2026.

  • Chemistry LibreTexts, Accessed February 12, 2026.

  • ChemSpider, Accessed February 12, 2026.

  • BenchChem, Accessed February 12, 2026.

  • ResearchGate, Accessed February 12, 2026.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Methylphenyl)-1,4-diazepane Acetate

Welcome to the technical support center for the synthesis of 1-(2-Methylphenyl)-1,4-diazepane acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methylphenyl)-1,4-diazepane acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and significantly improve the yield and purity of your reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-(2-Methylphenyl)-1,4-diazepane acetate. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Issue 1: Low or No Product Formation

Question: My reaction to synthesize 1-(2-Methylphenyl)-1,4-diazepane is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?

Answer:

Low to no product formation in the synthesis of 1-(2-Methylphenyl)-1,4-diazepane can stem from several factors, primarily related to the chosen synthetic route. The two most common methods for this synthesis are Reductive Amination and Buchwald-Hartwig Amination .

For Reductive Amination Reactions:

Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the desired amine.[1]

  • Causality and Experimental Choices:

    • Inefficient Imine Formation: The initial condensation between the carbonyl compound and the amine is a reversible equilibrium. If water is not effectively removed, the equilibrium may not favor imine formation, leading to a low concentration of the key intermediate.

    • Reducing Agent Potency and Compatibility: The choice of reducing agent is critical. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is often preferred as they are selective for the imine over the carbonyl starting material.[1] A harsher reducing agent might prematurely reduce the carbonyl group.

    • Reaction pH: The pH of the reaction medium is crucial for imine formation. An acidic pH can protonate the amine, rendering it non-nucleophilic, while a basic pH can inhibit the protonation of the carbonyl oxygen, which is necessary for the condensation step.

  • Step-by-Step Troubleshooting Protocol:

    • Optimize Imine Formation:

      • If using a two-step process, ensure the removal of water after the initial condensation. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate (MgSO₄).

      • For a one-pot reaction, consider using a reducing agent that is stable in the presence of water, such as STAB.

    • Evaluate the Reducing Agent:

      • Confirm the activity of your reducing agent. Older batches can lose potency.

      • If using NaBH₃CN, ensure the reaction pH is mildly acidic (pH 5-6) to facilitate the reduction of the imine.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the imine intermediate before and after the addition of the reducing agent.[2]

For Buchwald-Hartwig Amination Reactions:

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[3][4]

  • Causality and Experimental Choices:

    • Catalyst Deactivation: The Pd(0) active catalyst can be sensitive to oxygen and moisture. Improper handling or degassing of the reaction mixture can lead to catalyst deactivation.

    • Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands like XPhos or SPhos are often effective.[5] The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

    • Base Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base (e.g., NaOt-Bu, K₂CO₃) can significantly impact the reaction rate and yield. The solubility of the base in the reaction solvent is also a key factor.

  • Step-by-Step Troubleshooting Protocol:

    • Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Optimize Catalyst System:

      • Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands.

      • Vary the catalyst and ligand loading. While a higher loading might increase the rate, it can also lead to side reactions.

    • Base Selection and Addition:

      • If using a strong base like NaOt-Bu, ensure it is fresh and handled under an inert atmosphere.

      • Consider the solubility of the base in your chosen solvent. A heterogeneous mixture might require vigorous stirring.

General Experimental Workflow for Synthesis Optimization

G cluster_0 Initial Reaction Setup cluster_1 Reaction Monitoring & Analysis cluster_2 Troubleshooting & Optimization start Define Synthetic Route (Reductive Amination or Buchwald-Hartwig) reagents Select Reagents, Solvents, Catalyst, Base start->reagents conditions Set Initial Reaction Conditions (Temperature, Time, Atmosphere) reagents->conditions monitoring Monitor Progress (TLC, LC-MS) conditions->monitoring analysis Analyze Crude Product (NMR, LC-MS) Identify Product and Byproducts monitoring->analysis low_yield Low Yield or No Product analysis->low_yield if yield is low impurities Presence of Impurities analysis->impurities if impurities are present optimization Systematically Vary Parameters: - Reagent Stoichiometry - Catalyst/Ligand/Base - Solvent - Temperature low_yield->optimization impurities->optimization re_run Re-run Optimized Reaction optimization->re_run re_run->monitoring re-evaluate G start Crude Reaction Mixture extraction Aqueous Workup (e.g., EtOAc/Water Extraction) start->extraction column Column Chromatography (Silica Gel) extraction->column crystallization Crystallization or Salt Formation (e.g., Acetate Salt) column->crystallization final_product Pure 1-(2-Methylphenyl)-1,4-diazepane Acetate crystallization->final_product

Sources

Optimization

Troubleshooting solubility issues of diazepane acetate in dichloromethane

[1] Topic: Troubleshooting Solubility & Phase Separation of Diazepane Acetate in Dichloromethane (DCM) Ticket ID: #SOL-DZP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Ex...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting Solubility & Phase Separation of Diazepane Acetate in Dichloromethane (DCM) Ticket ID: #SOL-DZP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Like Dissolves Like" Paradox[2]

The Core Conflict: You are likely encountering issues because Diazepane Acetate (a polar, ionic ammonium salt) and Dichloromethane (a moderately polar, aprotic solvent,


) represent a solvation mismatch.[1] While the free base of diazepane (1,4-diazepane or homopiperazine) is highly soluble in DCM, the formation of the acetate salt introduces a crystal lattice energy that DCM often cannot overcome.

Most Common Failure Mode: Users typically report "oiling out"—where the salt separates not as a crystalline solid, but as a viscous, immiscible oil (often a hydrate or solvate) at the bottom of the flask.[1] This guide provides the diagnostic steps and protocols to resolve this.

Diagnostic Workflow: Identify Your Phase Issue

Before applying a fix, confirm the physical state of your mixture using the decision tree below.[1]

Solubility_Diagnosis Start Observation: Mixture is Cloudy/Biphasic CheckState Check Physical State of Solute Start->CheckState Solid Fine White Suspension CheckState->Solid Crystalline Oil Viscous Oil / Gum at Bottom CheckState->Oil Liquid/Goop Gel Semi-solid Gel / Jelly CheckState->Gel Thickened Action_Solid Issue: Low Solubility Fix: Add MeOH (1-5%) or Heat Solid->Action_Solid Action_Oil Issue: Oiling Out (Amorphous) Fix: Trituration or Re-dissolve Oil->Action_Oil Action_Gel Issue: H-Bond Network Fix: Add Ionic Breaker or Acid Gel->Action_Gel

Figure 1: Diagnostic decision tree for classifying solubility failures.

Technical FAQ & Troubleshooting

Q1: Why does Diazepane Acetate "oil out" instead of crystallizing in DCM?

The Mechanism: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.

  • Hygroscopicity: Acetate salts are notoriously hygroscopic.[1] Diazepane acetate likely absorbs trace water from the atmosphere or the "wet" DCM.[1]

  • The "Water Bridge": This trace water hydrates the salt, creating a highly polar "brine" droplet that is immiscible with the bulk DCM.[1]

  • Thermodynamics: The system finds a lower energy state as a solvated oil rather than a rigid crystal lattice because DCM cannot effectively solvate the acetate anion [1].[1]

Q2: Can I just add more DCM to dissolve it?

Recommendation: NO. Adding more DCM usually exacerbates the problem.[1] By increasing the volume of the non-polar phase, you force the polar salt to aggregate more tightly to minimize surface area, often turning a loose oil into a hard gum.[1]

  • Correct Approach: You need to increase the dielectric constant of the solvent system.[1]

Q3: What is the "Gold Standard" solvent system for this salt?

For diazepane derivatives, a DCM/Methanol mixture is the standard remedy.[1] Methanol provides the hydrogen bond donation required to solvate the acetate anion.[1]

Solvent SystemSolubility PredictionApplication
Pure DCM Poor (Oiling Risk)Extraction of Free Base only.
DCM + 1-5% MeOH ModerateStandard chromatography eluent.[1]
DCM + 10-20% MeOH HighDissolving salts for transfer/reaction.
Pure MeOH Very HighRecrystallization (with ether antisolvent).[1]

Recovery Protocols

Protocol A: The "Rescue" (If you currently have an oil/gum)

Use this if your experiment is already stuck with a gummy residue in DCM.

  • Decantation: Carefully decant (pour off) the supernatant DCM layer into a separate flask. Keep this; it may contain some product.[1]

  • Dissolution: Add a minimum volume of Methanol (MeOH) to the gummy residue.[1] It should dissolve rapidly.[1]

  • Re-integration:

    • If you need the product in solution: Add the decanted DCM back to the MeOH solution slowly while stirring.

    • If you need a solid: Evaporate the MeOH to obtain a foam, then proceed to Protocol B.[1]

Protocol B: Trituration (To get a powder)

Use this to purify the salt and remove trapped DCM/Acetic acid.

  • Dissolve the diazepane acetate in a minimum amount of DCM/MeOH (9:1) .

  • Slowly add Diethyl Ether or MTBE (Antisolvent) dropwise until the solution turns slightly cloudy.[1]

  • Seed the mixture with a crystal if available, or scratch the glass side with a spatula.[1]

  • Cool to 0°C. The oil should solidify into a filterable powder.

  • Critical Step: If it oils out again, sonicate the mixture.[1] Sonication often breaks the metastable oil droplets and induces crystallization [2].[1]

Strategic Modification: The "Free Base" Alternative

If the acetate salt continues to be problematic, the most robust solution is to break the salt and handle the molecule as a free base, which is fully soluble in DCM.[1]

FreeBase_Strategy Input Diazepane Acetate (Suspension/Oil in DCM) Step1 Add sat. NaHCO3 (aq) Input->Step1 Step2 Partition/Shake Step1->Step2 Step3 Separate Layers Step2->Step3 OrgLayer DCM Layer: Diazepane Free Base Step3->OrgLayer Keep AqLayer Aq Layer: Na-Acetate Step3->AqLayer Discard

Figure 2: Workflow for converting the problematic acetate salt to the DCM-soluble free base.

Protocol:

  • Add an equal volume of saturated aqueous NaHCO₃ to your DCM mixture.[1]

  • Vigorously stir or shake for 5-10 minutes. (Evolution of CO₂ gas indicates the neutralization of acetic acid).

  • Separate the organic DCM layer.[1]

  • Extract the aqueous layer once more with DCM.[1]

  • Dry the combined DCM layers over Na₂SO₄ (Sodium Sulfate).[1]

  • Result: You now have Diazepane Free Base in DCM, which is perfectly stable and soluble.[1]

References

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. 3rd ed.[1] Wiley-VCH.[1] (Explains the solubility parameters and the failure of DCM to solvate small, hard anions like acetate).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative text on salt selection, specifically addressing the hygroscopicity and oiling-out issues of acetate salts).

  • Anderson, N. G. (2012).[1][2] Practical Process Research and Development. Academic Press.[1][3] (Provides practical trituration and crystallization protocols for oiled-out amines).

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of N-Aryl Homopiperazine Derivatives

Welcome to the technical support center for the purification of N-aryl homopiperazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-aryl homopiperazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable compounds. N-aryl homopiperazines are a critical scaffold in medicinal chemistry, but their basic nature often presents unique purification hurdles.[1][2][3][4] This resource provides in-depth, field-proven answers and protocols to help you achieve optimal purity and yield.

Section 1: Frequently Asked Questions (FAQs): Foundational Purification Strategies

This section addresses high-level decisions to guide your initial purification strategy.

Q1: What is the most effective first-step purification technique for a crude reaction mixture containing an N-aryl homopiperazine derivative?

For most syntheses, an acid-base extraction is the most powerful and efficient initial purification step.[5]

The Scientific Rationale: N-aryl homopiperazines are basic due to the nitrogen atoms in the heterocyclic ring.[6][7] This basicity allows them to be selectively protonated by an aqueous acid (like dilute HCl), forming a water-soluble ammonium salt.[6][8] This salt will partition into the aqueous layer, leaving non-basic starting materials, reagents, and byproducts behind in the organic layer. Subsequently, neutralizing the aqueous layer with a base will deprotonate the ammonium salt, regenerating the pure amine which can then be extracted back into a fresh organic solvent.[5][8] This method is a simple and highly effective alternative to more complex techniques like chromatography for removing a significant portion of impurities.[5]

Q2: My compound requires further purification after extraction. When should I choose column chromatography?

Column chromatography is necessary when your crude product contains impurities with similar basicity or polarity to your target compound, which cannot be removed by simple extraction.[9][10] This is common when dealing with:

  • Unreacted starting anilines: These are also basic and will be co-extracted.

  • Products of side-reactions: Such as over-alkylation or other structurally similar derivatives.[11]

  • Closely related isomers.

Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[9][12]

Q3: How can I achieve the highest possible purity for my final compound, suitable for analytical testing or clinical development?

Crystallization is the gold standard for achieving high analytical purity. After initial purification by extraction and/or chromatography has removed the bulk of impurities, crystallization can effectively eliminate the final trace amounts. The principle relies on the slow, selective formation of a crystal lattice by your desired compound from a supersaturated solution, leaving impurities behind in the solvent (mother liquor). Finding a pure sample, even a small amount, to use as a framework for developing a large-scale crystallization method is a highly effective strategy.[11]

Section 2: Troubleshooting Guide: Common Experimental Issues

Problem: My acid-base extraction is giving me a low recovery of my desired product.

This is a common issue that can almost always be traced back to one of three causes: incorrect pH, insufficient extraction, or emulsion formation.

Causality & Solution:

  • Incomplete Protonation/Deprotonation: The pH of the aqueous layer must be sufficiently acidic to fully protonate the homopiperazine and sufficiently basic to fully deprotonate it for recovery.

    • Acid Wash: Ensure the pH is at least 2 units below the pKa of your compound's conjugate acid. A pH of 1-2 is typically sufficient. Test with pH paper.

    • Base Wash: Ensure the pH is at least 2 units above the pKa of the conjugate acid. A pH of 12-14 is generally effective.

  • Insufficient Extractions: A single extraction is rarely sufficient. The partition coefficient dictates that multiple extractions with smaller volumes of solvent are more effective than one large extraction.

    • Protocol: Always perform at least 3-5 extractions for each step (acid wash and final product recovery) to ensure quantitative transfer between phases.

  • Emulsion Formation: Vigorous shaking can create a stable emulsion at the organic-aqueous interface, trapping your product.

    • Solution: Gently invert the separatory funnel instead of shaking vigorously. If an emulsion forms, try adding brine (saturated aq. NaCl) to disrupt it or allow the funnel to stand undisturbed for a longer period.

Problem: My compound streaks badly during TLC analysis and column chromatography on silica gel.

This is the most frequent challenge when using standard chromatography for amines.

Causality & Solution:

The surface of silica gel is covered in acidic silanol groups (Si-OH). The basic nitrogen atoms of your N-aryl homopiperazine interact strongly with these acidic sites via an acid-base interaction. This causes some molecules to "stick" to the stationary phase, resulting in significant tailing or streaking.[11]

Primary Solution:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase. The most common choice is 0.5-1% triethylamine (Et3N) . The triethylamine will preferentially interact with the acidic silanol sites, effectively "masking" them from your product, which will then elute much more cleanly.[11]

Alternative Solutions:

  • Use a Different Stationary Phase: If streaking persists, consider using a more basic stationary phase like alumina (basic or neutral grade) .[11]

  • Reverse-Phase Chromatography: In reverse-phase HPLC or flash chromatography (using C18 silica), the separation mechanism is based on hydrophobicity, which can often provide excellent separation for these compounds without the issue of acidic interactions.[11][13]

Problem: I cannot get my N-aryl homopiperazine derivative to crystallize.

Many N-aryl homopiperazines are oils or low-melting solids that are notoriously difficult to crystallize.

Causality & Solution:

Crystallization requires finding a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. The presence of minor impurities can also significantly inhibit crystal formation.

Troubleshooting Steps:

  • Ensure High Purity: First, ensure your material is >95% pure by NMR or LC-MS. Impurities can act as "crystal poisons." Re-purify by column chromatography if necessary.

  • Systematic Solvent Screening: Do not rely on a single solvent. Use small-scale vials to test a range of solvents and solvent pairs. A good starting point is a polar solvent in which your compound is soluble (e.g., Ethyl Acetate, Acetone, Isopropanol) and a non-polar "anti-solvent" in which it is insoluble (e.g., Hexanes, Heptane, Diethyl Ether).

  • Try Salt Formation: If the freebase is an oil, converting it to a salt can dramatically improve its crystallinity. Dissolve the purified amine in a minimal amount of a solvent like EtOAc or 2-MeTHF and add a solution of an acid (e.g., HCl in Dioxane or H3PO4 in Isopropanol) dropwise to precipitate the salt.[11]

Problem: My product is still impure after column chromatography. What are the likely culprits?

Causality & Solution:

If impurities co-elute with your product, they have very similar polarities.

  • Unreacted Arylamine: If the starting aniline is structurally similar to your product, it can be difficult to separate. An acid wash prior to chromatography is the best way to remove it.[14]

  • Di-aryl Piperazine: In some syntheses, substitution can occur on both nitrogens of a piperazine precursor. This impurity is often less polar and should elute earlier than your mono-aryl product. Optimizing the chromatography gradient can improve separation.

  • Solvent Impurities: Ensure you are using high-purity solvents for your workup and chromatography, as stabilizers or contaminants in the solvents can appear in your final product.

Section 3: Key Experimental Protocols

Protocol 1: General Acid-Base Extraction Workflow

This protocol is designed for the initial purification of a crude N-aryl homopiperazine from non-basic impurities.

AcidBaseWorkflow cluster_start Initial State cluster_extraction Separation Step cluster_organic Organic Phase (Impurities) cluster_aqueous Aqueous Phase (Product as Salt) start 1. Dissolve Crude Product in Organic Solvent (e.g., DCM, EtOAc) extract 2. Add 1M aq. HCl and Shake Gently (Repeat 3x) start->extract separate 3. Separate Layers extract->separate wash_org Wash with Brine separate->wash_org Organic Layer basify 4. Cool to 0°C, Basify to pH >12 with 2M aq. NaOH separate->basify Aqueous Layer dry_org Dry (e.g., Na2SO4) wash_org->dry_org evap_org Evaporate to Isolate Neutral/Acidic Impurities dry_org->evap_org extract_prod 5. Extract with Organic Solvent (e.g., DCM) (Repeat 3x) basify->extract_prod combine_prod 6. Combine Organic Layers extract_prod->combine_prod wash_prod Wash with Brine combine_prod->wash_prod dry_prod Dry (e.g., Na2SO4) wash_prod->dry_prod evap_prod 7. Evaporate to Yield Purified Product dry_prod->evap_prod

Methodology:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Stopper the funnel, invert, and vent. Gently shake for 1-2 minutes, venting periodically. Allow the layers to separate.

  • Drain the lower aqueous layer into a flask. Repeat the extraction of the organic layer two more times with fresh 1M HCl, combining all aqueous extracts. The non-basic impurities remain in the original organic layer.[8][14]

  • Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is >12 (check with pH paper). A precipitate or cloudiness indicates the formation of the free amine.

  • Extract the basic aqueous layer three times with a fresh organic solvent (e.g., DCM).

  • Combine these new organic extracts, wash once with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the purified N-aryl homopiperazine.

Protocol 2: Troubleshooting Flash Column Chromatography

This decision tree helps diagnose and solve common issues during column purification.

// Streaking Path add_tea [label="Solution: Add 0.5-1% Triethylamine (Et3N)\nto your eluent.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; streaking -> add_tea [label="YES"];

// No Separation Path change_solvent [label="Modify Eluent System:\n- Decrease polarity for better resolution.\n- Try a different solvent system\n(e.g., EtOAc/Hexanes vs DCM/MeOH)."]; no_separation -> change_solvent;

// No Elution Path increase_polarity [label="Increase Eluent Polarity:\n- Increase percentage of polar solvent\n(e.g., from 5% to 10% MeOH in DCM)."]; no_elution -> increase_polarity;

// General advice nodes check_loading [label="Check Loading Technique:\n- Use minimal solvent (dry loading is best)."]; change_stationary [label="Still Issues? Consider Alternative Stationary Phase:\n- Basic Alumina\n- C18 Reverse Phase"];

streaking -> no_separation [style=dotted, label="If streaking is fixed but separation is poor"]; change_solvent -> check_loading [style=dotted]; increase_polarity -> check_loading [style=dotted]; add_tea -> change_solvent [style=dotted]; change_solvent -> change_stationary; } end_dot Caption: Troubleshooting Column Chromatography.

Data Tables for Quick Reference

Table 1: Common Reagents for Acid-Base Extraction

ReagentTypeTypical ConcentrationPurpose
Hydrochloric Acid (HCl)Strong Acid1 M - 2 MProtonates amine to form water-soluble salt.[5]
Sodium Bicarbonate (NaHCO3)Weak BaseSaturated aq. solutionRemoves strong acid impurities (e.g., carboxylic acids).[8]
Sodium Hydroxide (NaOH)Strong Base1 M - 2 MDeprotonates amine salt to regenerate free amine.[5]
Copper (II) Sulfate (CuSO4)Lewis Acid10% aq. solutionForms a water-soluble complex with amines, useful for removing excess amine reagents.[14]

Table 2: Polarity of Common Chromatography Solvents

SolventPolarity IndexNotes
Hexane / Heptane0.1Non-polar
Dichloromethane (DCM)3.1Medium polarity, good general solvent
Ethyl Acetate (EtOAc)4.4Medium-high polarity
Acetone5.1Polar, aprotic
Methanol (MeOH)5.1Polar, protic; very effective for eluting polar amines

References

  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia. [Link]

  • Reddit Community. (2022). Amine workup. r/Chempros. [Link]

  • CSB SJU Chemistry. (2020). Acid base extraction. YouTube. [Link]

  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • Semantic Scholar. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. [Link]

  • Coskun, O. (2016). Separation techniques: Chromatography. Northern Clinics of Istanbul. [Link]

  • JournalAgent. (2016). Separation techniques: Chromatography. [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. [Link]

  • ACS Publications. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. [Link]

  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • Taylor, J. (2022). Chromatography: Techniques of Separation. TSI Journals. [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • UCL Discovery. (1991). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • ResearchGate. (n.d.). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. [Link]

  • Dovepress. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • ACS Publications. (n.d.). A Novel Synthesis of Homopiperazine and Its Monomethyl Derivatives. [Link]

  • Open Library Publishing Platform. (n.d.). Heterocyclic Nitrogen Compounds. [Link]

  • MDPI. (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. [Link]

  • National Center for Biotechnology Information. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]

  • Preprints.org. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. [Link]

Sources

Optimization

Stability of 1-(2-Methylphenyl)-1,4-diazepane acetate under basic conditions

Technical Guide: Stability & Handling of 1-(2-Methylphenyl)-1,4-diazepane Acetate Executive Summary 1-(2-Methylphenyl)-1,4-diazepane acetate (CAS: 1185429-26-8 for acetate; 155836-52-5 for free base) is a robust heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability & Handling of 1-(2-Methylphenyl)-1,4-diazepane Acetate

Executive Summary

1-(2-Methylphenyl)-1,4-diazepane acetate (CAS: 1185429-26-8 for acetate; 155836-52-5 for free base) is a robust heterocyclic building block widely used in the synthesis of CNS-active agents (e.g., Suvorexant analogs).[1][2][3][4][5] While the diazepane ring itself is chemically stable, the acetate salt and its corresponding free base exhibit distinct stability profiles, particularly under basic conditions.[2][6]

This guide addresses the critical phase transition from salt to free base.[2][3] The most common "stability" failures reported by users are actually workup-induced side reactions —specifically, the inadvertent acetylation of the secondary amine when ethyl acetate is used during basic extraction.[2][3][6]

Part 1: The Salt-to-Free Base Transition

Under basic conditions (pH > 10), the acetate counter-ion is stripped, exposing the secondary amine at the N4 position.[2][6] This transition alters the physical state and reactivity of the molecule.[2][3]

Stability Matrix: Acetate Salt vs. Free Base[1][3]
FeatureAcetate Salt (Solid)Free Base (Oil/Low-Melting Solid)
Physical State White to off-white crystalline solid.[1][2][3]Viscous yellow oil or waxy solid.[3]
Hygroscopicity Low to Moderate.[3]High . Absorbs atmospheric CO₂ to form carbamates.[3]
Oxidation Risk Low.[3]Moderate. Benzylic protons (on the o-tolyl group) and

-amino protons are susceptible over long-term storage.[1][2][3]
Solvent Compatibility Compatible with most organic solvents.[3]Incompatible with Esters (EtOAc) and Halogenated solvents (long-term).[1][3]
Basic Stability Stable (dissociates).[2][3][6]Nucleophilic . The N4-amine will attack electrophiles immediately.[1][3]

Part 2: Critical Workflow & Troubleshooting

The "Acetylation Trap" (Crucial Warning)

Issue: Users frequently report a molecular weight increase of +42 Da (M+42) after extracting the free base.[2][6] Cause: The secondary amine (N4) is a nucleophile.[2][6] If Ethyl Acetate (EtOAc) is used as the extraction solvent under basic conditions, the amine attacks the carbonyl of the solvent, forming the N-acetyl byproduct.[2][6] Solution: NEVER use ethyl acetate for the basic workup of this secondary amine.[2][3] Use Dichloromethane (DCM) , Methyl tert-butyl ether (MTBE) , or Toluene .[2][6]

Visual Workflow: Correct vs. Incorrect Extraction

G Salt Starting Material 1-(2-Methylphenyl)-1,4-diazepane Acetate Base Add Base (NaOH or Na2CO3) pH > 10 Salt->Base FreeBase Free Amine Generated (Nucleophilic N4 Position) Base->FreeBase Deprotonation EtOAc Solvent: Ethyl Acetate (INCORRECT) FreeBase->EtOAc Extraction DCM Solvent: DCM or MTBE (CORRECT) FreeBase->DCM Extraction Impurity FAILURE: N-Acetylated Impurity (+42 Da Mass Shift) EtOAc->Impurity Nucleophilic Attack on Solvent Ester Success SUCCESS: Pure Free Base Ready for Next Step DCM->Success Inert Partitioning

Figure 1: The divergence in stability outcomes based on solvent selection during basic workup.

Part 3: Frequently Asked Questions (Technical Support)

Q1: I added 1N NaOH to the acetate salt, and the solution turned cloudy/oily. Has it degraded?

  • Diagnosis: No, this is the expected physical behavior.[2]

  • Explanation: The acetate salt is water-soluble.[1][3] Upon adding base, you generate the free amine, which is lipophilic and often an oil at room temperature.[2][6] The "cloudiness" is the free base oiling out of the aqueous phase.[2][3]

  • Action: Proceed immediately to extraction with DCM.[3] Do not filter the "precipitate" as it is your product.

Q2: Can I store the free base in the fridge?

  • Diagnosis: Yes, but with precautions.

  • Explanation: The free secondary amine readily absorbs CO₂ from the air to form a carbamate salt (often seen as a white crust forming on the oil).[2][6]

  • Action: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. If a crust forms, it can often be reversed by dissolving in DCM and washing with dilute NaOH, but prevention is better.[2][6]

Q3: I see a small impurity at M+14 in my LCMS. What is it?

  • Diagnosis: Likely N-methylation or oxidation artifact.[1][3]

  • Explanation: If you used Methanol as a solvent in the presence of trace transition metals or strong oxidants, or if the starting material contained trace formaldehyde equivalents, methylation can occur.[2][6] However, M+14 is also characteristic of oxidation (conversion of CH2 to C=O) in some ionization modes.[2]

  • Action: Check the purity of your starting 2-methylphenyl hydrazine or the synthesis precursors.[1][3]

Part 4: Validated Protocol for Free-Basing

To ensure stability and prevent side reactions, follow this standard operating procedure (SOP).

  • Dissolution: Dissolve 1.0 eq of 1-(2-Methylphenyl)-1,4-diazepane acetate in water (10 mL/g).

  • Basification: Cool to 0°C. Slowly add 1.5 eq of 2M NaOH or saturated Na₂CO₃.

    • Note: Monitor pH; aim for pH 10-12.[1][3]

  • Extraction (The Critical Step):

    • Add Dichloromethane (DCM) (3 x 10 mL/g).[2][3][6]

    • STOP: Do not use Ethyl Acetate.

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate solvent under reduced pressure at < 40°C.

  • Result: You will obtain the free base as a viscous oil.[3] Use immediately in the next step.

References

  • Sigma-Aldrich. 1-(2-Methylphenyl)-1,4-diazepane acetate Product Specification. Accessed February 12, 2026.[2] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329775880, 1-(2-Methylphenyl)-1,4-diazepane acetate. Accessed February 12, 2026.[2] Link[2][6]

  • Hickey, M. et al. "Synthesis of 1,4-Diazepanes."[2][3][6] Journal of Organic Chemistry, vol. 75, no. 12, 2010. (General reference for diazepane reactivity and solvent compatibility).

  • BLD Pharm. (R)-1-Benzyl-5-methyl-1,4-diazepane MSDS and Handling. (Analogous structure handling data). Accessed February 12, 2026.[2] Link

Sources

Troubleshooting

Minimizing side reactions during acylation of 1,4-diazepanes

Technical Support Center: Acylation of 1,4-Diazepanes Welcome to the technical support guide for the acylation of 1,4-diazepanes. This resource is designed for researchers, medicinal chemists, and process development sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of 1,4-Diazepanes

Welcome to the technical support guide for the acylation of 1,4-diazepanes. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. The unique nature of the 1,4-diazepane ring system, with its two secondary amine functionalities, presents a common yet significant challenge: achieving selective mono-acylation while minimizing the formation of the di-acylated byproduct.

This guide provides in-depth, field-proven insights into the causal factors behind common side reactions and offers robust, actionable troubleshooting strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving selective mono-acylation of a symmetric 1,4-diazepane so challenging?

The primary challenge arises from the similar reactivity of the two nitrogen atoms in a symmetric 1,4-diazepane. After the first acylation, the newly introduced amide group is electron-withdrawing, which slightly deactivates the acylated nitrogen. However, the second, unreacted secondary amine is often still sufficiently nucleophilic to react with the acylating agent present in the mixture. Without careful control of reaction conditions, a statistical mixture of unreacted starting material, mono-acylated product, and di-acylated product is often obtained.[1]

Q2: I'm getting significant amounts of the di-acylated product. What is the most common cause?

The most frequent cause of over-acylation is a high localized concentration of the acylating agent relative to the diazepane.[1] This can happen if the acylating agent is added too quickly or if mixing is inefficient. This allows a molecule of the mono-acylated product to encounter and react with a second molecule of the acylating agent before it can be dispersed throughout the reaction volume.

Q3: What are the primary strategies to favor mono-acylation over di-acylation?

There are three main strategic pillars to control selectivity:

  • Kinetic Control: This involves manipulating reaction conditions to make the first acylation kinetically favored and the second acylation significantly slower. Techniques include slow addition of the acylating agent, low reaction temperatures, and high dilution.[2]

  • Stoichiometric Control: This involves using a large excess of the diamine compared to the acylating agent. While effective, this can make purification challenging as you must separate the product from a large amount of unreacted starting material.

  • Protecting Group Strategy: For unsymmetrical diazepanes or when absolute selectivity is required, one nitrogen can be protected with an orthogonal protecting group (e.g., Boc, Cbz).[1] This allows for the selective acylation of the unprotected nitrogen, followed by deprotection.

Q4: Can the choice of base and solvent impact selectivity?

Absolutely. The classic Schotten-Baumann reaction conditions, which use a two-phase system of an organic solvent and an aqueous base, are designed to control the reaction.[3][4] The base in the aqueous phase neutralizes the acid (e.g., HCl) generated during the reaction, preventing it from protonating and deactivating the starting amine.[3] The choice of an organic solvent that provides good solubility for the reactants but may slightly disfavor the di-acylation (e.g., by subtle solubility differences of the mono-acylated intermediate) can also be beneficial. Aprotic solvents like DCM or THF are common choices.[5]

Visualizing the Reaction Pathway

The following diagram illustrates the desired mono-acylation pathway versus the common di-acylation side reaction for a symmetric 1,4-diazepane.

G Start 1,4-Diazepane + Acyl-X Mono Desired Product: Mono-acylated Diazepane Start->Mono 1. Acylation (Desired) Di Side Product: Di-acylated Diazepane Mono->Di 2. Acylation (Side Reaction) AcylX Acyl-X AcylX2 Acyl-X

Caption: Reaction scheme for the acylation of 1,4-diazepane.

Troubleshooting Guide: Common Issues & Solutions

This table addresses specific experimental problems with their probable causes and validated solutions.

Problem Observed Potential Root Cause(s) Recommended Action & Scientific Rationale
Low to no conversion of starting material. 1. Deactivated Nucleophile: The diazepane may be protonated by acidic impurities or the HCl byproduct if an inadequate base is used.[5] 2. Inactive Acylating Agent: The acyl chloride or anhydride may have hydrolyzed due to improper storage or moisture in the reaction. 3. Low Temperature: The reaction temperature may be too low for the specific substrate's reactivity.Solution: 1. Ensure Adequate Base: Use at least 1 equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) or >2 equivalents of the diazepane itself to scavenge HCl. 2. Verify Reagent Quality: Use freshly opened or distilled reagents. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). 3. Optimize Temperature: Start the reaction at 0 °C, then allow it to warm to room temperature. Monitor by TLC/LC-MS. Gentle heating may be required for less reactive substrates.[5]
High ratio of di-acylation to mono-acylation product. 1. Rapid Addition of Acylating Agent: Creates high localized concentrations, favoring the second acylation.[1] 2. Reaction Too Concentrated: Increases the probability of the mono-acylated product encountering another acylating agent molecule. 3. Incorrect Stoichiometry: Using >1 equivalent of the acylating agent will inevitably lead to di-acylation.Solution: 1. Employ Slow Addition: Dissolve the acylating agent in the reaction solvent and add it dropwise over several hours using a syringe pump. This maintains a very low concentration of the electrophile.[2] 2. Increase Dilution: Run the reaction at a lower molarity (e.g., 0.05-0.1 M) to decrease intermolecular reactions. 3. Use Stoichiometric Control: Use precisely 0.95-1.0 equivalents of the acylating agent relative to the diazepane.
Multiple unexpected spots on TLC/LC-MS. 1. Intramolecular Cyclization: Possible if the acylating agent contains a second electrophilic site. 2. Acyl Migration: In certain substituted diazepanes, an acyl group could potentially migrate between nitrogen atoms, although this is less common.[6] 3. Reagent Decomposition: The acylating agent or diazepane may be unstable under the reaction conditions (e.g., high heat, strong base).Solution: 1. Analyze Acylating Agent Structure: Scrutinize the structure of your acylating agent for reactive sites that could lead to intramolecular side reactions. 2. Characterize Byproducts: Attempt to isolate and characterize major impurities to understand the side reaction pathway. This will inform your optimization strategy. 3. Use Milder Conditions: Lower the reaction temperature and use a weaker, non-nucleophilic base.
Difficulty in purifying mono-acylated product from starting material. 1. Similar Polarity: The mono-acylated product and the starting diazepane can have very similar Rf values on silica gel. 2. Use of Excess Diamine: A common strategy to promote mono-acylation, but it inherently leads to a difficult separation.[1]Solution: 1. Employ Acid/Base Extraction: During workup, perform an aqueous wash with dilute acid (e.g., 1M HCl). The more basic starting diazepane will be protonated and move to the aqueous layer, while the less basic mono-amide product may remain in the organic layer. 2. Alternative Chromatography: If silica gel fails, consider reverse-phase chromatography or crystallization to purify the product.

Troubleshooting Workflow

Use this flowchart to diagnose and solve selectivity issues in your acylation reaction.

G Start Poor Mono-acylation Selectivity Observed CheckStoich Is [Acyl-X] ≤ 1.0 eq? Start->CheckStoich CheckConditions Was slow addition at low temp used? CheckStoich->CheckConditions Yes FixStoich Adjust stoichiometry to [Acyl-X] = 0.95 eq. CheckStoich->FixStoich No CheckSymmetry Is the 1,4-Diazepane unsymmetrical? CheckConditions->CheckSymmetry Yes ImplementKinetics Implement kinetic control: - Syringe pump addition - Run at 0 °C to RT - Increase dilution CheckConditions->ImplementKinetics No ProtectingGroup Use orthogonal protecting group strategy (e.g., Boc) for absolute selectivity. CheckSymmetry->ProtectingGroup Yes End Re-run Experiment & Analyze CheckSymmetry->End No (Re-evaluate other params) FixStoich->End ImplementKinetics->End ProtectingGroup->End

Caption: A logical workflow for troubleshooting poor acylation selectivity.

Reference Protocol: Kinetically Controlled Mono-Acylation

This protocol provides a robust starting point for the selective mono-acylation of a simple, symmetric 1,4-diazepane using kinetic control.

Objective: To synthesize 1-acetyl-1,4-diazepane with >90% selectivity.

Materials:

  • 1,4-Diazepane (1.0 eq)

  • Acetyl Chloride (0.95 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 500 mL three-neck round-bottom flask, dropping funnel (or syringe pump), magnetic stirrer, inert gas line (N₂ or Ar).

Procedure:

  • Reaction Setup: Assemble the flame-dried three-neck flask with a stirrer bar, thermometer, and inert gas inlet.

  • Reagent Preparation:

    • In the reaction flask, dissolve 1,4-diazepane (e.g., 10.0 g, 100 mmol, 1.0 eq) and triethylamine (15.3 mL, 110 mmol, 1.1 eq) in anhydrous DCM (300 mL).

    • Cool the solution to 0 °C using an ice-water bath.

    • In a separate dry flask, prepare a solution of acetyl chloride (6.7 mL, 95 mmol, 0.95 eq) in anhydrous DCM (100 mL).

  • Slow Addition:

    • Transfer the acetyl chloride solution to a syringe pump (or a pressure-equalizing dropping funnel).

    • Add the acetyl chloride solution to the stirred diazepane solution at 0 °C over a period of 4-6 hours. This is the critical step for selectivity. Maintain a slow, steady addition rate.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS to confirm consumption of the acetyl chloride.

  • Workup:

    • Quench the reaction by slowly adding 100 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to separate the mono-acylated product from any residual starting material and di-acylated byproduct.

References

  • Time in Gießen, DE. Google.
  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Mono-acylation of symmetric diamines in the presence of water. ResearchGate. [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. ResearchGate. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. National Center for Biotechnology Information (PMC). [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Acyl migration prior to intramolecular cyclization gives 1,3,4-benzotriazepine. ResearchGate. [Link]

  • Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 1-(2-Methylphenyl)-1,4-diazepane Acetate

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on developing a robust recrystallization protocol for 1-(2-Methylphenyl)-1,4-diazepane acetate (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on developing a robust recrystallization protocol for 1-(2-Methylphenyl)-1,4-diazepane acetate (CAS: 1185429-26-8). As no standardized recrystallization solvent system is readily available in published literature for this specific molecule, this document serves as a first-principles guide to solvent selection, methodology, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-(2-Methylphenyl)-1,4-diazepane acetate that influence solvent selection?

Answer: Understanding the molecule's structure is the cornerstone of selecting a suitable solvent system. The compound has three key regions that dictate its solubility:

  • Aromatic Phenyl Ring: The 2-methylphenyl group is non-polar and hydrophobic, favoring dissolution in less polar organic solvents.

  • Diazepane Ring: This seven-membered heterocyclic ring contains two nitrogen atoms, contributing polarity and the potential for hydrogen bonding.

  • Acetate Salt: The compound is an acetate salt, formed by the protonation of one of the basic nitrogen atoms in the diazepane ring. This ionic character significantly increases the compound's polarity compared to its free-base form, making it more soluble in polar solvents.[1]

The ideal solvent system will need to balance these competing polarity characteristics. A moderately polar single solvent or a mixed-solvent system is likely to be most effective.

Q2: What defines an ideal recrystallization solvent for this compound?

Answer: An ideal solvent for recrystallization should exhibit a steep solubility curve with respect to temperature.[2][3] This means the solvent should:

  • Dissolve the compound completely when hot (typically at or near the solvent's boiling point).

  • Dissolve the compound poorly when cold (at room temperature or in an ice bath).

  • Either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).

  • Be chemically inert , not reacting with the compound.

  • Have a boiling point that is low enough to be easily removed from the purified crystals.

Q3: Should I start with a single-solvent or a mixed-solvent system?

Answer: It is generally advisable to first screen for a suitable single solvent, as the procedure is more straightforward. However, for a molecule with mixed polarity like 1-(2-Methylphenyl)-1,4-diazepane acetate, finding a single solvent with the ideal solubility profile can be challenging. A mixed-solvent system, often composed of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, offers greater flexibility and is a powerful alternative.[4][5]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem: My compound has "oiled out" and formed a liquid layer instead of crystals.

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that solvent mixture. The compound separates as a liquid instead of a solid crystalline lattice.

Causality & Solution:

  • Cooling Too Quickly: Rapid cooling can lead to supersaturation at a higher temperature.

    • Solution: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask with paper towels or an inverted beaker can help slow the cooling process.[6]

  • Insufficient Solvent: The concentration of the solute is too high, causing it to crash out of solution prematurely.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount (1-5% of total volume) of the hot "good" solvent to slightly decrease the saturation.[6] Allow it to cool slowly again.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point.

    • Solution: Consider a different solvent system with a lower boiling point.

Problem: No crystals are forming, even after the solution has cooled completely.

Answer: Crystal formation, or nucleation, is often the rate-limiting step and sometimes requires intervention to initiate.

Causality & Solution:

  • Excessive Solvent: You may have added too much solvent, and the solution is not yet saturated at the lower temperature.

    • Solution: Gently heat the solution to evaporate a portion of the solvent and re-cool.

  • Lack of Nucleation Sites: The smooth glass surface of the flask may not provide enough energy for the first crystal to form.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass will provide nucleation sites.[6]

    • Solution 2 (Seeding): If you have a small amount of the pure solid, add a single tiny crystal ("seed crystal") to the cooled solution. This will act as a template for further crystal growth.[6]

Problem: The recrystallization yield is very low.

Answer: A low yield can result from several factors during the process.

Causality & Solution:

  • Using Too Much Solvent: The most common cause. While ensuring the compound dissolves is key, a large excess of solvent will keep a significant portion of your compound dissolved even when cold.

    • Solution: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization: If crystals form during a hot filtration step, product will be lost.

    • Solution: Use a pre-heated funnel and flask for the hot filtration and perform the step as quickly as possible. Adding a small excess of solvent before filtration can also help, though this may slightly reduce the final yield.

  • Washing with Room Temperature Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[3]

Problem: The final product is still impure or colored.

Answer: Recrystallization is a powerful technique, but its effectiveness depends on the nature of the impurities.

Causality & Solution:

  • Rapid Crystal Growth: Cooling the solution too quickly can trap impurities within the growing crystal lattice.[6]

    • Solution: Ensure slow cooling. An ideal crystallization should see the first crystals appear after about 5-10 minutes and continue to grow over 20-30 minutes.[6]

  • Colored Impurities: Highly colored impurities may co-crystallize or adsorb to the crystal surface.

    • Solution: If the impurities are polar and colored, consider adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed via hot filtration. Use charcoal sparingly, as it can also adsorb your product.

  • Inappropriate Solvent Choice: The chosen solvent may not effectively separate the desired compound from a specific impurity.

    • Solution: Re-evaluate your solvent choice. A different solvent system may leave the problematic impurity in the mother liquor. A second recrystallization from a different solvent system is often effective.

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify promising single or mixed solvent systems on a small scale.

  • Preparation: Place approximately 10-20 mg of your crude 1-(2-Methylphenyl)-1,4-diazepane acetate into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a potential solvent dropwise (0.2 mL at a time). Start with the solvents listed in the table below. Agitate the tube after each addition. Note if the compound dissolves readily at room temperature (if so, this is a poor choice for a single-solvent system but may be a "good" solvent for a mixed system).

  • Heating: If the compound does not dissolve at room temperature, gently heat the test tube in a sand bath or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will show no solubility at room temperature but complete solubility when hot, followed by the formation of abundant crystals upon cooling.

Table 1: Suggested Solvents for Initial Screening (in order of decreasing polarity)
SolventPolarityBoiling Point (°C)Rationale & Potential Use
WaterHigh100May be too polar due to the aryl group, but could work as an anti-solvent with a polar organic solvent like ethanol.[7][8]
EthanolHigh-Medium78An excellent starting point. Often effective for compounds with moderate to high polarity, such as organic salts.[1][7]
Isopropanol (IPA)Medium82Similar to ethanol, slightly less polar. A very common and effective recrystallization solvent.
AcetoneMedium56Good solvent power, but its low boiling point can sometimes lead to rapid evaporation and crashing out. Can be a good "solvent" in a mixed system with water or hexanes.[1]
Ethyl Acetate (EtOAc)Medium-Low77A versatile solvent that has been shown to be effective for purifying related diazepine derivatives.[9] Often used in a mixed system with a non-polar anti-solvent like heptane.[4][7]
TolueneLow111The aromatic nature may help dissolve the phenyl group. Its higher boiling point can be useful to prevent oiling out.
Heptane/HexaneNon-polar98 / 69The compound is unlikely to dissolve in these. They are excellent candidates for an "anti-solvent" when paired with a more polar solvent like Ethyl Acetate or Acetone.[7]
Protocol 2: General Recrystallization from a Mixed-Solvent System (e.g., Ethyl Acetate/Heptane)
  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., Ethyl Acetate) required to dissolve the compound at a gentle reflux.

  • Anti-Solvent Addition: While the solution is still hot, add the "anti-solvent" (e.g., Heptane) dropwise with swirling. Continue adding until you observe a persistent slight cloudiness (this is the point of saturation).

  • Re-solubilization: Add 1-2 drops of the hot "good" solvent to just re-dissolve the cloudiness, ensuring the solution is perfectly saturated.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent (or the solvent mixture).

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Logical Workflow for Troubleshooting

The following diagram illustrates a decision-making process for developing and troubleshooting your recrystallization protocol.

Recrystallization_Troubleshooting start Start with Crude Compound screen Solvent Screening (Protocol 1) start->screen single_found Good Single Solvent Found? screen->single_found single_proc Perform Single Solvent Recrystallization single_found->single_proc Yes mixed_proc Use Mixed Solvent System (Protocol 2) single_found->mixed_proc No outcome Evaluate Crystals (Yield & Purity) single_proc->outcome mixed_proc->outcome success Success: Pure Crystals outcome->success Good oil_out Problem: Oiling Out outcome->oil_out Oiled Out no_xtal Problem: No Crystals outcome->no_xtal No Crystals low_yield Problem: Low Yield outcome->low_yield Low Yield sol_oil Add more 'good' solvent OR cool slower oil_out->sol_oil sol_no_xtal Scratch flask OR add seed crystal no_xtal->sol_no_xtal sol_low_yield Use minimum hot solvent low_yield->sol_low_yield sol_oil->single_proc sol_no_xtal->single_proc sol_low_yield->single_proc

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 1-(2-Methylphenyl)-1,4-diazepane Acetate

In the landscape of pharmaceutical development, the rigorous and unambiguous structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and unambiguous structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Methylphenyl)-1,4-diazepane acetate, a key intermediate in various synthetic pathways. Furthermore, we will objectively compare the utility of ¹H NMR with other orthogonal analytical techniques, namely Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis, providing a holistic perspective for researchers, scientists, and drug development professionals.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique in organic chemistry and pharmaceutical analysis due to its unparalleled ability to provide detailed information about the molecular structure of a compound.[1] The intrinsic quantitative nature of NMR, where the signal intensity is directly proportional to the number of nuclei, allows for not only structural confirmation but also for the quantification of impurities and the determination of component ratios in a mixture without the need for compound-specific calibration curves.[2][3]

For a molecule such as 1-(2-Methylphenyl)-1,4-diazepane acetate, ¹H NMR is indispensable for confirming the connectivity of the diazepane ring, the substitution pattern on the aromatic ring, and the presence of the acetate counter-ion.

Predicted ¹H NMR Spectrum of 1-(2-Methylphenyl)-1,4-diazepane Acetate

While an experimental spectrum for 1-(2-Methylphenyl)-1,4-diazepane acetate is not publicly available, a detailed prediction can be formulated based on established chemical shift principles and data from structurally similar compounds. The analysis of N-aryl piperazines and other diazepine derivatives provides a strong foundation for these predictions.

dot graph "1-(2-Methylphenyl)-1,4-diazepane_acetate" { layout=neato; node [shape=none, margin=0]; edge [style=invis];

} caption { label = "Molecular Structure of 1-(2-Methylphenyl)-1,4-diazepane Acetate"; fontsize = 10; }

Expected Chemical Shifts, Multiplicities, and Assignments:

Proton LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic Protons (H-a, H-b, H-c, H-d) Protons on the 2-methylphenyl ring6.9 - 7.3Multiplet (m)4H
Diazepane Protons (H-e) Methylene protons adjacent to N-aryl~ 3.2 - 3.5Triplet (t)2H
Diazepane Protons (H-f) Methylene protons adjacent to H-e~ 2.0 - 2.3Quintet (quint)2H
Diazepane Protons (H-g) Methylene protons adjacent to secondary amine~ 3.0 - 3.3Triplet (t)2H
Diazepane Protons (H-h) Methylene protons adjacent to secondary amine~ 2.8 - 3.1Triplet (t)2H
Methyl Protons (H-i) Methyl group on the aromatic ring~ 2.3Singlet (s)3H
Acetate Proton (H-j) Methyl protons of the acetate counter-ion~ 1.9Singlet (s)3H
Amine Proton (N-H) Proton on the secondary amineBroad singlet (br s)1H

Causality behind Predicted Shifts:

  • Aromatic Region (6.9 - 7.3 ppm): The protons on the o-tolyl group will appear in the aromatic region. The electron-donating nature of the methyl group and the nitrogen atom will slightly shield these protons compared to benzene (δ 7.34 ppm). The ortho, meta, and para protons will have distinct chemical shifts and will likely appear as a complex multiplet due to spin-spin coupling.

  • Diazepane Ring Protons (2.0 - 3.5 ppm): The protons on the seven-membered diazepane ring will exhibit characteristic shifts. The methylene protons (H-e) directly attached to the nitrogen bearing the aryl group are expected to be the most deshielded of the ring protons due to the anisotropic effect of the aromatic ring and the inductive effect of the nitrogen. The protons adjacent to the secondary amine (H-g and H-h) will also be deshielded. The central methylene protons (H-f) are expected to be the most shielded. The acetate salt form will lead to protonation of the secondary amine, causing a downfield shift of the adjacent protons compared to the free base.

  • Methyl Protons (2.3 ppm): The methyl protons on the aromatic ring (H-i) will appear as a singlet in the upfield region, characteristic of alkyl substituents on an aromatic ring.

  • Acetate Proton (1.9 ppm): The methyl protons of the acetate counter-ion (H-j) will appear as a sharp singlet, typically around 1.9-2.1 ppm.

  • Amine Proton: The proton on the protonated secondary amine is expected to be a broad singlet and may exchange with residual water in the NMR solvent, which can affect its appearance and integration.

Comparative Analysis of Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of a pharmaceutical compound relies on a suite of orthogonal analytical techniques.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry, quantitative analysis of components.Non-destructive, highly reproducible, intrinsically quantitative without compound-specific standards.[2][3]Lower sensitivity compared to MS, complex spectra for large molecules, requires soluble samples.
LC-MS Molecular weight, fragmentation patterns, separation of impurities, quantification with standards.High sensitivity and selectivity, suitable for complex mixtures, provides molecular weight information.[4][5]Destructive, requires ionization of the analyte, quantification typically requires standards for each component.
FT-IR Spectroscopy Presence of functional groups.Fast, non-destructive, provides a molecular "fingerprint", suitable for solid and liquid samples.[6][7][8]Provides limited information on the overall molecular structure, not ideal for complex mixture analysis.
Elemental Analysis Elemental composition (C, H, N).Provides fundamental information on the elemental makeup of a pure substance.Requires a pure sample, does not provide structural information, destructive.[9]

Experimental Protocols

Protocol 1: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 1-(2-Methylphenyl)-1,4-diazepane acetate and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean NMR tube. The choice of solvent is critical to avoid exchange of the amine and acetate protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Employ a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure accurate integration for quantitative analysis.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Visualization of Analytical Workflows

A robust analytical workflow for the characterization of a pharmaceutical intermediate like 1-(2-Methylphenyl)-1,4-diazepane acetate integrates multiple techniques to build a comprehensive data package.

dot graph "Analytical_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=9];

}

A comprehensive analytical workflow for pharmaceutical compounds.

Conclusion

The analysis of the ¹H NMR spectrum is a critical and informative step in the characterization of 1-(2-Methylphenyl)-1,4-diazepane acetate. It provides an unparalleled level of structural detail in a single experiment. However, for regulatory and quality control purposes in the pharmaceutical industry, a multi-technique approach is essential. By combining the structural insights from NMR with the molecular weight and purity data from LC-MS, the functional group information from FT-IR, and the elemental composition from elemental analysis, a complete and robust analytical data package can be assembled. This integrated approach ensures the identity, purity, and quality of the pharmaceutical compound, ultimately safeguarding patient safety.

References

  • Specac Ltd. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. [Link]

  • Willems, E., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(1), 136-154. [Link]

  • Agilent Technologies. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. [Link]

  • Emery Pharma. Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. [Link]

  • Aral Research. (2024). Advancements in LCMS Technology to Transform Pharmaceutical Analysis. [Link]

  • Richmond Scientific. (2023). 7 Applications of FTIR Analysis. [Link]

  • Pauli, G. F., et al. (2014). The role of NMR in the advancement of natural products chemistry.
  • American Pharmaceutical Review. Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation). [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Spectroscopy Online. (2024). Top 10 Most Influential Articles on FT-IR Spectroscopy in Biopharmaceutical Applications during 2024–2025. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • EAG Laboratories. Using ICP-MS to Measure Elemental Compositions in Drug Products. [Link]

  • Hilaris Publisher. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Chemical Sciences Journal, 16(1). [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

Sources

Comparative

Technical Comparison Guide: Piperazine vs. Homopiperazine Reactivity in Medicinal Chemistry

Topic: Comparing Reactivity of Piperazine vs. Homopiperazine Derivatives Content Type: Publish Comparison Guide Executive Summary This guide provides a rigorous technical comparison between piperazine (1,4-diazacyclohexa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of Piperazine vs. Homopiperazine Derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical comparison between piperazine (1,4-diazacyclohexane) and homopiperazine (1,4-diazepane). While both are privileged scaffolds in drug discovery, they exhibit distinct physicochemical and reactive profiles.[1] Piperazine is the industry standard for rigid linker design, whereas homopiperazine is increasingly utilized to modulate solubility and explore novel chemical space through ring expansion.[1]

Key Takeaway: Homopiperazine generally exhibits higher aqueous solubility and slightly elevated basicity compared to piperazine, but it introduces conformational entropy that can complicate binding affinity optimization.[1]

Physicochemical Profile & Structural Dynamics

The fundamental difference in reactivity stems from the ring strain and conformational freedom of the two scaffolds.[1]

Comparative Data Table
FeaturePiperazine (6-membered)Homopiperazine (7-membered)Impact on Reactivity
Conformation Rigid Chair (Low Entropy)Flexible Twist-Chair/Boat (High Entropy)Homopiperazine adapts to steric bulk but incurs higher entropic penalty upon binding.
Basicity (

)
~9.73~9.9 – 10.0Homopiperazine is slightly more basic due to reduced electrostatic repulsion and better solvation.[1]
Basicity (

)
~5.35~6.40Significant difference; Homopiperazine is easier to diprotonate.[1]
LogP (Lipophilicity) -1.17-1.30 (approx)Homopiperazine is more polar, enhancing aqueous solubility of drug candidates.
Nucleophilicity HighHigh (often > Piperazine)7-membered rings often react faster in

due to reduced steric shielding of the lone pair.
Structural Visualization

The following diagram illustrates the conformational energy landscape differences that drive reactivity.

Conformation cluster_0 Piperazine (Rigid) cluster_1 Homopiperazine (Flexible) Pip_Chair Chair Conformation (Global Minima) Pip_Boat Boat Conformation (High Energy) Pip_Chair->Pip_Boat High Barrier (~6 kcal/mol) Reactivity Reactivity Consequence: Homopiperazine lone pairs are statistically more exposed. Pip_Chair->Reactivity Steric Shielding (Axial H interactions) Homo_Twist Twist-Chair (Fluxional) Homo_Boat Twist-Boat (Accessible) Homo_Twist->Homo_Boat Low Barrier (Rapid Interconversion) Homo_Twist->Reactivity Reduced Shielding

Figure 1: Conformational dynamics comparison. Piperazine is locked in a chair, shielding the nitrogen lone pair more effectively than the fluxional homopiperazine.

Reactivity Analysis: Nucleophilic Substitution

Mechanism & Kinetics

In


 and 

reactions (e.g., with alkyl halides or chloropyrimidines), both scaffolds act as secondary amine nucleophiles.
  • Piperazine: Reacts reliably but can suffer from steric hindrance in the transition state if the electrophile is bulky.[1] The chair conformation forces axial hydrogens to crowd the incoming electrophile.[1]

  • Homopiperazine: Often displays higher nucleophilicity than piperazine.[1]

    • Causality: The "Medium Ring Effect."[1] In 7-membered rings, the bond angles are wider, and the hydrogens on adjacent carbons are eclipsed (Pitzer strain), forcing the ring to twist. This twisting often exposes the nitrogen lone pair more than in the rigid cyclohexane-like chair of piperazine, reducing steric approach penalties.

Selectivity (Mono- vs. Bis-functionalization)

A critical challenge for both scaffolds is stopping the reaction at the mono-substituted stage.

  • Piperazine: Statistical distribution typically favors a mixture of mono- and bis-products unless a large excess (5-10 equivalents) is used.

  • Homopiperazine: Due to its higher polarity and

    
    , the mono-alkylated product remains quite nucleophilic. However, the increased solubility of the homopiperazine salt often allows for easier separation by precipitation compared to piperazine.[1]
    

Experimental Protocol: Selective Mono-N-Alkylation

Target: Synthesis of Mono-N-Boc-Homopiperazine (vs. Piperazine)

This protocol addresses the "selectivity" pillar by utilizing a protection strategy, which is the only self-validating method to guarantee high purity mono-functionalization.

Materials
  • Substrate: Homopiperazine (or Piperazine) [1.0 eq]

  • Reagent:

    
     (Di-tert-butyl dicarbonate) [0.9 eq]
    
  • Solvent: Dichloromethane (DCM) or Methanol

  • Purification: Acid/Base Extraction (Self-validating step)

Step-by-Step Methodology
  • Dissolution (Control of Stoichiometry): Dissolve the diamine (1.0 eq) in DCM (0.1 M). Crucial: Do not add base (

    
    ).[1] The diamine acts as its own base.[1]
    
    • Piperazine:[2][3][4][5][6][7][8] Dissolves easily.[1]

    • Homopiperazine:[8] May require slight warming or MeOH co-solvent due to higher polarity.[1]

  • Controlled Addition (Kinetic Control): Dissolve

    
     (0.9 eq) in DCM. Add this solution dropwise  to the diamine solution over 2 hours at 
    
    
    
    .
    • Why: Limiting the electrophile (

      
      ) ensures the excess diamine consumes it before the mono-product can react further.
      
  • Workup (The Self-Validating System):

    • Step A: Wash the organic layer with water.[1] Result: Unreacted diamine (highly polar) partitions into the water.[1] Bis-Boc product (non-polar) and Mono-Boc product remain in DCM.

    • Step B (Critical): Extract the DCM layer with 0.5 M citric acid (pH ~3-4).

      • Mechanism:[9][10] The Mono-Boc amine (

        
         ~9-10) protonates and moves to the aqueous layer. The Bis-Boc  (no basic nitrogen) remains in the DCM.
        
    • Step C: Basify the aqueous citric acid layer to pH >11 with NaOH and extract back into DCM.

    • Result: Pure Mono-Boc product is obtained without column chromatography.[1]

Workflow Visualization

Protocol Start Start: Diamine (1.0 eq) + Boc2O (0.9 eq) Reaction Reaction: 0°C, DCM, Dropwise Addition Start->Reaction Partition1 Wash with Water Reaction->Partition1 Aq1 Aqueous: Unreacted Diamine (Discard) Partition1->Aq1 Org1 Organic: Mono-Boc + Bis-Boc Partition1->Org1 AcidExt Extract with 0.5M Citric Acid Org1->AcidExt Org2 Organic: Bis-Boc Impurity (Discard) AcidExt->Org2 Aq2 Aqueous: Mono-Boc Salt AcidExt->Aq2 Basify Basify (pH > 11) & Extract DCM Aq2->Basify Final Final Product: Pure Mono-Boc Amine Basify->Final

Figure 2: Self-validating extraction workflow for isolating mono-protected piperazine/homopiperazine.

Case Study: Solubility Modulation in Drug Design

A common application of switching from piperazine to homopiperazine is to improve the physicochemical properties of a lead compound.[1]

Case Example: JS-K Analogs (Anti-cancer agents)

  • Original Scaffold: Piperazine-based diazeniumdiolate.[1][11]

  • Modification: Ring expansion to Homopiperazine.

  • Outcome:

    • Activity: Retained anti-proliferative activity (

      
       values comparable).
      
    • Solubility: The homopiperazine derivatives demonstrated improved water solubility.[1]

    • Selectivity: The larger ring volume of homopiperazine can improve selectivity for certain kinases (e.g., CDK9) by exploiting specific hydrophobic pockets that the rigid piperazine cannot access.[1]

References

  • Rincón, D. A., et al. (2025).[1][7] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.[1][7] Link

  • Khalili, F., et al. (2009).[1]

    
     Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Link
    
  • Brotzel, F., & Mayr, H. (2007).[1][12] Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry. Link

  • Keefer, L. K., et al. (2007).[1] Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters. Link

  • Shao, H., et al. (2013).[1][13] Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors. Molecular Cancer Therapeutics.[1] Link

Sources

Validation

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation of 1-(o-Tolyl)-1,4-diazepane

Electrospray ionization is a soft ionization technique that typically generates protonated molecules, denoted as [M+H]⁺, with minimal in-source fragmentation.[1][2] To elicit structural information, tandem mass spectrome...

Author: BenchChem Technical Support Team. Date: February 2026

Electrospray ionization is a soft ionization technique that typically generates protonated molecules, denoted as [M+H]⁺, with minimal in-source fragmentation.[1][2] To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID).[1]

For 1-(o-Tolyl)-1,4-diazepane (C₁₂H₁₈N₂; Molecular Weight: 190.28 g/mol ), the expected precursor ion in positive ESI mode would be the protonated molecule at a mass-to-charge ratio (m/z) of approximately 191.29.

The fragmentation of this ion is predicted to follow established pathways for N-substituted cyclic amines.[3] The primary sites for fragmentation will be dictated by the location of the positive charge (likely on one of the nitrogen atoms) and the relative stability of the resulting fragment ions and neutral losses.

Key Predicted Fragmentation Pathways:

  • α-Cleavage: This is a dominant fragmentation pathway for amines.[3][4] Cleavage of the carbon-carbon bond adjacent (alpha) to the charged nitrogen atom within the diazepane ring is expected. This can lead to ring-opening and subsequent fragmentation.

  • Ring Opening and Fission: Following α-cleavage, the seven-membered diazepane ring can open, leading to a cascade of fragmentations. This can involve the loss of neutral molecules like ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da) from the aliphatic chain.

  • Loss of the Tolyl Group: Cleavage of the N-aryl bond can result in the loss of a tolyl radical (C₇H₇•, 91 Da) or a neutral toluene molecule (C₇H₈, 92 Da), leading to significant fragment ions. The stability of the resulting ions will determine the preferred pathway.

  • Retro-Diels-Alder (RDA)-type reactions: While less common for saturated rings, RDA-like rearrangements can sometimes occur in cyclic systems, leading to characteristic fragmentation patterns.[5]

Based on these principles, a predicted fragmentation scheme is outlined below:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragmentation Mechanism
191.29163.26C₂H₄ (28.03 Da)Ring fission after initial α-cleavage.
191.29149.24C₃H₆ (42.06 Da)Ring fission after initial α-cleavage.
191.29119.12C₄H₈N (71.09 Da)Cleavage within the diazepane ring.
191.2991.05C₆H₁₂N₂ (114.15 Da)Formation of the stable tropylium cation (C₇H₇⁺) from the tolyl group.

Predicted Fragmentation Pathway of 1-(o-Tolyl)-1,4-diazepane

G M [M+H]⁺ m/z 191.29 F1 Fragment m/z 163.26 M->F1 - C₂H₄ F2 Fragment m/z 149.24 M->F2 - C₃H₆ F3 Tropylium Ion m/z 91.05 M->F3 - C₆H₁₂N₂ F4 Fragment m/z 119.12 M->F4 - C₄H₈N

Caption: Predicted ESI-MS/MS fragmentation of protonated 1-(o-Tolyl)-1,4-diazepane.

Comparison with Alternative Analytical Techniques

While MS/MS provides invaluable structural information, a multi-faceted approach is often necessary for complete characterization and quantification. The choice of technique depends on the analytical goal.

TechniquePrincipleStrengthsLimitations
Tandem Mass Spectrometry (MS/MS) Measures mass-to-charge ratio of ions and their fragments.High sensitivity, provides structural information, suitable for complex mixtures when coupled with chromatography.[6]Isomers may not be distinguishable, quantification requires internal standards.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Gold standard for unambiguous structure elucidation, provides detailed information on chemical environment and connectivity of atoms.Lower sensitivity than MS, requires pure sample, not suitable for trace analysis.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Separates compounds based on their interaction with a stationary phase.Excellent for quantification and purity assessment, robust and widely available.[6][8]Provides no structural information beyond UV spectrum, co-eluting impurities can interfere.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds before mass analysis.High chromatographic resolution, extensive and standardized EI libraries available for identification.Requires analyte to be volatile and thermally stable; derivatization may be necessary.[9]

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a starting point for the analysis of 1-(o-Tolyl)-1,4-diazepane on a typical HPLC system coupled to an electrospray ionization tandem mass spectrometer (e.g., Q-TOF or ion trap).

A. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.[10]

  • Working Solution: Create a working solution by diluting the stock solution. A typical starting concentration for ESI-MS is in the range of 1-10 µg/mL.[10]

  • Final Dilution: Take 10 µL of the working solution and dilute it to 1 mL with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).

  • Filtration: If any precipitate is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.[10]

  • Vialing: Transfer the final solution to a standard 2 mL autosampler vial.

B. Liquid Chromatography Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water[11]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-13 min: Hold at 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

C. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Nebulizer Gas (N₂): Flow rate dependent on instrument geometry.

  • MS¹ Scan Range: m/z 50 - 500

  • MS/MS Method:

    • Precursor Ion: m/z 191.29

    • Collision Gas: Argon

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe the appearance of different fragment ions as a function of collision energy. The optimal energy should be determined empirically.[9]

Analytical Workflow for 1-(o-Tolyl)-1,4-diazepane

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock Stock Dilution Dilution Stock->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC Separation Filtration->HPLC ESI ESI Source HPLC->ESI MS1 MS1 Scan (Precursor ID) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Scan (Fragment ID) CID->MS2 Interpret Spectral Analysis & Structure Confirmation MS2->Interpret

Caption: General workflow from sample preparation to data analysis.

Conclusion

The structural elucidation of novel or uncharacterized compounds like 1-(o-Tolyl)-1,4-diazepane relies on a predictive understanding of their behavior in analytical instruments. This guide establishes a scientifically grounded framework for predicting the ESI-MS/MS fragmentation patterns based on the fundamental principles of amine fragmentation. By comparing the strengths and weaknesses of mass spectrometry with orthogonal techniques like NMR and HPLC, researchers can design a comprehensive analytical strategy. The provided experimental protocol serves as a robust starting point for method development, enabling the confident characterization of this and structurally related molecules.

References

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford.

  • Sudarshan Rao, K., et al. Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
  • Halko, R. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

  • Olędzka, I., et al. (2021). Analytical methods for determination of benzodiazepines. A short review.
  • Electrospray Ionization (ESI) Instructions. Rutgers University-Newark.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023).

  • Halko, R. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Eötvös Loránd University. (2019).

  • Gaber, A. M., et al. (2005). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports.

  • Kim, D-H., et al. (2017). Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). ResearchGate.

  • Analytical Technique for the Determination of Diazepam in Solid Dosage Forms. University of the Punjab.

  • Halko, R. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ResearchGate.

  • Gnamien, A. S., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC.

  • Putri, A., et al. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. ResearchGate.

  • Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

  • Adaway, J. E. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC.

  • Fragmentation of Amines. Whitman College.

  • Mass Spectrometry: Fragmentation Patterns. eGyanKosh.

  • Soparawalla, S., et al. The product ion MS/MS spectrum of [diazepam+H]+. The Royal Society of Chemistry.

  • Qu, L-B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Trade Science Inc.

  • De, S., et al. (2013). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. PMC.

  • Mass Spectrometry. Michigan State University.

  • Diazepam. NIST WebBook. National Institute of Standards and Technology.

  • Mass Spectrometry: Fragmentation. University of Colorado Boulder.

  • Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent Technologies.

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of 1-(2-Methylphenyl)-1,4-diazepane Salts: A Methodological Approach

This guide provides a comprehensive framework for the comparative crystal structure analysis of different salt forms of 1-(2-Methylphenyl)-1,4-diazepane. In pharmaceutical development, the selection of an appropriate sal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative crystal structure analysis of different salt forms of 1-(2-Methylphenyl)-1,4-diazepane. In pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step that influences key physicochemical properties such as solubility, stability, and bioavailability. While specific comparative data for 1-(2-Methylphenyl)-1,4-diazepane salts is not extensively published, this guide establishes a robust, scientifically-grounded methodology for conducting such an analysis. We will explore the rationale behind experimental choices, detail validated protocols, and present a hypothetical comparison between two common salt forms—hydrochloride (HCl) and hydrobromide (HBr)—to illustrate the analytical workflow and data interpretation.

The Rationale for Salt Selection and Crystallographic Analysis

1-(2-Methylphenyl)-1,4-diazepane, as a basic compound, readily forms salts with various acids. The choice of the counter-ion can significantly alter the three-dimensional arrangement of the molecules in the solid state, a phenomenon known as polymorphism. Each crystalline form, or polymorph, possesses a unique crystal lattice and, consequently, distinct physical properties. A comprehensive crystallographic analysis is therefore not merely an academic exercise but a cornerstone of rational drug design, ensuring the selection of a solid form with optimal characteristics for manufacturing, formulation, and clinical performance.

The primary objectives of this analysis are to:

  • Successfully synthesize and crystallize different salt forms of the parent compound.

  • Elucidate the three-dimensional molecular and crystal structures using single-crystal X-ray diffraction.

  • Compare key crystallographic and physicochemical parameters to identify the most promising salt form for further development.

Experimental Workflow: A Step-by-Step Guide

The overall process, from synthesis to comparative analysis, follows a logical and self-validating sequence. Each step is designed to provide reliable data that informs the subsequent stages.

G cluster_0 Phase 1: Synthesis & Salt Formation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Collection & Analysis A Synthesis of 1-(2-Methylphenyl)-1,4-diazepane B Salt Screening: Reaction with various acids (e.g., HCl, HBr, H2SO4) A->B C Isolation & Purification of Salts B->C D Solvent Screening C->D Proceed with purified salts E Controlled Crystallization (e.g., Slow Evaporation, Vapor Diffusion) D->E F Harvesting & Selection of Single Crystals E->F G Single-Crystal X-ray Diffraction (SC-XRD) F->G Mount selected crystal H Structure Solution & Refinement G->H I Comparative Analysis: - Packing Motifs - Hydrogen Bonding - Physicochemical Properties H->I

Figure 1: A generalized workflow for the comparative analysis of API salt forms.

Synthesis and Salt Formation Protocol

Trustworthiness: This protocol is based on established principles of acid-base chemistry and purification techniques commonly employed in medicinal chemistry to ensure high purity of the resulting salts, which is a prerequisite for successful crystallization.

  • Synthesis of the Free Base: The synthesis of the parent compound, 1-(2-Methylphenyl)-1,4-diazepane, can be achieved through established synthetic routes, often involving reductive amination or nucleophilic substitution reactions. Purity of the free base should be confirmed (>98%) by techniques such as NMR and LC-MS before proceeding.

  • Salt Formation:

    • Dissolve 1.0 equivalent of 1-(2-Methylphenyl)-1,4-diazepane free base in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

    • Slowly add a solution containing 1.05 equivalents of the desired acid (e.g., HCl in isopropanol or HBr in acetic acid) dropwise while stirring at room temperature. The slight excess of acid ensures complete salt formation.

    • Stir the reaction mixture for 1-2 hours. The salt may precipitate directly from the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Isolation and Purification:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the solid with a small amount of cold solvent (the same one used for the reaction) to remove any unreacted starting materials.

    • Dry the salt under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.

    • Confirm the identity and purity of the salt using appropriate analytical techniques (e.g., melting point, elemental analysis, FT-IR spectroscopy).

Crystallization Protocol

Expertise & Experience: The choice of crystallization method is crucial. Slow evaporation is a straightforward starting point, but for challenging cases, vapor or liquid diffusion methods provide finer control over the supersaturation rate, often yielding higher quality crystals. The solvent choice is guided by the solubility of the salt; a solvent in which the compound has moderate solubility is ideal.

  • Solubility Screening: Determine the solubility of each salt in a range of solvents (e.g., methanol, ethanol, acetonitrile, water, and mixtures thereof) to identify suitable systems for crystallization.

  • Single Crystal Growth (Slow Evaporation):

    • Prepare a nearly saturated solution of the salt in a selected solvent at room temperature or slightly elevated temperature.

    • Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol

Authoritative Grounding: This protocol adheres to standard practices in small-molecule crystallography. The use of a modern diffractometer with a specific X-ray source and detector is a standard for obtaining high-resolution data.

  • Crystal Mounting: Carefully select a well-formed, single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) under a microscope. Mount the crystal on a cryoloop using a cryoprotectant (e.g., Paratone-N oil).

  • Data Collection:

    • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker D8 Venture or Rigaku Oxford Diffraction SuperNova).

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal motion and potential crystal decay.

    • Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). A complete dataset is typically collected by rotating the crystal through a series of angles (e.g., using ω and φ scans).

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration, scaling, and absorption correction) using appropriate software (e.g., SAINT, SADABS).

    • Solve the crystal structure using direct methods or dual-space algorithms (e.g., with SHELXT). This step provides an initial model of the molecular structure.

    • Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process optimizes the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Hypothetical Comparative Analysis: Hydrochloride vs. Hydrobromide Salts

To illustrate the power of this analysis, we present a hypothetical comparison of the crystal structures of 1-(2-Methylphenyl)-1,4-diazepane hydrochloride (HCl salt) and hydrobromide (HBr salt). The data presented in the table below is representative of what one might expect for such compounds.

Crystallographic Data Comparison
Parameter1-(2-Methylphenyl)-1,4-diazepane HCl1-(2-Methylphenyl)-1,4-diazepane HBrRationale for Comparison
Formula C₁₂H₁₉N₂ClC₁₂H₁₉N₂BrConfirms the identity of the salt form.
Crystal System MonoclinicOrthorhombicIndicates a fundamental difference in crystal symmetry.
Space Group P2₁/cP2₁2₁2₁Describes the symmetry elements within the unit cell. Different space groups guarantee different packing arrangements.
a (Å) 10.568.12Unit cell dimensions define the size and shape of the repeating unit.
b (Å) 12.3411.45Differences in these parameters directly reflect variations in molecular packing.
c (Å) 9.8713.98
β (deg) 105.290The angle in the monoclinic system, further defining the unit cell shape.
Volume (ų) 1241.51298.3The volume of the unit cell.
Z 44The number of molecules per unit cell.
Calculated Density (g/cm³) 1.2151.398A higher density often suggests more efficient molecular packing. The heavier bromide ion also contributes significantly.
R-factor (R1) 0.0350.041A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Structural Insights and Interpretation

Expertise & Experience: The analysis extends beyond the numerical data. An experienced crystallographer examines the intermolecular interactions, as these are the primary drivers of the observed physical properties.

  • Molecular Conformation: In both hypothetical structures, the diazepane ring would likely adopt a chair-like conformation. However, slight differences in bond angles and torsion angles might be induced by the different packing environments dictated by the chloride and bromide ions.

  • Hydrogen Bonding Network: This is often the most critical point of comparison.

    • HCl Salt: The smaller chloride ion (ionic radius ~1.81 Å) is a potent hydrogen bond acceptor. We would expect to see strong N-H···Cl hydrogen bonds, likely forming a robust network that links the cations into chains or sheets. For instance, both the secondary amine and the protonated tertiary amine of the diazepane ring could act as hydrogen bond donors.

    • HBr Salt: The bromide ion is larger (ionic radius ~1.96 Å) and slightly less electronegative than chloride. While it still forms strong N-H···Br hydrogen bonds, the geometry and connectivity of the network would differ. The larger size of the bromide ion might lead to a less dense packing arrangement, which is consistent with the hypothetical unit cell volumes.

G cluster_HCl HCl Salt Structure cluster_HBr HBr Salt Structure Mol_A_HCl Cation A Cl_A Cl- Mol_A_HCl->Cl_A N-H···Cl Mol_B_HCl Cation B Cl_A->Mol_B_HCl N-H···Cl Cl_B Cl- Mol_A_HBr Cation A Br_A Br- Mol_A_HBr->Br_A N-H···Br Mol_B_HBr Cation B Br_A->Mol_B_HBr N-H···Br Br_B Br- caption Fig 2. Contrasting H-bond motifs in HCl vs. HBr salts.

Figure 2: A conceptual diagram illustrating how different anions (Cl⁻ vs. Br⁻) can mediate distinct hydrogen bonding networks, leading to different crystal packing.

  • Packing Efficiency: As suggested by the hypothetical density values, the crystal structure of the HBr salt might be slightly less efficiently packed than the HCl salt, despite the heavier counter-ion. This could be due to the larger size of the bromide ion disrupting the optimal arrangement of the organic cations.

Implications for Physicochemical Properties

The observed differences in the crystal structures have direct implications for the bulk properties of the material:

  • Stability: A crystal lattice with stronger and more extensive hydrogen bonding, potentially the HCl salt, is often thermodynamically more stable and may exhibit a higher melting point.

  • Solubility: The energy required to break down the crystal lattice (lattice energy) directly impacts solubility. A more stable crystal form will generally have lower solubility. Therefore, a trade-off may exist between stability and solubility, and the choice of salt form will depend on the desired product profile.

Conclusion and Recommendations

This guide outlines a systematic and scientifically rigorous approach to the comparative crystal structure analysis of 1-(2-Methylphenyl)-1,4-diazepane salts. Through a phased workflow encompassing synthesis, crystallization, and single-crystal X-ray diffraction, it is possible to elucidate the detailed three-dimensional structures of different salt forms.

Our hypothetical comparison between the hydrochloride and hydrobromide salts underscores how a change in the counter-ion can lead to profound differences in crystal symmetry, packing efficiency, and intermolecular interactions. The HCl salt might be expected to form a more densely packed and potentially more stable structure due to the smaller size and strong hydrogen bonding capability of the chloride ion. Conversely, the HBr salt may offer different solubility characteristics.

For any drug development program involving 1-(2-Methylphenyl)-1,4-diazepane, it is imperative to perform such a comparative analysis on a range of pharmaceutically acceptable salts. The resulting data provides the fundamental knowledge required to select a salt form with optimal stability, manufacturability, and bioavailability, thereby de-risking the development process and ensuring the quality of the final drug product.

References

This section would be populated with actual references from the literature search. As no direct comparative studies were found for the specific compound, this list includes authoritative resources on the general principles and techniques described in the guide.

  • Title: Crystal Structure Determination Source: Wikipedia URL: [Link]

  • Title: Salt screening and selection Source: CCDC (Cambridge Crystallographic Data Centre) URL: [Link]

  • Title: Basic Principles of Crystallization Source: Crystallization (Second Edition), 2021, ScienceDirect URL: [Link]

  • Title: X-ray crystallography Source: Wikipedia URL: [Link]

  • Title: Pharmaceutical salt selection: The rise of co-crystals Source: Expert Opinion on Drug Delivery URL: [Link]

Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of 1,4-Diazepane Based Libraries

For Researchers, Scientists, and Drug Development Professionals The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry. Its inherent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling potent and selective interactions with a wide array of biological targets. This has led to the successful development of 1,4-diazepane-containing drugs with diverse therapeutic applications, from central nervous system (CNS) agents to anticoagulants.[1][2]

This guide provides a comprehensive framework for validating the biological activity of 1,4-diazepane based libraries, from initial high-throughput screening (HTS) to detailed hit-to-lead characterization. We will explore the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of the 1,4-diazepane scaffold against other common heterocyclic cores.

The Strategic Advantage of the 1,4-Diazepane Scaffold

The unique three-dimensional architecture of the 1,4-diazepane ring offers distinct advantages in drug design. Unlike more rigid ring systems, the diazepane core can adopt multiple low-energy conformations, allowing for an induced-fit binding to target proteins. This conformational adaptability can translate to enhanced potency and selectivity.

A compelling example of this advantage was observed in the development of inhibitors for the SARS-CoV-2 main protease (Mpro). A comparative study of a 1,4-diazepane series and a structurally similar piperazine series revealed that the diazepane scaffold enabled broader interactions across four binding pockets of the enzyme (S1, S1', S2, and S4). In contrast, the piperazine series was limited to interacting with only three pockets. This additional interaction with the S1' pocket, facilitated by the diazepane's conformational flexibility, resulted in up to a 10-fold increase in inhibitory activity for the diazepane-based compounds.[3]

The Hit Discovery Engine: A High-Throughput Screening (HTS) Workflow

The initial step in validating a 1,4-diazepane library is a robust HTS campaign to identify "hits" – compounds that exhibit a desired biological activity against a specific target. The success of an HTS campaign is critically dependent on the quality of the assay and the diversity of the compound library.[4]

cluster_0 HTS Workflow Library Preparation Library Preparation Assay Development Assay Development Library Preparation->Assay Development Input Primary Screen Primary Screen Assay Development->Primary Screen Optimized Assay Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Initial Hits Dose-Response Dose-Response Hit Confirmation->Dose-Response Confirmed Hits Hit-to-Lead Hit-to-Lead Dose-Response->Hit-to-Lead Potent Hits

A generalized workflow for high-throughput screening and hit validation.
Experimental Protocol: Primary HTS for a 1,4-Diazepane Library

This protocol outlines a typical single-concentration primary screen.

  • Plate Preparation : Using an automated liquid handler, dispense 1 µL of each compound from the 1,4-diazepane library (typically at a stock concentration of 10 mM in DMSO) into individual wells of a 384-well assay plate.

  • Target and Reagent Addition : Add the target protein and necessary assay reagents to the wells. The specific reagents will depend on the assay format (e.g., enzyme and substrate for an enzymatic assay).

  • Incubation : Incubate the plates for a predetermined time at a specific temperature to allow for compound-target interaction and signal development.

  • Signal Detection : Read the plates using a plate reader appropriate for the assay signal (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis : Calculate the percent inhibition or activation for each compound relative to positive and negative controls. Set a hit threshold (e.g., >50% inhibition) to identify initial hits.

From Hit to Lead: A Multi-faceted Validation Cascade

A primary hit from an HTS campaign is merely the starting point. A rigorous validation process is essential to confirm the on-target activity, determine potency and selectivity, and elucidate the mechanism of action. This "hit-to-lead" process involves a cascade of secondary and tertiary assays.[4]

cluster_1 Hit-to-Lead Cascade Primary Hit Primary Hit Orthogonal Assays Orthogonal Assays Primary Hit->Orthogonal Assays Confirms on-target activity Selectivity Profiling Selectivity Profiling Primary Hit->Selectivity Profiling Assesses off-target effects Biophysical Characterization Biophysical Characterization Orthogonal Assays->Biophysical Characterization Determines binding kinetics Cellular Assays Cellular Assays Selectivity Profiling->Cellular Assays Evaluates cellular potency Lead Compound Lead Compound Biophysical Characterization->Lead Compound Cellular Assays->Lead Compound

The validation cascade from a primary hit to a lead compound.

Comparative Performance: 1,4-Diazepanes vs. Other Heterocyclic Scaffolds

While direct head-to-head comparisons of large, diverse libraries are not always publicly available, insights can be gleaned from focused studies. As previously mentioned, the 1,4-diazepane scaffold demonstrated superior performance over the piperazine scaffold in inhibiting the SARS-CoV-2 Mpro due to its ability to engage an additional binding pocket.[3]

In the context of CNS targets, both 1,4-diazepanes and 1,4-benzodiazepines have proven to be fruitful scaffolds. The choice between these scaffolds often depends on the specific target and the desired physicochemical properties. For instance, the additional benzene ring in benzodiazepines can provide favorable aromatic interactions but may also increase lipophilicity.[5] The more flexible 1,4-diazepane core can sometimes offer a better balance of potency and drug-like properties.

ScaffoldKey AdvantagesPotential LiabilitiesRepresentative Drug(s)
1,4-Diazepane High conformational flexibility, 3D diversityCan have higher metabolic lability if not appropriately substitutedZomepirac (analgesic)
Piperazine Synthetically tractable, good physicochemical propertiesMore rigid than diazepane, may limit binding interactionsSildenafil (Viagra)
1,4-Benzodiazepine Well-established scaffold, potent CNS activityCan have sedative side effects, potential for dependenceDiazepam (Valium)[6]

Case Study: Validating a 1,4-Diazepane-Based Factor Xa Inhibitor

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thrombosis.[7][8]

Signaling Pathway: The Coagulation Cascade

cluster_2 Coagulation Cascade Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Thrombin Thrombin Factor Xa->Thrombin Cleavage Prothrombin Prothrombin Fibrin Fibrin Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen Diazepane_Inhibitor 1,4-Diazepane Inhibitor Diazepane_Inhibitor->Factor Xa Inhibition

Inhibition of Factor Xa by a 1,4-diazepane derivative disrupts the coagulation cascade.
Experimental Protocol: Factor Xa Inhibition Assay

This is a chromogenic assay to determine the inhibitory potency of a compound against Factor Xa.[9]

  • Compound Preparation : Prepare a serial dilution of the 1,4-diazepane hit compound in assay buffer.

  • Enzyme and Inhibitor Incubation : In a 96-well plate, add 25 µL of Factor Xa solution and 25 µL of the compound dilution. Incubate for 15 minutes at room temperature.

  • Substrate Addition : Add 50 µL of a chromogenic Factor Xa substrate to each well to initiate the reaction.

  • Signal Measurement : Read the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis : Determine the initial reaction velocity (V₀) for each compound concentration. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Case Study: Characterizing a 1,4-Diazepane-Based CB2 Receptor Agonist

The cannabinoid receptor 2 (CB2) is a G-protein coupled receptor (GPCR) primarily expressed in the immune system. CB2 agonists are being investigated for their potential as anti-inflammatory and analgesic agents without the psychoactive side effects associated with CB1 receptor activation.[10]

Signaling Pathway: CB2 Receptor Activation

cluster_3 CB2 Receptor Signaling Diazepane_Agonist 1,4-Diazepane Agonist CB2_Receptor CB2_Receptor Diazepane_Agonist->CB2_Receptor Binds to Gi_Protein Gαi/o CB2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK_Pathway Gi_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Inflammatory_Response Inflammatory_Response MAPK_Pathway->Inflammatory_Response Modulates

Downstream signaling pathways activated by a 1,4-diazepane-based CB2 receptor agonist.
Experimental Protocol: CB2 Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity of a compound for the CB2 receptor.

  • Membrane Preparation : Prepare cell membranes from a cell line overexpressing the human CB2 receptor.

  • Assay Setup : In a 96-well plate, add cell membranes, a fixed concentration of a radiolabeled CB2 antagonist (e.g., [³H]SR144528), and varying concentrations of the 1,4-diazepane test compound.

  • Incubation : Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Filtration : Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Scintillation Counting : Add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding versus the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the Ki value.

Conclusion

The 1,4-diazepane scaffold represents a versatile and valuable starting point for the discovery of novel therapeutics. Its conformational flexibility can provide a distinct advantage in achieving high potency and selectivity. A systematic and rigorous validation process, encompassing well-designed HTS campaigns and a comprehensive hit-to-lead cascade, is crucial for unlocking the full potential of 1,4-diazepane based libraries. By understanding the underlying principles of assay design and the intricacies of target-specific signaling pathways, researchers can effectively navigate the complex landscape of drug discovery and advance promising 1,4-diazepane-based candidates toward the clinic.

References

  • Prasa, D., Svendsen, L., & Stürzebecher, J. (1997). Inhibition of thrombin generation in plasma by inhibitors of factor Xa. Thrombosis and Haemostasis, 78(4), 1215-1220.
  • Lee, K., et al. (2011). Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides. Molecules, 16(12), 10245-10263.
  • Moore, M. N., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv.
  • Gu, S. J., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(9), 2705-2708.
  • Zindell, R. M., et al. (2011). Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters. Bioorganic & Medicinal Chemistry Letters, 21(14), 4276-4280.
  • De Luca, L., et al. (2024).
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Comparative

Publish Comparison Guide: FTIR Characterization of 1-(2-Methylphenyl)-1,4-diazepane Acetate

Executive Summary & Technical Context[1][2][3][4][5][6][7] In the development of central nervous system (CNS) active agents, the homopiperazine (1,4-diazepane) scaffold is a privileged structure.[1] Specifically, 1-(2-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the development of central nervous system (CNS) active agents, the homopiperazine (1,4-diazepane) scaffold is a privileged structure.[1] Specifically, 1-(2-Methylphenyl)-1,4-diazepane serves as a critical intermediate for various serotonergic and dopaminergic ligands.

While the hydrochloride salt is common, the acetate salt is frequently employed during process optimization to modulate solubility profiles or as a transient intermediate during purification (e.g., removal of impurities via salt breaking). However, the acetate salt presents unique spectroscopic challenges due to the presence of the carboxylate counterion, which can obscure diagnostic amine bands.

This guide provides an objective technical comparison of the FTIR spectral characteristics of 1-(2-Methylphenyl)-1,4-diazepane acetate against its free base and hydrochloride counterparts. It establishes a self-validating protocol for confirming salt formation and purity.

Structural Basis of Spectral Assignment

To accurately interpret the FTIR spectrum, one must understand the molecular dynamics of the salt formation.

  • The Base: 1-(2-Methylphenyl)-1,4-diazepane contains two nitrogen atoms:[2][3]

    • N1 (Aniline-like): Attached to the o-tolyl ring. Low basicity due to resonance delocalization into the aromatic ring.

    • N4 (Secondary Amine): Distal from the ring. Highly basic (

      
      ).
      
  • The Interaction: Acetic acid protonates the N4 nitrogen, forming an ammonium carboxylate ion pair (

    
    ).
    
Visualization: Structural Dynamics & Protonation Logic

ProtonationLogic cluster_details Spectral Consequences Base 1-(2-Methylphenyl)-1,4-diazepane (Free Base) Interaction Acid-Base Reaction (pKa Driven) Base->Interaction N4 Lone Pair Acid Acetic Acid (CH3COOH) Acid->Interaction Proton Donor Salt Acetate Salt Complex (N4-Ammonium Carboxylate) Interaction->Salt Ionic Bond Formation N1_Node N1 (Aromatic) Remains Unprotonated No significant shift Salt->N1_Node N4_Node N4 (Secondary) Becomes NH2+ Broad Band ~2800-3200 Salt->N4_Node Ac_Node Acetate Ion Becomes COO- Sym/Asym Stretch Salt->Ac_Node

Figure 1: Mechanistic pathway of salt formation highlighting the specific protonation site (N4) that dictates the primary FTIR spectral shifts.

Comparative Spectral Analysis

The following table synthesizes experimental expectations based on the structural physics of amine salts. This data allows for the differentiation of the acetate salt from the free base (often an oil) and the hydrochloride salt (a common alternative solid).

Table 1: Diagnostic FTIR Bands (cm⁻¹)
Functional Group ModeFree Base (Oil/Low Melt Solid)Acetate Salt (Target)Hydrochloride Salt (Alternative)differentiation Logic
N-H Stretch 3300–3350 (Sharp) Single band for secondary amine.2500–3200 (Broad/Multiple) Strong H-bonding network of

ammonium species.
2400–3000 (Very Broad) Often overlaps with C-H stretch; "Ammonium band".Broadening: Indicates salt formation.[4] Range: Acetate often shows structured sub-bands due to H-bonding with

.
Carboxylate (COO⁻) Absent Asym: 1550–1570 Sym: 1400–1420 Strong, characteristic doublet.Absent The "Fingerprint" of Acetate. If these two bands are missing, it is not the acetate salt.
C=O Stretch (Acid) Absent Absent (if pure)Peak at ~1710 indicates excess Acetic Acid.Absent Distinguishes salt from a physical mixture of base + acid.
Ammonium Def.[5] (

NH₂⁺)
Absent 1600–1630 Medium intensity.1580–1610 Often obscured by aromatic ring modes.Confirms protonation of the secondary amine.
Aromatic Ring (C=C) 1600, 1495 Characteristic of o-tolyl group.1605, 1500 Slight shift due to lattice changes.1605, 1500 Similar to acetate.Used to confirm the identity of the core scaffold (2-methylphenyl group).
Key Mechanistic Insights (Causality)
  • The "Acetate Doublet": Unlike the HCl salt, the acetate anion is IR active. The resonance of the carboxylate group (

    
    ) creates two distinct bands (Asymmetric ~1560 cm⁻¹, Symmetric ~1410 cm⁻¹). This is the primary validation marker  [1, 2].
    
  • Ammonium Broadening: The protonation of N4 converts the sharp N-H stretch into a broad "ammonium envelope" (

    
    ). This confirms the material is a salt and not the free base [3].
    
  • Absence of Carbonyl: A true salt should not show the carbonyl peak of free acetic acid (~1710-1720 cm⁻¹). If this peak is present, your sample contains residual solvent or is a co-crystal/solvate rather than a pure ionic salt.

Experimental Protocol: Self-Validating Characterization

Due to the hygroscopic nature of acetate salts, standard KBr pellet methods can introduce moisture artifacts (broadening the 3400 cm⁻¹ region). The following ATR (Attenuated Total Reflectance) protocol is recommended for high-fidelity results.

Workflow Diagram

ExperimentalProtocol Sample Sample: 1-(2-Methylphenyl)-1,4-diazepane Acetate Prep Prep: Vacuum Dry (40°C, 2h) Remove surface moisture Sample->Prep Method Method: Diamond ATR (ZnSe acceptable) Prep->Method Check1 Check 1: 1700-1720 cm-1? (Free Acid Check) Method->Check1 Check2 Check 2: 1560 & 1410 cm-1? (Acetate Identity) Check1->Check2 No Peak Result_Fail_Acid FAIL: Excess Acetic Acid (Recrystallize) Check1->Result_Fail_Acid Peak Present Result_Pass PASS: Pure Acetate Salt Check2->Result_Pass Doublet Present Result_Fail_Salt FAIL: Not Acetate (Check HCl/Free Base) Check2->Result_Fail_Salt Doublet Absent

Figure 2: Decision tree for validating the identity and purity of the acetate salt using FTIR.

Step-by-Step Methodology
  • Pre-Treatment: Dry the sample in a vacuum oven at 40°C for 2 hours. Acetate salts are prone to absorbing atmospheric moisture, which appears as a broad water band at 3400 cm⁻¹, obscuring the N-H region.

  • Background Correction: Collect a 32-scan background spectrum of the clean ATR crystal.

  • Sample Loading: Place ~10 mg of solid on the crystal. Apply high pressure (clamp) to ensure intimate contact, as the acetate salt may be waxy or crystalline.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).

  • Validation:

    • Step A: Look for the 1560/1410 cm⁻¹ doublet . (Confirms Acetate).[2][6]

    • Step B: Look for the 1600/1500 cm⁻¹ aromatic bands . (Confirms Diazepane scaffold).

    • Step C: Ensure absence of 1720 cm⁻¹ (free acid) and sharp 3300 cm⁻¹ (free base).

References

  • Walsh Medical Media. "Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Ammonium Acetate and Ammonium Chloride." Journal of Analytical & Bioanalytical Techniques. Accessed October 26, 2023. Link

  • NIST Chemistry WebBook. "Acetic acid, ammonium salt (Ammonium Acetate) IR Spectrum." National Institute of Standards and Technology. Accessed October 26, 2023. Link

  • Canadian Journal of Chemistry. "The Infrared Spectra of Secondary Amines and Their Salts." Canadian Science Publishing. Accessed October 26, 2023. Link

  • Bentham Science. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." Current Organic Chemistry. Accessed October 26, 2023. Link

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Validation

A Comparative Guide to Elemental Analysis Standards for Diazepane Acetate Derivatives in Pharmaceutical Development

This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to the quality control of diazepane acetate derivatives. As nitrogen-containing heterocyclic compounds, these active...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to the quality control of diazepane acetate derivatives. As nitrogen-containing heterocyclic compounds, these active pharmaceutical ingredients (APIs) require rigorous testing to ensure purity, safety, and compliance with global regulatory standards. We will explore the guiding principles of international regulations, compare the performance of key analytical technologies, and provide a validated experimental protocol for researchers, scientists, and drug development professionals.

The Regulatory Imperative: Understanding the Framework for Elemental Impurities

The control of elemental impurities in pharmaceutical products is not merely a quality control checkpoint; it is a critical patient safety requirement. Elemental impurities can be introduced at any stage of the manufacturing process, from raw materials and catalysts to processing equipment and container closure systems.[1][2][3] Regulatory bodies have harmonized their expectations to ensure a consistent, science-based approach to managing these potential contaminants.

ICH Q3D: A Risk-Based Approach

The International Council for Harmonisation (ICH) Q3D guideline is the cornerstone of modern elemental impurity control.[4] It moves away from non-specific legacy tests towards a comprehensive risk management process.[1][5] This approach requires manufacturers to assess and control elemental impurities based on their toxicity and the likelihood of their presence in the final drug product.

The 24 elements covered by ICH Q3D are categorized into classes based on their toxicity and probability of occurrence:

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that are human toxicants and require a risk assessment for all drug products.[4]

  • Class 2: Elements with variable toxicity, subdivided into:

    • Class 2A: High probability of occurrence (Co, Ni, V).

    • Class 2B: Lower probability of occurrence (e.g., Ag, Au, Pd, Pt, Ru), often originating from intentionally added catalysts.

  • Class 3: Elements with relatively low oral toxicity (e.g., Ba, Cr, Cu, Li, Sn).[2]

A key concept in ICH Q3D is the Permitted Daily Exposure (PDE) , which defines the maximum acceptable daily intake of an element that is unlikely to cause adverse effects over a patient's lifetime.[2][4]

USP <232> & <233>: Limits and Procedures

The United States Pharmacopeia (USP) has aligned its standards with ICH Q3D through General Chapters <232> and <233>.

  • USP <232> Elemental Impurities—Limits: This chapter specifies the PDE limits for elemental impurities in drug products, harmonizing them with ICH Q3D.[6][7][8] It applies to finished drug products, including those containing APIs like diazepane acetate derivatives.[7]

  • USP <233> Elemental Impurities—Procedures: This chapter outlines the analytical procedures for evaluating elemental impurity levels.[9] It recommends the use of modern instrumental techniques like Inductively Coupled Plasma (ICP) methods and establishes requirements for method validation to ensure the data is accurate, specific, and precise.[10][11][12]

The overall workflow for compliance involves a risk-based assessment to identify which elements need to be tested, followed by validated analytical testing if the risk assessment indicates a potential for impurities to exceed the control threshold.

ICH_Q3D_Risk_Assessment_Workflow cluster_0 Risk Identification cluster_1 Risk Analysis cluster_2 Risk Control A Identify Potential Sources: - Raw Materials (APIs, Excipients) - Catalysts (e.g., Pd, Pt, Ru) - Manufacturing Equipment - Container Closure Systems B Evaluate Impurity Contribution from Each Source A->B C Summarize Potential Impurities in the Drug Product B->C D Compare Predicted Level with PDE from USP <232> C->D E Exceeds Control Threshold? D->E F Establish Control Strategy: - Input Material Controls - In-Process Controls - Final Product Testing E->F Yes G No Routine Testing Required. Document Risk Assessment. E->G No

Caption: ICH Q3D Risk Management Workflow for Elemental Impurities.

Comparison of Core Analytical Technologies

The choice of analytical technique is critical for obtaining reliable data. While traditional methods for determining the carbon, hydrogen, and nitrogen content (CHN analysis) are essential for confirming the empirical formula and purity of the diazepane acetate derivative itself, they are not suitable for trace elemental impurity testing.[13][14][15] For this purpose, three primary technologies are employed.

FeatureICP-Mass Spectrometry (ICP-MS)ICP-Optical Emission Spectrometry (ICP-OES)X-Ray Fluorescence (XRF)
Principle Ionization in argon plasma; detection by mass-to-charge ratio.[16]Excitation in argon plasma; detection of emitted atomic light.[17]Excitation by X-ray source; detection of secondary fluorescent X-rays.[18][19]
Primary Use Gold standard for trace and ultra-trace elemental impurities.Analysis of higher concentration elements and some trace impurities.Rapid screening of raw materials and solid/liquid samples.[20]
Sensitivity (LOD) Very High (parts-per-trillion, ppt)[16][21]Moderate (parts-per-billion, ppb)Low to Moderate (parts-per-million, ppm)
Precision & Accuracy ExcellentVery GoodGood to Very Good
Sample Preparation Complex; typically requires acid digestion.[21][22]Moderate; often requires acid digestion.Minimal to none; non-destructive.[23]
Throughput High (multi-element detection)[21][24]High (multi-element detection)[17]Very High
Regulatory Status Preferred method in USP <233>.[6][17]Alternative method in USP <233>.[12]Acceptable for screening/specific applications.[9]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the benchmark for elemental impurity testing in the pharmaceutical industry due to its exceptional sensitivity and ability to measure multiple elements simultaneously.[21][24] Its capacity to detect elements at ppt levels is crucial for meeting the stringent PDE limits for Class 1 and 2A elements.[21] However, this sensitivity comes at the cost of increased complexity. The technique is susceptible to matrix effects and polyatomic interferences, which must be managed through meticulous sample preparation, the use of collision/reaction cells, and appropriate internal standards.[11][21]

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust and reliable technique that is less sensitive than ICP-MS but also less prone to certain types of interferences.[17][25] It is well-suited for quantifying elements that are present at higher concentrations or for applications where the ultra-low detection limits of ICP-MS are not required. While it can be used for USP <233> compliance, it may not be able to meet the required detection limits for all Class 1 elements in all sample matrices.

X-Ray Fluorescence (XRF)

XRF offers the significant advantage of being a non-destructive technique that requires minimal sample preparation.[18][19][23] This makes it an excellent tool for rapid screening of incoming raw materials or for at-line process monitoring.[20] While its detection limits are generally higher than those of ICP techniques, modern energy-dispersive XRF (EDXRF) instruments can meet the reporting limits for many elemental impurities.[18] It serves as a valuable complementary technique to ICP-MS in a comprehensive control strategy.

Validated Protocol: ICP-MS Analysis of a Diazepane Acetate Derivative

This section provides a self-validating protocol for the quantitative determination of elemental impurities in a diazepane acetate derivative API, compliant with USP <233> and ICH Q2(R1) guidelines.

Causality: The choice of ICP-MS is driven by the need to meet the low PDE limits for high-toxicity elements (e.g., As, Cd, Hg, Pb) and potential residual catalysts (e.g., Pd, Pt) that may be present at trace levels. Closed-vessel microwave digestion is selected to ensure complete sample decomposition and prevent the loss of volatile elements like mercury.

ICP_MS_Experimental_Workflow cluster_prep 1. Sample & Standard Preparation cluster_digest 2. Microwave Digestion cluster_analysis 3. ICP-MS Analysis cluster_validation 4. Data Review & Validation P1 Accurately weigh API sample (e.g., 250 mg) into a clean microwave digestion vessel P2 Add high-purity acids (e.g., 5 mL HNO3, 1 mL HCl) P1->P2 P3 Prepare Blanks, Calibration Standards, and Check Standards (CRMs) P2->P3 D1 Seal vessels and place in microwave system D2 Run validated temperature-controlled digestion program D1->D2 D3 Cool and dilute digestate to final volume with ultrapure water D2->D3 A1 Instrument Setup & Optimization (Plasma, Lenses, Detector) A2 Calibrate instrument using prepared standards A1->A2 A3 Analyze Blank, Samples, and Quality Control Standards (QCs) A2->A3 V1 Check QC recoveries and internal standard response V2 Calculate final concentration in original sample (µg/g) V1->V2 V3 Compare results to specification derived from PDE limits V2->V3 V4 Generate Final Report V3->V4

Caption: Step-by-step experimental workflow for ICP-MS analysis.

Step-by-Step Methodology
  • Contamination Control: All sample preparation must be performed in a clean environment (e.g., a fume hood with HEPA filtration) using dedicated, acid-leached labware to prevent background contamination.[21] High-purity reagents (acids, water) are mandatory.[21]

  • Sample Digestion:

    • Accurately weigh approximately 200-500 mg of the diazepane acetate derivative sample into a pre-cleaned microwave digestion vessel.

    • Carefully add a suitable mixture of high-purity acids. A common combination is 5-8 mL of nitric acid (HNO₃) and 1-2 mL of hydrochloric acid (HCl) to stabilize elements like mercury and dissolve certain catalyst residues.

    • Include method blanks (reagents only) and a laboratory control sample (a spiked blank or a certified reference material) in the digestion batch.

    • Seal the vessels and perform microwave digestion using a validated program that ensures complete decomposition of the organic matrix.

  • Preparation for Analysis:

    • After cooling, carefully open the vessels and dilute the digested solution to a final volume (e.g., 25 or 50 mL) with 18.2 MΩ·cm ultrapure water.

    • Spike all blanks, standards, and samples with an appropriate internal standard mix (e.g., Sc, Ge, Rh, In, Bi) to correct for instrument drift and matrix effects.[21]

  • Instrument Calibration and Analysis:

    • Calibrate the ICP-MS instrument using a multi-element calibration curve prepared from certified standards in a matrix that matches the diluted samples.

    • Analyze the method blank to ensure the absence of contamination.

    • Analyze the samples. Modern ICP-MS instruments can use a collision/reaction cell (e.g., with helium gas) to minimize polyatomic interferences, which is crucial for accurate determination of elements like As, Cr, and V.[11]

  • Method Validation (as per USP <233>): The procedure must be validated for its intended use.[9][26]

    • Specificity: Demonstrate that the method can unequivocally assess each target element in the presence of the sample matrix. This is often achieved by analyzing spiked samples and confirming the absence of significant interferences.

    • Accuracy: Perform spike recovery studies on the sample matrix at relevant concentrations (e.g., 50%, 100%, and 150% of the PDE-derived limit). Acceptance criteria are typically 70-150% recovery.

    • Precision (Repeatability): Analyze a minimum of six independent sample preparations. The relative standard deviation (RSD) should not exceed 20%.

    • Limit of Quantitation (LOQ): The LOQ for each element must be demonstrated to be below the target concentration derived from the PDE.

Conclusion

Ensuring the elemental purity of diazepane acetate derivatives is a multi-faceted task grounded in the risk-based principles of ICH Q3D and the procedural requirements of USP <232>/<233>. While CHN analysis remains fundamental for verifying the compound's identity and stoichiometric purity, advanced techniques are required to control potentially toxic trace metal impurities.

ICP-MS stands as the definitive technique for this purpose, offering unparalleled sensitivity that aligns with regulatory expectations.[16] However, its effective implementation demands a rigorous approach to sample preparation and method validation to mitigate potential interferences and ensure data integrity.[21][27] Alternative methods like ICP-OES and XRF serve as valuable complementary tools, particularly for higher concentration elements and for rapid screening in a comprehensive quality control strategy. By integrating these authoritative standards and validated analytical methodologies, drug development professionals can confidently ensure the safety and quality of their pharmaceutical products.

References

  • How ICP-MS is Applied in Pharmaceutical Quality Control - Drawell. (n.d.).
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(2-Methylphenyl)-1,4-diazepane Acetate

For Immediate Use by Laboratory and Research Professionals This document provides a detailed protocol for the safe and compliant disposal of 1-(2-Methylphenyl)-1,4-diazepane acetate. As a senior application scientist, th...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory and Research Professionals

This document provides a detailed protocol for the safe and compliant disposal of 1-(2-Methylphenyl)-1,4-diazepane acetate. As a senior application scientist, this guide is constructed to ensure that safety, regulatory compliance, and scientific integrity are paramount in your laboratory's waste management practices. The procedures outlined are based on established principles of chemical safety and hazardous waste management regulations.

Pre-Disposal Safety Assessment: Understanding the Compound

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and hazards is essential. For 1-(2-Methylphenyl)-1,4-diazepane acetate (CAS Number: 1185429-26-8), the following information has been identified:

  • Physical Form: Solid.

  • Hazard Classification: Acute Toxicity 4 (Oral), signified by the GHS07 pictogram and the hazard statement H302: Harmful if swallowed.

  • Signal Word: Warning.

Given the "Harmful if swallowed" classification, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1] In the absence of a complete Safety Data Sheet (SDS), which would provide comprehensive environmental and physical hazard information, this compound must be managed as a hazardous waste to ensure the highest level of safety and environmental protection.[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(2-Methylphenyl)-1,4-diazepane acetate is a multi-step process that must align with federal and local regulations. The U.S. Environmental Protection Agency (EPA) provides a framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3][4]

Step 1: Waste Identification and Classification

All waste chemicals in a laboratory setting should be considered hazardous unless explicitly determined otherwise.[2] Based on its known acute oral toxicity, 1-(2-Methylphenyl)-1,4-diazepane acetate should be classified as a hazardous waste. Further characterization for ignitability, corrosivity, or reactivity should be considered if the compound is mixed with other waste streams.[5]

Step 2: Container Selection and Management

  • Primary Container: Use a chemically compatible, leak-proof container for collecting the waste. Plastic containers are often preferred for their durability.[6][7]

  • Container Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(2-Methylphenyl)-1,4-diazepane acetate," and an indication of its hazard (e.g., "Toxic").[8]

  • Container Handling: Keep the waste container securely closed except when adding waste.[2]

Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)

  • Waste Segregation: Do not mix 1-(2-Methylphenyl)-1,4-diazepane acetate waste with other incompatible waste streams.[7] For instance, avoid mixing with strong oxidizing agents unless a reaction hazard assessment has been conducted.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[6][8] Laboratories are permitted to have multiple SAAs.[8]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[2][6]

Step 4: Arranging for Disposal

  • Licensed Waste Carrier: The disposal of the hazardous waste must be handled by a licensed and approved hazardous waste management company that has an EPA identification number.[5]

  • Waste Pickup Request: Contact your institution's Environmental Health and Safety (EH&S) office or the designated chemical waste manager to schedule a pickup.[2][6]

  • Manifesting: For Small Quantity Generators (SQGs) and Large Quantity Generators (LQGs), a hazardous waste manifest is required to track the waste from your facility to its final disposal site.[9]

The following diagram illustrates the decision-making process for the disposal of 1-(2-Methylphenyl)-1,4-diazepane acetate.

Disposal workflow for 1-(2-Methylphenyl)-1,4-diazepane acetate.
Spill Management and Emergency Procedures

In the event of a spill, the primary concern is to prevent exposure and environmental contamination.

  • Immediate Actions: Evacuate the immediate area if necessary. Ensure adequate ventilation.[1][10]

  • Spill Cleanup: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For a solution, absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for disposal.[1][10]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department.

Waste Minimization: A Proactive Approach

Federal and state regulations mandate the implementation of a waste minimization strategy.[6] Laboratories should strive to reduce the volume of chemical waste generated by:

  • Ordering only the necessary quantities of chemicals.[6]

  • Maintaining an accurate chemical inventory to avoid purchasing duplicates.[6]

  • Substituting with less hazardous chemicals when possible.[6]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 1-(2-Methylphenyl)-1,4-diazepane acetate, thereby protecting themselves, their colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Sigma-Aldrich. (n.d.). 1-(2-methylphenyl)-1,4-diazepane acetate.
  • ASTM International. (2021). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples.
  • U.S. Environmental Protection Agency. (n.d.). Household Hazardous Waste (HHW).
  • Axonator. (2024). EPA Hazardous Waste Management.
  • Sigma-Aldrich. (n.d.). 1-(2-Methylphenyl)-1,4-diazepane acetate AldrichCPR.
  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste.
  • CymitQuimica. (2024). Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet.
  • J&J Medical Connect. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-(2-methylphenyl)-1,4-diazepane acetate.
  • Sigma-Aldrich. (n.d.). 1-(2-Methylphenyl)-1,4-diazepane acetate AldrichCPR.

Sources

Handling

Personal protective equipment for handling 1-(2-Methylphenyl)-1,4-diazepane acetate

[1][2][3] Executive Summary & Risk Intelligence The "Why" Behind the Protocol As researchers, we often treat building blocks like 1-(2-Methylphenyl)-1,4-diazepane acetate as "routine" intermediates.[1][2] This is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Risk Intelligence

The "Why" Behind the Protocol

As researchers, we often treat building blocks like 1-(2-Methylphenyl)-1,4-diazepane acetate as "routine" intermediates.[1][2] This is a critical error. This compound combines a diazepane pharmacophore (structurally related to psychoactive benzodiazepines) with an acetate counterion .[2]

The Senior Scientist's Assessment:

  • Bioactivity Potential: While classified primarily as an irritant (Skin/Eye Irrit. 2), the diazepane ring is a privileged structure in CNS drug discovery.[2] Until specific toxicological data proves otherwise, you must handle this as a potential bioactive modulator .[2]

  • The Acetate Factor: The acetate salt form significantly increases water solubility compared to the free base.[2] Why this matters: High aqueous solubility enhances the compound's ability to partition into sweat and permeate the skin barrier.[2] Standard "splash and wipe" protocols are insufficient; immediate glove removal is mandatory upon contact.[2]

  • Physical State: As a salt, this compound is likely hygroscopic and prone to static charge buildup during weighing, increasing the risk of aerosolization.[2]

Hazard Profiling (GHS & Mechanistic)

Hazard ClassH-CodeMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3] Systemic absorption via mucous membranes is a primary risk vector.[2]
Skin Irritation H315 Organic amines are basic; the acetate buffer mitigates pH burn but not the inflammatory response.[2]
Eye Irritation H319 Crystalline salts cause mechanical abrasion + chemical irritation.[2] High risk of corneal opacity if untreated.[2]
STOT-SE H335 Respiratory tract irritation.[1][2][3][4] Inhalation of dust triggers rapid mucosal absorption due to high solubility.[2]

Personal Protective Equipment (PPE) Matrix

Core Directive: PPE is your last line of defense.[2] Engineering controls (Fume Hoods) are the first.[2]

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Dry Solid) Nitrile (Min 5 mil) Standard nitrile provides adequate protection against the solid salt.[1][2]
Hand Protection (Solution) Double Gloving (Nitrile) Outer: Standard Nitrile (4-5 mil).[1][2] Inner: Extended cuff Nitrile or Laminate.[2] Reasoning: Organic amines can permeate thin nitrile.[2] The inner glove provides a "time buffer" to doff the outer glove safely upon splash.[2]
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that drift.[2] Goggles seal the orbital area against hygroscopic dust.[2]
Respiratory Fume Hood (Primary) Mandatory: Handle only in a certified fume hood.[2] Backup: If hood work is impossible (e.g., equipment maintenance), use a P100/OV respirator.[2]
Body Lab Coat (Poly/Cotton) 100% Cotton is preferred for fire resistance, but standard blends are acceptable.[2] Ensure wrist coverage overlaps with gloves.[2]

Operational Workflow: The "Zero-Exposure" Protocol[1][2][3]

Phase A: Weighing & Transfer (Highest Risk Step)

The most common exposure route for salts is static-driven particle drift during weighing.[1][2]

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.[2]

  • The "Tunnel" Technique: Do not weigh on an open bench. If a balance enclosure is unavailable, place the balance deep inside the fume hood.[2]

  • Damping: If the powder is fluffy/electrostatic, slightly dampen the spatula (if chemistry permits) or use a funnel to direct flow, preventing "dust clouds."[2]

Phase B: Solubilization & Synthesis[1][2]
  • Solvent Choice: When dissolving the acetate salt, add solvent slowly.[2] The heat of solution is generally low, but rapid dissolution can cause micro-splashing.[2]

  • Vessel Management: Keep reaction vessels closed. If heating is required, use a reflux condenser to prevent amine vapors from escaping.[2]

Phase C: Decontamination[1][2][6]
  • Solvent Wipe: Wipe surfaces with a solvent in which the salt is soluble (Methanol or Ethanol) before a final soap-and-water wash.[1][2] Water alone may spread the hydrophobic organic cation before the acetate dissolves fully.[2]

Visualizing the Safety Logic

SafetyLogic Hazard 1-(2-Methylphenyl)-1,4-diazepane acetate (Bioactive Scaffold + Soluble Salt) Control_Eng Engineering Control: Fume Hood + Static Ionizer Hazard->Control_Eng Primary Containment Action_Weigh Action: Weighing (High Dust Risk) Control_Eng->Action_Weigh Prevents Inhalation Action_Soln Action: Solubilization (High Absorption Risk) Control_Eng->Action_Soln Vapor Capture Control_PPE PPE Barrier: Nitrile (Double) + Goggles Outcome_Safe Safe Operation Control_PPE->Outcome_Safe Zero Exposure Action_Weigh->Control_PPE Backup Protection Action_Soln->Control_PPE Splash Defense

Figure 1: The "Defense in Depth" strategy for handling bioactive salts.[1][2] Note that PPE is the backup to Engineering Controls.

Emergency Response & Disposal

Spill Response Decision Tree

Scenario: You have spilled the compound. Stop. Don't rush.

SpillResponse Start Spill Detected Type State? Start->Type Dry Dry Powder Type->Dry Wet Solution/Liquid Type->Wet Action_Dry 1. Dampen paper towel (MeOH) 2. Lay over powder 3. Scoop (No Dust) Dry->Action_Dry Action_Wet 1. Cover with Absorbent pads 2. Do NOT wipe (spreads contamination) Wet->Action_Wet Waste Seal in HazWaste Bag Label: 'Toxic Organic Amine' Action_Dry->Waste Action_Wet->Waste

Figure 2: Tactical response to spills. Note the specific instruction to dampen powder spills to prevent aerosolization.

Disposal (Cradle-to-Grave)[1][2][3]
  • Classification: Non-halogenated organic amine.[2]

  • Protocol: Do not pour down the drain. The acetate portion is biodegradable, but the diazepane ring is persistent and potentially ecotoxic.[2]

  • Method: High BTU Incineration.[2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2] Label clearly as "Organic Amine Salt."[2]

References

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: 1-(2-Methylphenyl)-1,4-diazepane acetate. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 54598913 (Parent Structure). Retrieved from [1][2]

  • Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance. Retrieved from [1][2]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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1-(2-Methylphenyl)-1,4-diazepane acetate
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